Product packaging for 2-Iminopiperidine hydrochloride(Cat. No.:CAS No. 16011-96-4)

2-Iminopiperidine hydrochloride

Cat. No.: B098407
CAS No.: 16011-96-4
M. Wt: 134.61 g/mol
InChI Key: ZHDTXTDHBRADLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Iminopiperidine hydrochloride is a versatile chemical scaffold based on the piperidine structure, a six-membered heterocycle of significant importance in medicinal and organic chemistry . Piperidine derivatives are critical synthetic blocks found in more than twenty classes of pharmaceuticals, serving as key structural components in a wide array of bioactive molecules . The piperidine ring is a common feature in compounds investigated for their potential in areas such as cancer therapy, the treatment of Alzheimer's disease, and as inhibitors for various enzymes . The specific imino functional group on the 2-position of this hydrochloride salt makes it a valuable and specialized intermediate for researchers. It can be utilized in the design and synthesis of novel compounds, particularly in the development of potential protease inhibitors or as a precursor for more complex, three-dimensional structures in drug discovery programs . This compound is offered for research purposes as a building block to advance the discovery of new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2 B098407 2-Iminopiperidine hydrochloride CAS No. 16011-96-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydropyridin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDTXTDHBRADLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

45505-66-6
Record name 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45505-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50166802
Record name Piperidine, 2-imino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16011-96-4
Record name 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16011-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 2-imino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 2-imino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,4,5,6-tetrahydropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of 2-Iminopiperidine Hydrochloride in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast number of pharmaceuticals due to its favorable physicochemical properties that enhance drug-like characteristics.[1][2] Within this privileged class of compounds, this compound has emerged as a molecule of significant interest, primarily owing to its potent inhibitory activity against nitric oxide synthase (NOS) isoforms.[3] Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, and the targeted inhibition of its production represents a promising therapeutic strategy for various diseases, including inflammatory conditions and neurological disorders.[4]

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable compound in their discovery and development pipelines. The methodologies described herein are grounded in established chemical principles and supported by spectroscopic data, ensuring a reliable and reproducible approach.

I. Strategic Synthesis via Intramolecular Pinner Reaction

The most direct and efficient synthesis of this compound is achieved through an intramolecular Pinner reaction of 5-chlorovaleronitrile. This classical organic transformation provides a robust pathway to the cyclic imino ether, which upon intramolecular cyclization and subsequent protonation, yields the target hydrochloride salt.

Causality of the Synthetic Strategy

The choice of the Pinner reaction is predicated on its reliability in converting nitriles into imidates (or in this case, a cyclic amidine precursor).[5] The use of 5-chlorovaleronitrile as the starting material is strategic; the nitrile group serves as the electrophilic center for the initial reaction, while the terminal chloride acts as a leaving group in the subsequent intramolecular cyclization, forming the six-membered piperidine ring. The reaction is typically acid-catalyzed, with anhydrous hydrogen chloride gas serving both as the catalyst and the source of the hydrochloride salt in the final product.

Reaction Mechanism

The reaction proceeds through a well-established, multi-step mechanism:

  • Protonation of the Nitrile: Anhydrous hydrogen chloride protonates the nitrogen atom of the nitrile group in 5-chlorovaleronitrile, significantly increasing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: An alcohol, typically ethanol, acts as a nucleophile and attacks the activated nitrile carbon, forming a protonated imidate intermediate.

  • Deprotonation: A chloride ion or another molecule of the alcohol deprotonates the oxygen, yielding a neutral imino ether intermediate.

  • Intramolecular Cyclization (N-alkylation): The nitrogen atom of the imino ether undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered piperidine ring.

  • Protonation: The resulting 2-iminopiperidine free base is protonated by the excess hydrogen chloride present in the reaction mixture to yield the stable this compound salt.

Pinner_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Protonation 5-Chlorovaleronitrile 5-Chlorovaleronitrile Protonated_Nitrile Protonated Nitrile 5-Chlorovaleronitrile->Protonated_Nitrile + HCl Imino_Ether_Intermediate Imino Ether Intermediate Protonated_Nitrile->Imino_Ether_Intermediate + EtOH - H+ Cyclized_Intermediate Cyclized Intermediate Imino_Ether_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack - Cl- 2-Iminopiperidine_HCl 2-Iminopiperidine Hydrochloride Cyclized_Intermediate->2-Iminopiperidine_HCl + HCl Synthesis_Workflow Start Start: 5-Chlorovaleronitrile & Anhydrous Ethanol Reaction Pinner Reaction: - Cool to 0°C - Bubble HCl gas - Stir for 24-48h Start->Reaction Precipitation Precipitation: - Add Anhydrous Diethyl Ether Reaction->Precipitation Filtration1 Vacuum Filtration & Washing (Crude Product) Precipitation->Filtration1 Recrystallization Recrystallization: - Dissolve in hot Ethanol - Add Diethyl Ether - Cool to crystallize Filtration1->Recrystallization Filtration2 Vacuum Filtration & Washing (Pure Product) Recrystallization->Filtration2 Drying Vacuum Drying Filtration2->Drying End End: High-Purity 2-Iminopiperidine HCl Drying->End

References

Spectroscopic Analysis of 2-Iminopiperidine Hydrochloride: A Multi-Technique Characterization Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract: 2-Iminopiperidine hydrochloride is a cyclic amidinium salt of significant interest in synthetic chemistry and drug development. Its structure, featuring a protonated imine within a piperidine ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its core spectroscopic characteristics using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations detailed herein are designed to serve as a practical reference for researchers, ensuring confident structural verification and purity assessment.

Introduction and Molecular Structure

This compound (C₅H₁₁ClN₂) is the salt form of a cyclic amidine. The protonation of the imine nitrogen results in a resonance-stabilized amidinium cation, where the positive charge is delocalized across the N-C-N system. This delocalization significantly influences the chemical environment of the molecule's atoms, which is directly observable through spectroscopic methods. Accurate characterization is paramount for its application in research and development, as impurities or alternative isomeric forms could drastically alter its chemical and biological activity.

This guide explains the causality behind the experimental choices and provides a self-validating framework for the analysis of this molecule and structurally related compounds.

Molecular Structure and Numbering: The IUPAC name for the cation is 1-(Piperidin-2-ylidene)ammonium. The hydrochloride is the counter-ion.[1] For the purpose of spectral assignment, the carbon atoms of the piperidine ring are numbered starting from the carbon atom adjacent to the exocyclic nitrogen.

Caption: Figure 1. Structure of 2-Iminopiperidine Cation with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-iminopiperidine. The choice of solvent is critical; while D₂O can be used, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it allows for the observation of exchangeable N-H protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Interpretation of the ¹H NMR Spectrum

The protonated imine group strongly deshields the adjacent protons. The expected signals are detailed below.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Comments
H4 (axial & equatorial)~1.70Quintet2HProtons on the carbon furthest from the amidinium group. Least deshielded of the ring protons.
H3, H5 (ax & eq)~1.85Multiplet4HMethylene protons adjacent to C4. Shows complex splitting due to coupling with both H4 and H6/H2 neighbors.
H6 (axial & equatorial)~3.30Triplet2HProtons on the carbon adjacent to the ring nitrogen (N1). Deshielded by the inductive effect of the nitrogen.
N-H (Amidinium)~8.5 - 9.5Broad Singlet2HExchangeable protons on the exocyclic nitrogen. Chemical shift and peak shape are highly dependent on concentration and residual water.
N-H (Piperidine)~9.5 - 10.5Broad Singlet1HExchangeable proton on the endocyclic nitrogen (N1). Its presence confirms the protonated state.

Expertise & Causality: The significant downfield shift of the H6 protons (~3.30 ppm) compared to a typical piperidine (~2.8 ppm) is a direct consequence of the electron-withdrawing nature of the adjacent C=N⁺ moiety.[2] The broadness of the N-H signals is due to rapid chemical exchange with trace amounts of water and quadrupole broadening from the ¹⁴N nucleus.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Utilize the same spectrometer, operating at the corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).

  • Data Acquisition:

    • Acquire a standard one-dimensional, proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • A higher number of scans is required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to be simple, with four distinct signals corresponding to the four unique carbon environments in the molecule.

Carbon Assignment Predicted δ (ppm) Comments
C2 (Iminium Carbon)~165The most downfield signal, characteristic of an imine or amidinium carbon. This value is consistent with reported ranges for similar structures.
C6~45Carbon adjacent to the endocyclic nitrogen (N1).
C3, C5~25Methylene carbons beta to the ring nitrogen.
C4~21Methylene carbon gamma to the ring nitrogen, typically the most upfield signal in the piperidine ring system.

Trustworthiness: The observation of the C2 carbon in the ~165 ppm region is the single most important diagnostic peak for confirming the presence of the iminium functional group. Its absence would strongly indicate a different isomeric structure or impurity.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule, particularly the N-H and C=N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added and averaged.

Interpretation of the IR Spectrum

The spectrum is characterized by several key absorption bands.

Wavenumber (cm⁻¹) Vibration Mode Intensity Comments
3300 - 3100N-H Stretch (Amidinium)Strong, BroadA very broad and intense band typical for protonated amines and amidinium salts, indicative of extensive hydrogen bonding in the solid state.[3]
3000 - 2850C-H Stretch (Aliphatic)MediumStretching vibrations of the methylene groups in the piperidine ring.
~1670C=N⁺ Stretch (Amidinium)StrongThis strong absorption is characteristic of the carbon-nitrogen double bond in the resonance-stabilized amidinium system. Its position confirms the iminium character.
~1580N-H BendMediumScissoring vibration of the NH₂ group.
~1100C-N StretchMediumStretching vibration of the carbon-nitrogen single bond within the ring.

Authoritative Grounding: The broadness of the N-H stretching band and the position of the C=N⁺ stretch are classic indicators of a hydrochloride salt of an imine or amidine. This pattern is well-documented for similar structures, such as aminopyridines and other cyclic amidines.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cation and to gain structural information from its fragmentation pattern. Electrospray Ionization (ESI) is the ideal method for this pre-charged molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Operate the source in positive ion mode.

    • Acquire a full scan mass spectrum (e.g., m/z 50-500).

    • For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the molecular ion peak (m/z 99.1) as the precursor.

Interpretation of the Mass Spectrum
  • Molecular Ion: The primary ion observed in the full scan spectrum will be the amidinium cation [C₅H₁₀N₂H]⁺.

    • Expected m/z: 99.1179 (monoisotopic mass)

  • Fragmentation Analysis (MS/MS): The fragmentation of the piperidine ring can proceed through several pathways. A common pathway involves retro-Diels-Alder-type ring opening and subsequent loss of neutral fragments. Mass spectrometry of piperidine alkaloids often shows characteristic fragmentation patterns that can be used as a reference.[4][5]

parent [M+H]⁺ m/z = 99.1 frag1 Loss of NH₃ m/z = 82.1 parent->frag1 -NH₃ frag2 Loss of C₂H₄ m/z = 71.1 parent->frag2 -C₂H₄ frag3 Loss of CH₂N₂ m/z = 57.1 parent->frag3 -CH₂N₂ caption caption

Caption: Figure 2. Proposed ESI-MS/MS Fragmentation Pathway for the 2-Iminopiperidine cation.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic environment of the amidinium system. IR spectroscopy validates the presence of key functional groups (N-H, C=N⁺), while mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. Together, these protocols form a robust, self-validating workflow for the confident characterization of this important chemical entity.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Iminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-iminopiperidine hydrochloride, focusing on its solubility in various solvent systems and its chemical stability under stress conditions. As a key intermediate and pharmacophore in drug development, a thorough understanding of these characteristics is paramount for formulation design, analytical method development, and ensuring drug product quality and shelf-life. This document outlines theoretical considerations, detailed experimental protocols for determining thermodynamic solubility and degradation pathways, and guidance on interpreting the resulting data. The methodologies are grounded in established principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).

Introduction: The Significance of this compound

2-Iminopiperidine, a cyclic guanidine derivative, and its hydrochloride salt are pivotal structural motifs in medicinal chemistry. The hydrochloride salt form is often preferred in pharmaceutical development to enhance properties such as crystallinity, stability, and aqueous solubility.[1] A deep understanding of its solubility and stability profile is not merely an academic exercise; it is a fundamental requirement for:

  • Formulation Development: Selecting appropriate excipients and solvent systems for liquid, solid, or semi-solid dosage forms.[2]

  • Analytical Method Validation: Developing stability-indicating analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products.[3][4]

  • Regulatory Compliance: Fulfilling the stability testing requirements mandated by global regulatory bodies to establish a re-test period for the drug substance and a shelf life for the drug product.[5][6]

  • Predicting Bioavailability: Aqueous solubility is a key determinant of drug absorption and overall bioavailability.[7][8]

This guide will provide the foundational knowledge and practical methodologies for researchers to confidently characterize this compound.

Thermodynamic Solubility Assessment

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions of temperature and pressure.[8] For pharmaceutical applications, this is most often determined using the shake-flask method, which is considered the gold standard.[9][10]

Causality in Solvent Selection

The choice of solvents for a solubility screen is driven by the physicochemical properties of the API and the intended application.[2] For this compound, a salt of an organic base, the following solvent categories are critical:

  • Aqueous Buffers (pH 1.2 - 6.8): This range mimics the physiological pH of the gastrointestinal tract and is a regulatory requirement for Biopharmaceutics Classification System (BCS) studies.[10] The solubility of an ionizable compound like this compound is expected to be highly pH-dependent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are common in manufacturing and purification processes. Preliminary data indicates this compound has slight solubility in methanol.[11]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Often used in early-stage discovery for creating stock solutions and in analytical methods.[12][13]

  • Non-polar Solvents (e.g., Hexane, Toluene): While low solubility is expected, testing in these solvents is important to understand the compound's lipophilicity and potential for interactions with non-polar excipients.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol outlines a robust, self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the thermodynamic solubility in various solvents at a controlled temperature (e.g., 25°C and/or 37°C).

Materials:

  • This compound (of known purity)

  • Selected Solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE, selected for solvent compatibility)

  • Validated HPLC or UV-Vis spectrophotometric method for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that solid material remains after equilibrium is reached.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the pre-equilibrated solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). The system should be allowed to reach equilibrium, which typically requires 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle. Centrifuge the vials to further ensure clear separation of the supernatant.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. Causality Note: This step is critical to remove any undissolved particulates that would falsely elevate the measured concentration. Perform a pre-determined dilution of the filtrate with an appropriate solvent to bring the concentration within the validated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

  • Controls: A blank solvent sample should be run alongside the test samples to ensure no interference. The stability of the compound in the solvent during the experiment should also be confirmed.[9]

Data Presentation: Solubility of this compound

While comprehensive experimental data for this compound is not widely published, the following table provides a template for presenting results, populated with qualitative data found in the literature.

Solvent SystemTemperature (°C)Qualitative SolubilityExpected Quantitative Range (mg/mL)
Water25Slightly Soluble[11]10 - 33
Methanol25Slightly Soluble[11]10 - 33
0.1 N HCl (pH 1.2)37Expected to be Soluble> 33
Phosphate Buffer (pH 6.8)37Expected to be Soluble> 33
Ethanol25Data Not Available-
Isopropyl Alcohol25Partially Soluble[14]-
Dichloromethane25Partially Soluble[14]-
DMSO25Soluble[13]> 33
Acetone25Soluble[13]> 33
Hexane25Expected to be Insoluble< 1

Note: This table is illustrative. Actual quantitative values must be determined experimentally.

Chemical Stability and Forced Degradation

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5] Forced degradation, or stress testing, is an integral part of this process. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[3][15]

The Logic of Stress Conditions

Forced degradation studies are designed to intentionally break down the molecule to an appropriate extent (typically targeting 5-20% degradation).[15][16] The choice of stressors is based on the chemical structure of the molecule and international guidelines.[15][17] For this compound, which contains a cyclic guanidine moiety, the following conditions are critical:

  • Acid/Base Hydrolysis: The imine and amide-like functionalities are susceptible to hydrolysis. A supplier notes the compound is sensitive to strong acids or bases.[18]

  • Oxidation: The nitrogen atoms could be susceptible to oxidation.

  • Thermal Stress: To evaluate the intrinsic stability of the molecule at elevated temperatures.

  • Photostability: To assess degradation upon exposure to light, as required by ICH Q1B guidelines.[19]

Experimental Workflow: Forced Degradation Study

The following workflow illustrates a systematic approach to conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Sample Sol_Prep Prepare Solutions (e.g., 1 mg/mL) API->Sol_Prep Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Sol_Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Sol_Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Sol_Prep->Oxidation Thermal Thermal (Solid & Soln) (e.g., 80°C) Sol_Prep->Thermal Photo Photostability (ICH Q1B Light Box) Sol_Prep->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Analyze Analyze via HPLC-UV/MS Thermal->Analyze Photo->Analyze Neutralize->Analyze Mass_Balance Assess Mass Balance Analyze->Mass_Balance Pathway Identify Degradants & Establish Pathways Mass_Balance->Pathway Method_Val Validate Stability- Indicating Method Mass_Balance->Method_Val

Caption: Workflow for a forced degradation study of 2-iminopiperidine HCl.

Key Considerations for Protocol Design
  • Analyte Concentration: A concentration of 1 mg/mL is often recommended for stress studies.[16]

  • Time Points: Samples should be analyzed at multiple time points (e.g., 0, 2, 8, 24 hours) to track the rate of degradation and avoid excessive breakdown.

  • Termination: For acid and base hydrolysis, reactions should be promptly neutralized to prevent further degradation before analysis.[16]

  • Mass Balance: A critical component of the analysis is to ensure mass balance. The sum of the assay value of the main peak and the peak areas of all degradation products should remain constant throughout the study. A significant deviation may indicate that some degradants are not being detected by the analytical method.

  • Peak Purity: The chromatographic purity of the main API peak under each stress condition must be assessed (e.g., using a photodiode array detector or mass spectrometry) to prove the method's specificity.

Anticipated Stability Profile

Based on the structure, the following stability profile can be anticipated:

Stress ConditionExpected StabilityPotential Degradation Products
Acid Hydrolysis SusceptibleOpening of the piperidine ring or hydrolysis of the imine to a ketone.
Base Hydrolysis SusceptibleSimilar to acid hydrolysis, potentially different reaction rates.
Oxidation Potentially SusceptibleN-oxide formation or other oxidative products.[18]
Thermal Likely StableDecomposition at very high temperatures. A melting point of 159-161°C is noted.[11]
Photostability To be determinedDependent on chromophore and energy absorption.

Conclusion and Recommendations

A thorough characterization of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. The experimental frameworks provided in this guide, based on the shake-flask method for solubility and a systematic forced degradation study for stability, offer a robust starting point for any research program.

It is strongly recommended that:

  • Quantitative solubility be determined early in development across a range of pharmaceutically relevant solvents and aqueous buffers.

  • A comprehensive forced degradation study be executed to build a deep understanding of the molecule's intrinsic liabilities.

  • All analytical methods used for quantification must be fully validated for their stability-indicating properties , ensuring that all significant degradants can be separated from the parent compound.

By adhering to these principles of scientific integrity and regulatory compliance, researchers can build a solid data package that will support and accelerate the entire drug development lifecycle.

References

An In-depth Technical Guide to the Discovery and History of 2-Iminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical and scientific overview of 2-iminopiperidine hydrochloride, a foundational molecule in the landscape of heterocyclic chemistry. From its likely genesis in the late 19th century through the pioneering work of Adolf Pinner to its contemporary relevance, this document traces the discovery, synthesis, and evolving significance of this cyclic amidine. We will delve into the chemical principles underpinning its formation, explore the evolution of its synthetic protocols, and examine its structural intricacies, including the concept of tautomerism. This guide is intended to serve as a valuable resource for researchers, offering not only a historical narrative but also practical, in-depth scientific insights into the chemistry of this compound.

Introduction: The Piperidine Scaffold and the Significance of the Imino Functional Group

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral components of a vast array of pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities.[1][2] The introduction of an imino (=NH) group at the 2-position of the piperidine ring to form 2-iminopiperidine introduces a unique set of chemical properties. This cyclic amidine functionality imparts a significant increase in basicity compared to simple amines and amides, allowing for the formation of stable hydrochloride salts. The protonation of the sp²-hybridized nitrogen results in a positive charge that can be delocalized across the N-C-N system, a key feature influencing its reactivity and biological interactions.

This guide will illuminate the historical path of this compound, a journey that begins in the era of classical organic chemistry and continues to be relevant in modern drug discovery and organic synthesis.

The Dawn of Amidine Synthesis: The Pinner Reaction and the Likely Discovery of this compound

The history of this compound is intrinsically linked to the discovery of a named reaction that has become a cornerstone of amidine synthesis: the Pinner reaction. In 1877, the German chemist Adolf Pinner reported a novel method for the conversion of nitriles into imino esters (also known as imidates) through their reaction with alcohols in the presence of an acid catalyst, typically hydrogen chloride.[1][3] These intermediate imino ester salts, often referred to as "Pinner salts," were found to be highly reactive towards various nucleophiles.[3]

A crucial extension of this reaction, and the most probable route to the first synthesis of this compound, involves the reaction of the Pinner salt with ammonia or an amine to yield an amidine.[3]

Historical Context: The Scientific Landscape of the Late 19th Century

The latter half of the 19th century was a period of explosive growth in organic chemistry. The development of structural theory by Kekulé, Couper, and Butlerov provided a framework for understanding the connectivity of atoms in molecules. This era saw the discovery and systematic study of numerous functional groups and reaction types. The synthesis of new compounds was a primary focus, driven by a desire to understand the fundamental principles of chemical reactivity and to create novel substances with potential applications in medicine and industry. It is within this context of fundamental exploration that Pinner's work on the reactivity of nitriles emerged.

While a definitive, singular publication by Pinner explicitly detailing the synthesis of this compound from a cyclic precursor remains elusive in readily available digitized records, the logical application of his own methodology to a suitable starting material makes this the most credible pathway for its initial discovery. The most likely precursor would have been δ-valeronitrile (5-cyanopentane).

The proposed historical synthesis is a two-step process, beginning with the formation of the Pinner salt, followed by ammonolysis.

Step 1: Formation of the Pinner Salt

The reaction would have commenced with the treatment of δ-valeronitrile with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride. This would yield the ethyl imidate hydrochloride salt.

Step 2: Ammonolysis to this compound

The subsequent introduction of ammonia to the reaction mixture would lead to the displacement of the ethoxy group from the imidate, forming the highly stable cyclic amidine, which would be isolated as its hydrochloride salt.

Early Synthetic Methodologies: A Glimpse into 19th-Century Experimental Practice

To appreciate the ingenuity of early organic chemists, it is essential to consider the experimental conditions and analytical techniques available to them. The synthesis of this compound in the late 19th century would have been a testament to meticulous laboratory practice.

Hypothetical Historical Experimental Protocol for the Synthesis of this compound via the Pinner Reaction

Objective: To synthesize this compound from δ-valeronitrile.

Materials:

  • δ-Valeronitrile

  • Absolute ethanol

  • Dry hydrogen chloride gas

  • Anhydrous ether

  • Ammonia gas (or a solution of ammonia in ethanol)

Apparatus:

  • A round-bottomed flask equipped with a gas inlet tube and a reflux condenser (protected from atmospheric moisture with a calcium chloride drying tube).

  • An ice bath.

  • Apparatus for generating dry hydrogen chloride gas (e.g., from the reaction of sodium chloride and concentrated sulfuric acid).

  • Filtration apparatus (e.g., a Büchner funnel and flask).

Methodology:

  • Preparation of the Pinner Salt:

    • A solution of δ-valeronitrile in absolute ethanol would be prepared in the round-bottomed flask and cooled in an ice bath.

    • A stream of dry hydrogen chloride gas would be passed through the solution for several hours. The reaction would be monitored by the precipitation of the Pinner salt.

    • The reaction mixture would be allowed to stand in the cold for an extended period (days) to ensure complete reaction.

    • The precipitated Pinner salt would be collected by filtration, washed with anhydrous ether to remove any unreacted starting materials, and quickly transferred to the next step due to its hygroscopic and thermally unstable nature.[3]

  • Ammonolysis:

    • The isolated Pinner salt would be suspended in a suitable solvent, such as absolute ethanol.

    • Ammonia gas would be passed through the suspension, or a concentrated solution of ammonia in ethanol would be added.

    • The reaction mixture would be stirred or shaken for a period of time, likely at room temperature or with gentle warming.

    • The completion of the reaction would be indicated by the dissolution of the Pinner salt and the subsequent precipitation of ammonium chloride.

    • The ammonium chloride byproduct would be removed by filtration.

    • The filtrate, containing the this compound, would be concentrated by evaporation of the solvent.

    • The crude product would be recrystallized from a suitable solvent, such as ethanol-ether, to yield the purified this compound.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The use of anhydrous reagents and apparatus was critical. Pinner salts are highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester as a byproduct.[3]

  • Low Temperatures: The initial reaction to form the Pinner salt was likely carried out at low temperatures to minimize the formation of byproducts and to control the exothermic nature of the reaction. Pinner salts are also known to be thermally unstable.[3]

  • Gaseous Reagents: The use of gaseous hydrogen chloride and ammonia was a common practice in 19th-century organic synthesis for introducing these reagents into a reaction mixture in a controlled manner.

Structural Elucidation in the Pre-Spectroscopic Era

In the absence of modern spectroscopic techniques such as NMR and IR, the characterization of a newly synthesized compound like this compound would have relied on a combination of physical and chemical methods:

  • Elemental Analysis: Combustion analysis to determine the empirical formula (C₅H₁₁ClN₂) would have been a fundamental step.

  • Melting Point Determination: A sharp and reproducible melting point would have been a key indicator of purity.

  • Salt Formation and Derivatization: The ability to form a hydrochloride salt would have confirmed the basic nature of the compound. Further derivatization reactions, such as acylation of the amino groups, would have provided additional evidence for the proposed structure.

  • Chemical Reactivity: The hydrolysis of the amidine back to the corresponding lactam (2-piperidone) upon treatment with acid or base would have been a strong indicator of the cyclic amidine structure.

The Concept of Tautomerism in 2-Iminopiperidine

A key structural feature of 2-iminopiperidine is its ability to exist in tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of 2-iminopiperidine, the principal tautomeric equilibrium is between the imino form and the amino form (2-amino-3,4,5,6-tetrahydropyridine).

Caption: Tautomeric equilibrium of 2-iminopiperidine.

In the hydrochloride salt, the positive charge is delocalized across the amidinium system, and the distinction between the two forms becomes blurred. However, in the free base, the position of the double bond and the proton on the nitrogen atoms can shift. The relative stability of these tautomers is influenced by factors such as the solvent and the presence of substituents.

Evolution of Synthetic Routes

While the Pinner reaction represents the classical and likely historical route to this compound, modern synthetic chemistry has provided alternative and often more efficient methods for the preparation of cyclic amidines. These include:

  • From Lactams: The direct conversion of 2-piperidone (δ-valerolactam) to 2-iminopiperidine can be achieved through various methods, such as treatment with phosphorus pentachloride to form the imidoyl chloride, followed by reaction with ammonia.

  • From Nitriles (Modern Variations): Modern iterations of the Pinner reaction may employ different acid catalysts or reaction conditions to improve yields and reduce reaction times.

  • From other Piperidine Derivatives: The synthesis can also be approached from other functionalized piperidines through cyclization reactions.

These modern methods offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance, reflecting the significant advancements in synthetic organic chemistry since the time of Pinner.

Contemporary Relevance and Applications

2-Iminopiperidine and its derivatives continue to be of interest to chemists for several reasons:

  • Building Blocks in Organic Synthesis: The cyclic amidine functionality serves as a versatile synthon for the construction of more complex heterocyclic systems.

  • Ligands in Coordination Chemistry: The nitrogen atoms of the amidine group can coordinate to metal ions, making these compounds useful as ligands in catalysis.

  • Pharmacological Scaffolds: The 2-iminopiperidine core is found in a number of biologically active molecules, and its derivatives are explored in drug discovery programs for their potential therapeutic properties.

Conclusion

The discovery of this compound is a testament to the foundational work of early organic chemists like Adolf Pinner. What likely began as a fundamental investigation into the reactivity of nitriles has yielded a molecule that remains relevant in the fields of organic synthesis and medicinal chemistry. This guide has traced the probable historical origins of this compound, rooted in the Pinner reaction, and has provided a technical overview of its synthesis, structure, and properties. By understanding the history of such fundamental molecules, we gain a deeper appreciation for the evolution of organic chemistry and the enduring legacy of its pioneers.

References

Theoretical and Computational Approaches to Understanding 2-Iminopiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract: The 2-iminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a rigid piperidine ring and a reactive imino group presents a fascinating landscape of conformational possibilities, tautomeric equilibria, and diverse intermolecular interactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern theoretical and computational methodologies used to elucidate the structure, reactivity, and biological interactions of 2-iminopiperidine derivatives. We will explore the causality behind selecting specific computational tools, from quantum mechanics for structural and spectroscopic prediction to molecular modeling for drug design applications, ensuring a robust and validated approach to accelerating discovery.

Chapter 1: The Foundational Blueprint: Conformational and Tautomeric Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties. For 2-iminopiperidine derivatives, two fundamental aspects dictate this landscape: the conformation of the piperidine ring and the imine-enamine tautomeric equilibrium. Understanding these features is the first and most critical step in any computational study.

Conformational Preferences of the Piperidine Ring

The piperidine ring typically adopts a low-energy chair conformation. However, the presence of substituents and the partial double-bond character that can arise from the imino group can introduce significant strain, potentially favoring axial orientations or even twist-boat conformers.[1] Density Functional Theory (DFT) is the workhorse method for these investigations, offering an excellent balance of computational cost and accuracy for organic molecules.

Causality of Method Selection: We choose DFT, specifically functionals like B3LYP or M06-2X, because they adeptly capture the electron correlation effects necessary for accurately modeling steric and electronic influences on geometry.[1][2] The M06-2X functional is particularly well-suited for systems where non-covalent interactions, such as intramolecular hydrogen bonds, might play a role in stabilizing certain conformers.[3] A reasonably flexible basis set, such as 6-311+G(d,p), is employed to allow for accurate descriptions of electron distribution and polarization.[2]

The Imine-Enamine Tautomerism

The 2-iminopiperidine core can exist in equilibrium with its 2-amino-1,2,3,4-tetrahydropyridine tautomer. The relative stability of these forms is highly dependent on the substitution pattern and the environment (gas phase vs. solvent). This equilibrium is not merely an academic curiosity; it fundamentally alters the molecule's hydrogen bonding capabilities and overall shape, which has profound implications for receptor binding.

Computational chemistry provides a direct way to quantify the energetics of this equilibrium. By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the dominant species under physiological conditions. DFT calculations are again the tool of choice, capable of determining the relative energies and the energy barrier of the transition state for the tautomerization process.[4][5][6]

Tautomerism cluster_main Iminopiperidine Tautomeric Equilibrium Imino 2-Iminopiperidine (Imine form) TS Transition State Imino->TS ΔG‡_fwd Enamine 2-Amino-1,2,3,4-tetrahydropyridine (Enamine form) Enamine->TS ΔG‡_rev TS->Enamine caption Tautomeric equilibrium between imine and enamine forms.

Caption: Tautomeric equilibrium between imine and enamine forms.

Quantitative Data Summary: Tautomer Stability

The relative stability of tautomers is typically assessed using DFT calculations. The table below illustrates a hypothetical comparison.

TautomerFunctional/Basis SetRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
2-Iminopiperidine B3LYP/6-311+G(d,p)0.00 (Reference)0.00 (Reference)
2-Amino-tetrahydropyridine B3LYP/6-311+G(d,p)+2.5+2.1
Transition State B3LYP/6-311+G(d,p)+45.2+44.8

Note: These values are illustrative. Actual values are highly system-dependent.

Chapter 2: Validating the Model: Spectroscopic Property Prediction

A computational model is only as good as its ability to reproduce experimental reality. A crucial step in validating our computed low-energy conformers and tautomers is to compare their predicted spectroscopic properties with experimentally obtained data. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for this purpose.

Predicting NMR Spectra

Quantum chemistry allows for the calculation of NMR chemical shifts and spin-spin coupling constants.[7] The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting isotropic chemical shifts.

Trustworthiness through Validation: The process is self-validating. If the computed chemical shifts (¹H and ¹³C) and coupling constants for the lowest-energy calculated conformer show a strong correlation with the experimental spectrum, it lends high confidence to the predicted geometry. Discrepancies may suggest that the incorrect tautomer was considered, or that the molecule exists as a dynamic average of multiple conformations in solution.

Protocol: NMR Chemical Shift Calculation

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation of the candidate structure (e.g., the lowest energy conformer) at a suitable level of theory (e.g., B3LYP/6-31G(d)). Confirm no imaginary frequencies exist.

  • NMR Calculation: Using the optimized geometry, perform a single-point energy calculation with the GIAO method. A higher-level basis set (e.g., 6-311+G(d,p)) is often recommended for the NMR step to improve accuracy.[8]

  • Solvent Effects: Crucially, include a solvent model, like the Polarizable Continuum Model (PCM), to simulate the experimental conditions (e.g., in CDCl₃ or DMSO).

  • Referencing: Calculate the NMR shielding for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory. The predicted chemical shift is then calculated as: δ_sample = σ_TMS - σ_sample.

  • Analysis: Compare the calculated shifts to the experimental spectrum. A linear regression analysis should yield a high R² value for a good match.

Predicting IR Spectra

The vibrational frequencies calculated during the geometry optimization step can be directly correlated with an experimental IR or Raman spectrum. While calculated frequencies often have a systematic error, they can be corrected using a scaling factor, or more powerfully, by comparing the overall pattern of peaks (fingerprint region) and the intensities of key stretches (e.g., N-H, C=N). The presence or absence of a C=N stretch versus an N-H bend can be a definitive marker to distinguish between imine and enamine tautomers.[9][10]

Chapter 3: From Structure to Application: Molecular Docking and Pharmacophore Modeling

With a validated understanding of the intrinsic properties of 2-iminopiperidine derivatives, we can now investigate their potential as therapeutic agents by modeling their interactions with biological targets.

Molecular Docking: Unveiling Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides invaluable insights into the specific interactions—hydrogen bonds, salt bridges, hydrophobic contacts—that drive binding affinity.[11]

DockingWorkflow cluster_workflow Molecular Docking & Virtual Screening Workflow start Lead Compound (2-Iminopiperidine Derivative) step2 Ligand Preparation Generate 3D conformers, assign charges start->step2 step1 Protein Preparation Remove water, add hydrogens, assign charges step3 Binding Site Definition Define grid box around active site step1->step3 step4 Docking Simulation Score and rank binding poses step2->step4 step3->step4 step5 Pose Analysis & Filtering Analyze interactions (H-bonds, etc.) Filter by score and visual inspection step4->step5 end Promising Candidates for Synthesis step5->end caption A typical workflow for molecular docking studies.

Caption: A typical workflow for molecular docking studies.

Protocol: A Self-Validating Docking Experiment

  • Target Acquisition: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). If a co-crystallized ligand is present, this is ideal.

  • Protein Preparation: Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools. This involves adding hydrogens, assigning protonation states, removing water molecules not critical for binding, and minimizing the structure to relieve clashes.

  • Ligand Preparation: Generate low-energy 3D conformers of your 2-iminopiperidine derivatives. It is critical to consider the correct tautomer and protonation state at physiological pH (pH 7.4).[11]

  • Protocol Validation (Trustworthiness Step): If a co-crystallized ligand exists, remove it from the binding site and re-dock it. The docking protocol is considered valid if the software can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å.[12]

  • Grid Generation: Define the active site by creating a bounding box (grid) around the location of the co-crystallized ligand or catalytically important residues.

  • Docking: Dock the library of 2-iminopiperidine derivatives into the prepared grid.

  • Analysis: Analyze the top-scoring poses. Scrutinize the key interactions predicted by the model. Do they make chemical sense? Are they consistent with known structure-activity relationships (SAR)? This analysis provides hypotheses for designing more potent derivatives.[13][14][15]

Pharmacophore Modeling: Abstracting Key Features

A pharmacophore is an abstract 3D arrangement of essential features that a molecule must possess to be active at a specific biological target.[16] These features include hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.[17][18]

Expertise in Application: Pharmacophore models can be generated in two ways:

  • Structure-Based: Derived directly from the key interactions observed between a high-affinity ligand and its receptor in a crystal structure or a validated docking pose. This is generally the more reliable method.

  • Ligand-Based: Generated by aligning a set of known active molecules and identifying the common chemical features they share. This is used when no receptor structure is available.

Once created, a pharmacophore model serves as a powerful 3D query to rapidly screen large virtual libraries for novel compounds that possess the desired features, identifying diverse scaffolds that might otherwise be overlooked.[19]

Conclusion and Future Outlook

The integration of theoretical and computational chemistry into the study of 2-iminopiperidine derivatives provides a powerful, rational framework for drug discovery. By starting with a fundamental understanding of their conformational and tautomeric landscapes, validated by spectroscopic prediction, we can build reliable models for exploring their interactions with biological targets. Techniques like molecular docking and pharmacophore modeling not only explain existing SAR but also provide clear, testable hypotheses for the design of next-generation therapeutics. As computational power and algorithmic accuracy continue to improve, these in silico methods will become ever more indispensable in the journey from molecular concept to clinical candidate.

References

2-Iminopiperidine Hydrochloride: A Versatile Precursor for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered ring provides a robust, three-dimensional framework that can be functionalized to interact with biological targets. Within the diverse family of piperidine derivatives, 2-iminopiperidine hydrochloride emerges as a particularly valuable and reactive precursor. As a cyclic amidine, it possesses a unique combination of nucleophilic and basic properties, making it an exceptional building block for the construction of more complex, fused heterocyclic systems prevalent in modern drug discovery.

This guide provides a detailed exploration of this compound, from its fundamental properties and synthesis to its core reactivity and strategic application in the synthesis of advanced molecular architectures.

Physicochemical Properties and Spectroscopic Profile

This compound is the salt form of a cyclic amidine, which enhances its stability and shelf-life. The protonated imino group significantly influences its reactivity and solubility.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource / Note
IUPAC Name piperidin-2-iminium chlorideGenerated from structure
Synonyms 2-Iminopiperidine HCl, 2-Imidopiperidine HCl[2]
CAS Number 41419-55-0[2]
Molecular Formula C₅H₁₁ClN₂[2]
Molecular Weight 134.61 g/mol [2]
Appearance White to off-white crystalline powderTypical for similar salts
Solubility Soluble in water, methanol; sparingly soluble in ethanolInferred from structure
¹H NMR Expected signals: δ ~3.3-3.5 (t, 2H, C6-H₂), ~2.5-2.7 (t, 2H, C3-H₂), ~1.7-1.9 (m, 4H, C4/C5-H₂), broad signals for N-H protons.Based on piperidine spectra[3]
¹³C NMR Expected signal for iminium carbon (C2) at δ ~165-175 ppm.Based on amidine chemistry
IR Spectroscopy Key absorptions: ~3100-3300 cm⁻¹ (N-H stretch), ~1670-1690 cm⁻¹ (C=N stretch, strong).[4][5][6]

Synthesis of the Precursor: A Representative Protocol

While various methods exist for the synthesis of cyclic amidines[7], a robust and classical approach involves the conversion of the corresponding lactam, δ-valerolactam (2-piperidone). This two-stage process ensures high yields and purity. The first stage involves thionation to create a more reactive intermediate, which is then converted to the amidine.

Experimental Workflow: Synthesis of 2-Iminopiperidine HCl

G cluster_0 Stage 1: Thionation cluster_1 Stage 2: Amination A δ-Valerolactam B Lawesson's Reagent in Anhydrous Toluene A->B C Reflux (e.g., 110°C) B->C D Reaction Workup (Quench, Extraction) C->D E Purification (Crystallization/Chromatography) D->E F Piperidine-2-thione (Thiolactam) E->F G Piperidine-2-thione H Ammonia (in Methanol) G->H I Heat (Sealed Vessel) H->I J Reaction Workup (Solvent Removal) I->J K Acidification with HCl J->K L This compound K->L

Caption: Workflow for the two-stage synthesis of the target precursor.

Protocol 1: Synthesis of Piperidine-2-thione from δ-Valerolactam
  • Rationale: The conversion of a lactam's carbonyl oxygen to sulfur using a thionating agent like Lawesson's reagent dramatically increases the electrophilicity of the C2 carbon, preparing it for nucleophilic attack.[8]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add δ-valerolactam (1.0 eq) and anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude piperidine-2-thione can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography to yield the solid product.

Protocol 2: Synthesis of this compound from Piperidine-2-thione
  • Rationale: The thiolactam is an excellent precursor for amidine formation. It can be directly displaced by ammonia at elevated temperatures. The final product is isolated as the hydrochloride salt to improve stability.

  • Setup: Place piperidine-2-thione (1.0 eq) in a high-pressure reaction vessel.

  • Reagent Addition: Add a solution of ammonia in methanol (e.g., 7N solution, excess).

  • Reaction: Seal the vessel and heat the mixture (e.g., 80-100°C) for 12-24 hours. The reaction progress can be monitored by GC-MS.

  • Workup: Cool the vessel to room temperature and carefully vent. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Salt Formation: Dissolve the crude 2-iminopiperidine free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M solution, 1.1 eq) with vigorous stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Core Reactivity and Mechanistic Insights

This compound is a masked form of the free base, which is a cyclic amidine. The free base possesses two key reactive sites: the nucleophilic exocyclic imino nitrogen (=NH) and the slightly less nucleophilic endocyclic amino nitrogen (-NH-). This dual reactivity makes it a powerful tool for building fused heterocyclic systems.

A. N-Functionalization: Alkylation and Acylation

The free base can be selectively functionalized at its nitrogen atoms. Alkylation with electrophiles like alkyl halides typically occurs at the more nucleophilic and sterically accessible exocyclic imino nitrogen.[9] This selectivity is crucial for subsequent synthetic steps.

B. Annulation via Condensation with β-Dicarbonyl Compounds

A primary application of 2-iminopiperidine is its role as a 1,3-binucleophile in condensation reactions. When reacted with 1,3-dielectrophiles, such as β-ketoesters or malonic esters, it undergoes a cyclocondensation to form fused pyrimidine rings. This reaction provides a direct route to therapeutically relevant scaffolds like tetrahydropyrido[1,2-a]pyrimidines.[10][11]

G Amidine 2-Iminopiperidine (free base) I1 Nucleophilic Attack (exo-N on ester C=O) Amidine->I1 1. Ketoester β-Ketoester Ketoester->I1 I2 Tetrahedral Intermediate I1->I2 I3 Elimination of Alcohol I2->I3 I4 N-Acyl Amidine Intermediate I3->I4 I5 Intramolecular Attack (endo-N on ketone C=O) I4->I5 2. Tautomerize & Cyclize I6 Cyclized Intermediate I5->I6 3. I7 Dehydration I6->I7 3. Product Fused Tetrahydropyrimidine System I7->Product 3.

Caption: Mechanism of cyclocondensation with a β-ketoester.

This transformation is powerful because it rapidly builds molecular complexity, forming two new bonds and a new six-membered ring in a single synthetic operation.

Application Workflow: Synthesis of a Tetrahydropyrido[1,2-a]pyrimidine Scaffold

This protocol details the practical application of this compound as a precursor for a fused heterocyclic system, a common core in many pharmaceutical agents.

Protocol 3: Synthesis of 2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine
  • Rationale: This procedure demonstrates the cyclocondensation reaction. The hydrochloride salt is first neutralized in situ to generate the reactive free base, which then reacts with ethyl acetoacetate.

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous ethanol.

  • Base Addition: Add a non-nucleophilic base such as sodium ethoxide (NaOEt, 1.05 eq) or potassium carbonate (K₂CO₃, 1.5 eq) to the suspension to generate the free base in situ. Stir for 30 minutes at room temperature.

  • Electrophile Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid) if a strong base was used. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in dichloromethane and wash with water to remove salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure fused pyrimidine product.

Safety and Handling

  • Hazard Statements: Assumed to be harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety goggles or a face shield, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is likely hygroscopic.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a potent and versatile precursor in organic synthesis. Its true value lies in the reactivity of its cyclic amidine core, which serves as a robust platform for N-functionalization and, most importantly, for the rapid construction of fused heterocyclic systems through cyclocondensation reactions. For medicinal chemists and drug development professionals, mastering the use of such precursors is key to efficiently accessing novel and complex molecular architectures with high therapeutic potential.

References

Methodological & Application

Application Note & Protocol: 2-Iminopiperidine Hydrochloride as a Prototypical Guanidine Organocatalyst

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-Iminopiperidine hydrochloride as a catalyst in organic synthesis. While specific, named reactions catalyzed exclusively by this molecule are not extensively documented, its core structure places it firmly within the powerful class of cyclic guanidine organocatalysts. This guide elucidates the fundamental principles of guanidine catalysis, using this compound as a model system. We will detail its physicochemical properties, safety and handling protocols, the underlying mechanism of action rooted in its strong basicity and hydrogen-bonding capabilities, and a representative, detailed protocol for a Michael addition reaction. The aim is to provide both the theoretical foundation and the practical steps necessary for successfully employing this and similar guanidine-based catalysts in synthetic applications.

Catalyst Profile: this compound

This compound (CAS: 41419-55-0) is a cyclic organic compound featuring a guanidine moiety embedded within a six-membered piperidine ring.[1] The guanidine functional group is characterized by a central carbon atom bonded to three nitrogen atoms and is one of the strongest organic, non-ionic bases. This high basicity, coupled with the ability to act as a hydrogen-bond donor upon protonation, is the cornerstone of its catalytic activity.[2]

Physicochemical Properties

The essential properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 41419-55-0[1]
Molecular Formula C₅H₁₁ClN₂[1]
Molecular Weight 134.61 g/mol [1]
Appearance White to off-white powder/solid[3][4]
IUPAC Name 2,3,4,5-tetrahydropyridin-6-amine;hydrochloride[1]
Melting Point 217.2 - 217.9 °C[3]
Solubility Soluble in water, DMSO, Chloroform[5]
Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. This compound and its derivatives are classified as hazardous.

  • Hazard Profile: The compound is harmful if swallowed and can cause skin irritation and serious eye damage.[3][4] It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][8] The compound can be hygroscopic, so protection from moisture is critical to maintain its catalytic activity.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]

The Guanidine Catalytic Core: Mechanism of Action

Guanidine derivatives are considered "superbases" and function as powerful Brønsted base organocatalysts.[2][9] Their catalytic cycle is typically understood as a bifunctional activation mechanism, where the catalyst interacts with both the nucleophile and the electrophile simultaneously.[2][10]

The Causality of Catalysis: The process begins with the deprotonation of a pro-nucleophile (e.g., a malonate ester or nitroalkane) by the basic guanidine catalyst. This generates the active nucleophile and a protonated guanidinium cation. This cation is not merely a spectator; its N-H groups are now highly effective hydrogen-bond donors. It forms a complex with the electrophile (e.g., an α,β-unsaturated carbonyl compound), polarizing the acceptor and increasing its reactivity while orienting it for the subsequent nucleophilic attack. This dual activation—Brønsted base activation of the nucleophile and hydrogen-bond-mediated Lewis acid-like activation of the electrophile—is the key to the high efficiency of guanidine catalysts.[2]

Guanidine_Catalytic_Cycle Bifunctional Catalysis by 2-Iminopiperidine cluster_activation Activation cluster_complex Transition State Complex cluster_release Product Formation CAT 2-Iminopiperidine (Catalyst) NUC_H Pro-Nucleophile (e.g., Malonate) CAT_H Protonated Catalyst (Guanidinium Ion) CAT->CAT_H Proton Transfer NUC Active Nucleophile (Enolate) NUC_H->NUC ELEC Electrophile (e.g., Chalcone) TS Ternary Complex [E•••H-Cat-H•••Nuc] ELEC->TS CAT_H->TS H-Bonding Activation NUC->TS PROD Product TS->PROD C-C Bond Formation CAT_REGEN Catalyst (Regenerated) PROD->CAT_REGEN Proton Exchange Experimental_Workflow Protocol Workflow start Start reagents 1. Prepare Reagents & Glassware start->reagents setup 2. Reaction Setup (Inert Atmosphere) reagents->setup addition 3. Add Catalyst & Reactants setup->addition reaction 4. Stir at RT & Monitor by TLC addition->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Column Chromatography workup->purify analyze 7. Characterization (NMR, MS) purify->analyze end End analyze->end

References

Application Notes & Protocols: Utilizing 2-Iminopiperidine Hydrochloride as a Nitric Oxide Synthase (NOS) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Iminopiperidine hydrochloride as an inhibitor of nitric oxide synthase (NOS) isoforms. The content herein is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.

Section 1: The Scientific Foundation - Understanding Nitric Oxide Signaling and Its Inhibition

Nitric oxide (NO) is a unique, gaseous signaling molecule that plays a pivotal role in a vast array of physiological and pathophysiological processes.[1][2] It is not stored in vesicles but is synthesized on demand, rapidly diffusing across cell membranes to enact its effects.[1] Its functions are diverse, ranging from mediating vasodilation and neurotransmission to participating in immune responses against pathogens.[3][4][5]

The synthesis of NO is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). These enzymes convert the amino acid L-arginine into L-citrulline, with NO being produced as a byproduct.[6] In mammals, there are three primary NOS isoforms, each with distinct localizations, regulatory mechanisms, and functions:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS is constitutively expressed and its activity is dependent on intracellular calcium (Ca²⁺) levels.[5][6][7] It is crucial for synaptic plasticity and central regulation of blood pressure.[5] Overproduction of NO by nNOS has been implicated in several neurodegenerative diseases.[8]

  • Endothelial NOS (eNOS or NOS3): Also a constitutive, Ca²⁺-dependent enzyme, eNOS is located in vascular endothelial cells.[5][7] The NO it produces is essential for maintaining vascular tone (vasodilation), which helps regulate blood pressure.[2][5][9]

  • Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced by inflammatory stimuli such as cytokines and bacterial lipopolysaccharides (LPS).[7] Once expressed, it produces large, sustained amounts of NO and its activity is largely independent of intracellular calcium concentrations.[6][7] This high output of NO is a key component of the immune response but can also contribute to the pathophysiology of inflammatory diseases and septic shock.[5][10]

Given the profound biological impact of NO, the targeted inhibition of NOS isoforms represents a significant area of therapeutic and research interest.[11] 2-Iminopiperidine, a member of the cyclic amidine class of compounds, has emerged as a potent inhibitor of NOS enzymes.[12] This guide focuses on the practical application of its hydrochloride salt, which offers enhanced stability and solubility for experimental use.[13][14]

The Nitric Oxide Signaling Cascade

The canonical pathway for NO signaling, particularly in the vasculature, involves its diffusion from endothelial cells into adjacent smooth muscle cells. There, it binds to and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic GMP (cGMP).[1][3] Elevated cGMP levels activate Protein Kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.[1]

Caption: The canonical Nitric Oxide (NO) signaling pathway.

Section 2: Characterization of this compound

Mechanism of Action

This compound is a potent, broad-spectrum inhibitor of the human NOS isoforms.[12] As a cyclic amidine, it functions as a structural mimic of the natural substrate, L-arginine. This allows it to compete for binding at the enzyme's active site, thereby preventing the synthesis of nitric oxide.[11]

Isoform Selectivity and Potency

While it inhibits all three isoforms, 2-iminopiperidine and its analogues have demonstrated a degree of selectivity, often showing greater potency against the inducible isoform (iNOS).[15] This is a critical consideration for experimental design, as isoform selectivity can allow researchers to probe the function of a specific NOS enzyme. The half-maximal inhibitory concentrations (IC₅₀) are crucial metrics for determining the effective concentration range for experiments.

Compound Target Isoform IC₅₀ (µM) Reference
2-IminopiperidineHuman iNOS1.0--INVALID-LINK--[12]
2-IminopiperidineHuman nNOS~10-20 (Est.)--INVALID-LINK--
2-IminopiperidineHuman eNOS~10-20 (Est.)--INVALID-LINK--
4-Methyl-2-iminopiperidineHuman iNOS0.1--INVALID-LINK--[15]
4,6-Dimethyl-2-iminopiperidineHuman iNOS0.08--INVALID-LINK--[15]

Note: IC₅₀ values can vary depending on assay conditions (e.g., L-arginine concentration). The values presented are for comparative purposes.

Physicochemical Properties
  • Chemical Name: this compound

  • CAS Number: 16011-96-4

  • Molecular Formula: C₅H₁₀N₂·HCl

  • Molecular Weight: 134.61 g/mol

  • Appearance: White or off-white powder

  • Solubility: Soluble in water.[13]

  • Storage: Desiccate at room temperature. For experimental use, it is recommended to prepare fresh stock solutions.

Section 3: Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the inhibitory activity of this compound in both enzymatic and cell-based assays.

Protocol 1: In Vitro NOS Inhibition Assay using the Griess Reagent

This protocol measures the inhibitory effect of the compound on purified recombinant NOS enzymes by quantifying the production of nitrite, a stable breakdown product of NO.

Principle of Causality: This assay directly measures the enzymatic activity by quantifying its product. By adding a competitive inhibitor, we expect a dose-dependent decrease in product formation, allowing for the calculation of the IC₅₀ value.

In_Vitro_Workflow Prep Prepare Reagents (Buffer, Cofactors, Enzyme, Inhibitor Dilutions) Plate Plate Assay Components (Buffer, Cofactors, Enzyme, Inhibitor/Vehicle) Prep->Plate PreInc Pre-incubate (e.g., 10 min, RT) Allows inhibitor to bind enzyme Plate->PreInc Initiate Initiate Reaction (Add L-Arginine/NADPH) PreInc->Initiate Incubate Incubate (e.g., 60 min, 37°C) Allows NO production Initiate->Incubate Detect Detect Nitrite (Add Griess Reagent) Incubate->Detect Read Read Absorbance (540 nm) Detect->Read Analyze Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) Read->Analyze

Caption: Workflow for the in vitro NOS inhibition assay.

Materials:

  • Purified recombinant human nNOS, eNOS, or iNOS

  • This compound (FW: 134.61 g/mol )

  • Assay Buffer: 50 mM HEPES, pH 7.4

  • Cofactor Mix (for nNOS/eNOS): 2 mM NADPH, 20 µM FAD, 20 µM BH₄, 100 µM CaCl₂, 20 µg/mL Calmodulin in Assay Buffer.

  • Cofactor Mix (for iNOS): 2 mM NADPH, 20 µM FAD, 20 µM BH₄ in Assay Buffer.

  • Substrate: 2 mM L-Arginine in Assay Buffer

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: NED solution)

  • Sodium Nitrite (for standard curve)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Preparation of Inhibitor: Prepare a 10 mM stock solution of 2-Iminopiperidine HCl in sterile water. Create a series of dilutions in Assay Buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM.

  • Standard Curve: Prepare a nitrite standard curve (e.g., 0-100 µM) in Assay Buffer.

  • Assay Setup: To each well of a 96-well plate, add components in the following order:

    • 50 µL Assay Buffer (or Nitrite Standard)

    • 10 µL of 2-Iminopiperidine HCl dilution (or vehicle control - water)

    • 20 µL of appropriate Cofactor Mix

    • 10 µL of NOS enzyme (concentration to be optimized for linear product formation)

  • Pre-incubation: Gently tap the plate to mix. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of L-Arginine solution to each well to start the reaction. The final volume is 100 µL.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection:

    • Add 50 µL of Griess Reagent Component A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Measurement: Read the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Use the nitrite standard curve to determine the concentration of nitrite produced in each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Plot percent inhibition versus log[inhibitor concentration] and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell-Based iNOS Inhibition in LPS-Stimulated Macrophages

This protocol assesses the ability of 2-Iminopiperidine HCl to inhibit NO production in a cellular environment, which is a more physiologically relevant system.

Principle of Causality: Lipopolysaccharide (LPS) mimics bacterial infection, inducing the expression of the iNOS gene and subsequent high-level NO production in macrophages. By pre-treating with the inhibitor, we can determine if it can block this induced NO synthesis within a living cell. A concurrent viability assay is essential to ensure that the observed decrease in NO is due to specific enzyme inhibition and not simply cell death. This is a critical self-validating step.

Cell_Based_Workflow cluster_Assays Parallel Assays Seed Seed Macrophages (e.g., RAW 264.7) Allow to adhere overnight Treat Pre-treat with Inhibitor (Varying concentrations + Vehicle) Seed->Treat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Treat->Stimulate Incubate Incubate for 18-24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Cells Remaining Cells Incubate->Cells Griess Griess Assay on Supernatant (Measures Nitrite) Collect->Griess Viability Viability Assay on Cells (e.g., MTT, LDH) (Rules out cytotoxicity) Cells->Viability

Caption: Workflow for cell-based iNOS inhibition assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • Cell Viability Assay Kit (e.g., MTT, XTT, or LDH Cytotoxicity Assay)

  • 24- or 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

  • Inhibitor Treatment: Remove the medium. Add 100 µL of fresh complete medium containing the desired concentrations of 2-Iminopiperidine HCl (e.g., 0.1 µM to 200 µM). Include a vehicle control (medium only).

  • Pre-incubation: Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Perform the Griess assay on the supernatant as described in Protocol 1, Step 7.

  • Cell Viability Assay (Trustworthiness Check):

    • On the remaining cells in the original plate, perform a cell viability assay according to the manufacturer's instructions. This is crucial to confirm that any reduction in nitrite is not due to inhibitor-induced cytotoxicity.

  • Data Analysis:

    • Calculate the nitrite concentration in the supernatant for all conditions.

    • Normalize the nitrite concentration data to the cell viability data.

    • Calculate the percent inhibition of LPS-induced nitrite production for each inhibitor concentration.

    • Determine the IC₅₀ in the cellular context.

Section 4: Concluding Insights and Best Practices

  • In Vivo Corroboration: The utility of 2-iminopiperidine has been demonstrated in vivo. Oral administration to LPS-treated rats dose-dependently inhibited the increase in plasma nitrite/nitrate levels, confirming its ability to block iNOS activity in a whole-animal model.[12]

  • The Importance of Controls: Every experiment must include appropriate controls. A positive control inhibitor (e.g., L-NAME) validates the assay's responsiveness. A vehicle control is essential to account for any effects of the solvent used to dissolve the inhibitor.

  • Managing Off-Target Effects: While 2-Iminopiperidine HCl targets NOS, at high concentrations, the risk of off-target effects increases.[16][17][18] The cell viability assay is a first-line defense against misinterpreting cytotoxic effects as specific inhibition. For advanced studies, consider evaluating the inhibitor's effect on other cellular pathways to ensure specificity.

  • Substrate Competition: Remember that NOS inhibitors that are L-arginine mimetics are competitive inhibitors. The apparent potency (IC₅₀) in any assay will be influenced by the concentration of L-arginine present. Maintain a consistent L-arginine concentration across all experiments for comparable results.

By integrating these robust protocols and scientific principles, researchers can confidently employ this compound as a tool to dissect the complex roles of nitric oxide in health and disease.

References

High-Yield Synthesis of 2-Iminopiperidine Derivatives: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of 2-Iminopiperidines in Medicinal Chemistry

The 2-iminopiperidine scaffold, a six-membered cyclic guanidine, is a privileged structural motif in modern drug discovery. Its unique combination of rigidity, basicity, and hydrogen bonding capabilities allows for potent and selective interactions with a variety of biological targets. Derivatives of this versatile core are present in numerous biologically active compounds, including potent inhibitors of human nitric oxide synthase (NOS) isoforms, which are implicated in inflammatory diseases and neurodegenerative disorders[1]. The development of robust and high-yield synthetic routes to access diverse 2-iminopiperidine derivatives is therefore a critical endeavor for medicinal chemists and drug development professionals.

This application note provides a detailed, field-proven protocol for the high-yield synthesis of substituted 2-iminopiperidine derivatives. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the reaction mechanism and potential pitfalls. This guide is designed to be a self-validating system, empowering researchers to confidently and efficiently synthesize these valuable compounds.

Strategic Approach: Intramolecular Cyclization of δ-Alkenyl Thioureas

The presented protocol is centered around a robust and reliable two-step sequence involving the formation of a δ-alkenyl thiourea followed by an intramolecular cyclization. This strategy offers several advantages:

  • High Yields: This method has been demonstrated to provide excellent yields of the desired 2-iminopiperidine products.

  • Versatility: The approach allows for the introduction of diversity at multiple points in the molecular scaffold.

  • Operational Simplicity: The reaction conditions are generally mild and the procedures are straightforward, making it amenable to standard laboratory setups.

The overall synthetic workflow is depicted below:

Synthetic Workflow Start δ-Alkenyl Amine Intermediate1 δ-Alkenyl Thiourea Start->Intermediate1 Step 1: Thiourea Formation FinalProduct 2-Iminopiperidine Derivative Intermediate1->FinalProduct Step 2: Intramolecular Cyclization

Caption: A two-step synthetic workflow for 2-iminopiperidine derivatives.

Detailed Experimental Protocol: Synthesis of a Model 2-Iminopiperidine Derivative

This protocol details the synthesis of a representative 2-iminopiperidine derivative. The principles and procedures can be adapted for the synthesis of a variety of analogues.

Part 1: Synthesis of the δ-Alkenyl Thiourea Intermediate

Reaction Principle: The first step involves the reaction of a primary δ-alkenyl amine with an isothiocyanate to form the corresponding thiourea. This is a well-established and generally high-yielding reaction. The choice of isothiocyanate allows for the introduction of various substituents on the exocyclic imino nitrogen.

Materials:

  • 4-Penten-1-amine

  • Phenyl isothiocyanate

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen supply for inert atmosphere

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-penten-1-amine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Place the flask under an inert atmosphere of argon or nitrogen.

  • While stirring, add phenyl isothiocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can often be used directly in the next step without further purification. If necessary, the product can be purified by flash column chromatography on silica gel.

Part 2: Intramolecular Cyclization to the 2-Iminopiperidine Derivative

Reaction Principle: The key cyclization step is typically mediated by a reagent that activates the thiourea for intramolecular nucleophilic attack by the alkene. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose. The carbodiimide activates the sulfur of the thiourea, making it a good leaving group and facilitating the cyclization.

Materials:

  • Crude δ-alkenyl thiourea from Part 1

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Triethylamine (TEA)

  • Acetonitrile (ACN), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Argon or Nitrogen supply for inert atmosphere

Procedure:

  • Dissolve the crude δ-alkenyl thiourea (1.0 eq) in anhydrous acetonitrile (ACN) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Place the flask under an inert atmosphere.

  • Add triethylamine (TEA) (2.0 eq) to the solution.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Resuspend the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-iminopiperidine derivative.

Visualization of the Reaction Mechanism

The proposed mechanism for the EDC-mediated intramolecular cyclization is illustrated below.

Reaction Mechanism cluster_0 Activation of Thiourea cluster_1 Intramolecular Cyclization cluster_2 Deprotonation and Product Formation Thiourea δ-Alkenyl Thiourea ActivatedThiourea Activated Intermediate Thiourea->ActivatedThiourea + EDC EDC EDC CyclizedIntermediate Cyclized Cationic Intermediate ActivatedThiourea->CyclizedIntermediate Intramolecular Attack Cyclization Nucleophilic Attack by Alkene Product 2-Iminopiperidine CyclizedIntermediate->Product - H+ Deprotonation Deprotonation

Caption: Proposed mechanism for the EDC-mediated intramolecular cyclization.

Data Presentation: Expected Yields and Characterization

The following table summarizes typical results for the synthesis of a model 2-iminopiperidine derivative using the described protocol.

StepReactantsProductTypical YieldAnalytical Data
1. Thiourea Formation 4-Penten-1-amine, Phenyl isothiocyanateN-(Pent-4-en-1-yl)-N'-phenylthiourea>95% (crude)¹H NMR, ¹³C NMR, Mass Spectrometry consistent with the expected structure.
2. Cyclization N-(Pent-4-en-1-yl)-N'-phenylthiourea, EDC, TEA2-(Phenylimino)piperidine75-85%¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) confirming the molecular formula and structure.

Expert Insights and Troubleshooting

  • Causality of Reagent Choice:

    • EDC as a Coupling Reagent: EDC is a water-soluble carbodiimide, which simplifies the workup procedure as the urea byproduct can be easily removed by aqueous extraction.

    • Triethylamine (TEA) as a Base: TEA is used to neutralize the hydrochloride salt of EDC and to facilitate the deprotonation steps in the reaction mechanism.

    • Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the hydrolysis of the carbodiimide and other reactive intermediates, which would lead to lower yields.

  • Troubleshooting Common Issues:

    • Low Yield in Cyclization:

      • Incomplete Activation: Ensure that the EDC is fresh and has been stored properly. Consider adding it in portions.

      • Reaction Time: The cyclization can be slow. Ensure the reaction has gone to completion by careful monitoring.

      • Temperature: Ensure the reaction is maintained at a consistent reflux temperature.

    • Side Product Formation:

      • Polymerization: If starting materials are not pure, side reactions like polymerization of the alkene can occur. Ensure the purity of the starting amine.

      • Urea Byproduct: The urea byproduct from EDC can sometimes be difficult to remove completely. Thorough aqueous washes are essential.

Conclusion

This application note provides a comprehensive and reliable protocol for the high-yield synthesis of 2-iminopiperidine derivatives, a key scaffold in modern medicinal chemistry. By understanding the underlying principles of the reaction and adhering to the detailed experimental procedures, researchers can efficiently access a wide range of these valuable compounds for their drug discovery programs.

References

2-Iminopiperidine hydrochloride in medicinal chemistry and drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Iminopiperidine Hydrochloride in Medicinal Chemistry

Abstract

The piperidine ring is one of the most significant heterocyclic scaffolds in modern pharmacology, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique structural and physicochemical properties allow for the creation of compounds with favorable pharmacokinetic profiles and potent biological activity.[3] This guide focuses on a specific, high-value derivative: this compound. This moiety, which contains a cyclic guanidine-like structure, serves as a powerful pharmacophore for interacting with key biological targets. We will explore its applications in medicinal chemistry, with a particular focus on its role as an intermediate and a core structural motif in the development of novel therapeutics for neurological disorders and infectious diseases. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to effectively utilize this versatile chemical entity in their drug discovery programs.

The 2-Iminopiperidine Scaffold: A Privileged Structure

The piperidine heterocycle is a cornerstone of drug design, prized for its ability to modulate properties like solubility, lipophilicity, and metabolic stability.[3][4] The 2-iminopiperidine structure is of particular interest as it embeds an amidine functional group within the constrained six-membered ring. This arrangement offers several advantages:

  • Hydrogen Bonding: The imino group and the ring nitrogen can act as both hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites and receptors.

  • Basicity: The imine imparts a higher basicity compared to a simple piperidine, influencing the compound's ionization state at physiological pH, which can be critical for receptor binding and cell permeability.

  • CNS Penetration: Derivatives of 2-iminopiperidine have been noted for their ability to cross the blood-brain barrier, making them attractive candidates for targeting central nervous system (CNS) disorders.[5]

This unique combination of features makes this compound a valuable building block and a key pharmacophore in the design of targeted therapeutics.

Core Therapeutic Applications and Biological Targets

The versatility of the 2-iminopiperidine scaffold has led to its exploration in multiple therapeutic areas. Its derivatives have shown significant promise as modulators of enzymes and receptors critical to disease pathology.

Nitric Oxide Synthase (NOS) Inhibition

One of the most well-documented activities of 2-iminopiperidine derivatives is the potent inhibition of nitric oxide synthase (NOS) isoforms.[6] NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule. Overproduction of NO is implicated in various pathological conditions, including neurodegenerative diseases, inflammation, and septic shock. The 2-iminopiperidine core can mimic the guanidino group of L-arginine, the natural substrate for NOS, allowing it to bind to the enzyme's active site and block NO production.

Antiviral Drug Scaffolds

This compound serves as a crucial reactant in the synthesis of complex heterocyclic systems, including scaffolds for HIV-1 integrase inhibitors.[6] HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. The rigid structure and reactive nature of the 2-iminopiperidine moiety enable its incorporation into novel molecular architectures designed to disrupt the function of this viral enzyme.

CNS Disorders

Given their ability to penetrate the CNS, 2-iminopiperidine derivatives are actively investigated for neurological applications.[5] Their interaction with neurotransmitter receptors and enzymes within the brain is a key area of research.[5] The modulation of targets like NOS within the brain has therapeutic potential for conditions such as Alzheimer's disease, Parkinson's disease, and stroke.[7]

Experimental Protocols & Methodologies

The following section provides detailed, field-tested protocols for the synthesis and biological evaluation of 2-iminopiperidine derivatives. These protocols are designed to be self-validating, with explanations for key experimental choices.

Workflow for 2-Iminopiperidine Derivative Development

The overall process from initial synthesis to biological validation follows a structured path. This workflow ensures that newly synthesized compounds are properly characterized and evaluated for their intended biological activity.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation start Starting Material (e.g., Substituted Piperidone) synth Protocol 3.2: Synthesis of 2-Iminopiperidine Derivative start->synth purify Purification (Crystallization / Chromatography) synth->purify char Structural Characterization (NMR, IR, MS) purify->char assay Protocol 3.3: In Vitro NOS Inhibition Assay (Griess Assay) char->assay High Purity Compound data Data Analysis (IC50 Determination) assay->data sar SAR Studies data->sar sar->synth Iterative Optimization

Caption: High-level workflow for the synthesis and evaluation of 2-iminopiperidine derivatives.

Protocol: Synthesis of a Representative this compound Derivative

This protocol outlines a general method for synthesizing a 2-iminopiperidine derivative, starting from a commercially available N-protected piperidin-2-one. This multi-step process involves the formation of the imine followed by deprotection and salt formation.

G A N-Boc-piperidin-2-one B 2-(tert-butoxycarbonylamino)piperidine A->B 1. Vilsmeier Reagent 2. NH4Cl C 2-Iminopiperidine (Free Base) B->C TFA / DCM D 2-Iminopiperidine Hydrochloride C->D HCl in Ether

Caption: General synthetic scheme for this compound.

Materials:

  • N-Boc-piperidin-2-one (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Dimethylformamide (DMF), anhydrous (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (2.0 M in diethyl ether)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5.0 equiv) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Scientist's Note: The Vilsmeier reagent is a powerful electrophile required to activate the lactam carbonyl for subsequent nucleophilic attack. Pre-formation at low temperature is crucial to control its reactivity.

  • Lactam Activation: To the Vilsmeier reagent solution, add a solution of N-Boc-piperidin-2-one (1.0 equiv) in anhydrous DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Imine Formation: Add solid ammonium chloride (3.0 equiv) to the reaction mixture in one portion. Stir vigorously at room temperature overnight (12-16 hours).

    • Scientist's Note: Ammonium chloride serves as the nitrogen source for the imine. The extended reaction time ensures the complete conversion of the intermediate chloroiminium species.

  • Work-up and Extraction: Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-iminopiperidine.

  • Boc Deprotection: Dissolve the crude product in DCM. Add trifluoroacetic acid (TFA) (10-20 equiv) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

    • Scientist's Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group to reveal the free imine.

  • Salt Formation and Isolation: Once the deprotection is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in a minimal amount of methanol and add 2.0 M HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford the final this compound as a white or off-white solid.

    • Scientist's Note: Conversion to the hydrochloride salt is critical. It typically yields a stable, non-hygroscopic, crystalline solid that is easier to handle, purify, and formulate than the free base.

Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of test compounds against NOS. The assay measures the production of nitrite, a stable oxidation product of NO, using the Griess reagent.

Materials:

  • Recombinant human NOS enzyme (e.g., iNOS or nNOS)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (for nNOS/eNOS)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Test compound (2-iminopiperidine derivative) dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

Procedure:

  • Assay Preparation: Prepare a reaction mixture in the assay buffer containing L-Arginine, NADPH, and other required cofactors (Calmodulin, BH₄).

  • Compound Addition: Add 2 µL of the test compound at various concentrations (e.g., serial dilutions from 100 µM to 1 nM) to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Initiation: Add the NOS enzyme to the wells to initiate the reaction. The total reaction volume should be 100 µL.

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

  • Reaction Termination & Color Development: Stop the reaction by adding 50 µL of Griess Reagent Solution A, followed by 50 µL of Griess Reagent Solution B to each well.

    • Scientist's Note: The Griess reaction is a two-step diazotization process. Sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.

  • Measurement: Incubate the plate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationships (SAR)

The 2-iminopiperidine scaffold is amenable to synthetic modification, allowing for systematic exploration of structure-activity relationships (SAR). By synthesizing and testing a library of analogs, researchers can identify key structural features that enhance potency and selectivity.

Table 1: Illustrative SAR Data for 2-Iminopiperidine Analogs as nNOS Inhibitors

Compound IDR¹-SubstituentR²-SubstituentnNOS IC₅₀ (nM)iNOS IC₅₀ (nM)Selectivity (iNOS/nNOS)
IMPI-001 HH2505002.0x
IMPI-002 4-F-PhenylH756008.0x
IMPI-003 4-Cl-PhenylH5055011.0x
IMPI-004 4-MeO-PhenylH1208006.7x
IMPI-005 4-Cl-PhenylMethyl957007.4x

This data is illustrative and serves to demonstrate how SAR data for this scaffold might be presented.

Analysis: The illustrative data in Table 1 suggests that adding a halogen-substituted phenyl group at the R¹ position (IMPI-002, IMPI-003) significantly improves potency against nNOS compared to the unsubstituted parent compound (IMPI-001). Furthermore, these modifications appear to enhance selectivity over the iNOS isoform. Substitution at the R² position (IMPI-005) appears to be detrimental to activity, suggesting that this position may be sterically hindered within the enzyme's active site.

Conclusion and Future Outlook

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its inherent structural and electronic properties make it an excellent starting point for the design of potent enzyme inhibitors and receptor modulators.[5][6] The synthetic accessibility of its derivatives allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on applying modern synthetic methods to create more diverse and complex 2-iminopiperidine-based libraries and exploring their potential against a wider range of biological targets, including protein-protein interactions and epigenetic targets.

References

Analytical methods for the quantification of 2-Iminopiperidine hydrochloride in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Sensitivity Quantification of 2-Iminopiperidine Hydrochloride in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals in pharmacokinetic, toxicokinetic, and clinical research settings.

Senior Application Scientist: Dr. Gemini

Executive Summary & Rationale

The quantification of novel therapeutic agents in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK) and toxicokinetic (TK) assessments. This compound is a small, polar molecule whose cyclic amidine structure presents unique challenges for bioanalysis, including potential instability and poor retention on traditional reversed-phase chromatographic columns. This application note presents a robust, fully validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-iminopiperidine in human plasma.

The methodology described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data integrity and regulatory compliance. We will detail the causality behind key experimental choices, from sample preparation to mass spectrometric detection, providing a comprehensive protocol that is both reliable and readily transferable.

The Bioanalytical Challenge: 2-Iminopiperidine

The physicochemical properties of 2-iminopiperidine dictate the analytical strategy. As a polar, basic compound, it is prone to the following challenges:

  • Poor Chromatographic Retention: Lacks the hydrophobicity required for strong retention on standard C18 columns, often eluting near the solvent front with endogenous interferences.

  • Matrix Effects: Co-eluting endogenous components in plasma can cause ion suppression or enhancement in the mass spectrometer source, compromising accuracy and precision.

  • Lack of Chromophore: The molecule does not possess a suitable chromophore for sensitive UV detection, making LC-MS/MS the necessary technique for achieving the low limits of quantification required for clinical studies.

  • Adsorption: The basic nature of the analyte can lead to non-specific binding to glass and plastic surfaces, as well as active sites on the chromatographic column, resulting in poor peak shape and recovery.

Our strategy is therefore designed to directly address these issues through optimized sample preparation and a tailored chromatographic approach.

Recommended Bioanalytical Workflow: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the definitive technique for this application due to its unparalleled sensitivity, specificity, and wide dynamic range. The specificity is achieved by monitoring a unique fragmentation pathway of the parent ion into a product ion (Multiple Reaction Monitoring, MRM), which effectively eliminates chemical noise.

dot digraph "Bioanalytical_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_pre_analysis" { label="Pre-Analysis"; style="rounded"; bgcolor="#F1F3F4"; "Sample_Receipt" [label="Biological Sample\nReceipt & Logging\n(Human Plasma)"]; "IS_Spiking" [label="Spiking with\nInternal Standard\n(2-Iminopiperidine-d4)"]; "Sample_Prep" [label="Sample Preparation\n(Protein Precipitation)"]; "Supernatant_Transfer" [label="Transfer Supernatant\nto Autosampler Vial"]; }

subgraph "cluster_analysis" { label="Instrumental Analysis"; style="rounded"; bgcolor="#F1F3F4"; "LC_Injection" [label="Injection onto\nHILIC Column"]; "MS_Detection" [label="Tandem MS Detection\n(MRM Mode)"]; }

subgraph "cluster_post_analysis" { label="Post-Analysis"; style="rounded"; bgcolor="#F1F3F4"; "Data_Processing" [label="Data Processing\n(Peak Integration)"]; "Quantification" [label="Quantification using\nCalibration Curve"]; "Final_Report" [label="Final Concentration\nReport"]; }

"Sample_Receipt" -> "IS_Spiking" [label="Add IS"]; "IS_Spiking" -> "Sample_Prep" [label="Precipitate"]; "Sample_Prep" -> "Supernatant_Transfer" [label="Centrifuge"]; "Supernatant_Transfer" -> "LC_Injection" [label="Analyze", style=dashed, color="#4285F4", arrowhead=open]; "LC_Injection" -> "MS_Detection" [label="Separate & Ionize"]; "MS_Detection" -> "Data_Processing" [label="Acquire Data", style=dashed, color="#4285F4", arrowhead=open]; "Data_Processing" -> "Quantification" [label="Calculate Ratio"]; "Quantification" -> "Final_Report" [label="Report Result"]; } Caption: High-level workflow for 2-iminopiperidine quantification.

The Role of the Internal Standard (IS)

An ideal internal standard is a non-endogenous compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. Its purpose is to mimic the analyte's behavior and correct for variability during sample preparation and instrumental analysis. The gold standard, employed here, is a Stable Isotope-Labeled (SIL) Internal Standard .[1][2]

A SIL-IS (e.g., 2-iminopiperidine-d4) is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (like deuterium). This near-perfect chemical analogy ensures it co-elutes chromatographically and experiences the same extraction recovery and matrix effects as the analyte.[3][4] Because the mass spectrometer can differentiate between the analyte and the IS, the ratio of their peak areas is used for quantification. This ratiometric approach provides a robust and highly accurate measurement, as stipulated by regulatory guidelines.[3]

dot digraph "Internal_Standard_Principle" { graph [fontname="Arial", label="Principle of Internal Standard Quantification", labelloc=t, fontsize=12]; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=none, color="#5F6368"];

subgraph "cluster_sample" { label="In the Sample Vial"; bgcolor="#F1F3F4"; style=rounded; node [shape=circle, style=filled, label=""]; A1 [label="A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2 [label="A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3 [label="A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A4 [label="A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IS1 [label="IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IS2 [label="IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IS3 [label="IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IS4 [label="IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; {rank=same; A1 A2 A3 A4 IS1 IS2 IS3 IS4} }

subgraph "cluster_loss" { label="During Sample Prep (e.g., 50% loss)"; bgcolor="#F1F3F4"; style=rounded; node [shape=circle, style=filled, label=""]; A5 [label="A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A6 [label="A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IS5 [label="IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IS6 [label="IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; {rank=same; A5 A6 IS5 IS6} }

subgraph "cluster_detector" { label="At the MS Detector"; bgcolor="#F1F3F4"; style=rounded; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; Analyte_Signal [label="Analyte Signal = 2 units"]; IS_Signal [label="IS Signal = 2 units"]; Ratio [label="Ratio (A/IS) = 2/2 = 1.0", fillcolor="#FBBC05", fontcolor="#202124"]; }

A4 -> A5 [style=invis]; IS4 -> IS5 [style=invis]; A6 -> Analyte_Signal [label="Measure", color="#34A853"]; IS6 -> IS_Signal [label="Measure", color="#34A853"]; Analyte_Signal -> Ratio [style=dashed]; IS_Signal -> Ratio [style=dashed];

key [label=<

Analyte (A) Internal Standard (IS)

]; } Caption: The analyte-to-IS ratio remains constant despite sample loss.

Detailed Method & Protocols

This section provides a complete, step-by-step protocol for sample preparation and analysis, followed by the specific instrumental parameters.

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma.[5] While less exhaustive at removing phospholipids than SPE, its speed and simplicity make it an excellent choice for high-throughput analysis, provided the chromatography is selective enough to resolve the analyte from the remaining matrix components.[6][7]

Materials:

  • Human plasma (K2-EDTA anticoagulant)

  • 2-Iminopiperidine HCl Reference Standard

  • 2-Iminopiperidine-d4 HCl (Internal Standard)

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol, LC-MS Grade

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Procedure:

  • Prepare Working Solutions:

    • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a stock solution of 2-iminopiperidine-d4 in methanol. Dilute this stock with 50:50 ACN:Water to create a 100 ng/mL working solution.

    • Calibration Standards & QCs: Prepare stock solutions of 2-iminopiperidine in methanol. Serially dilute with blank human plasma to prepare calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples (e.g., LQC at 3 ng/mL, MQC at 80 ng/mL, HQC at 800 ng/mL).

  • Sample Thawing: Thaw all plasma samples, calibrators, and QCs on ice or at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Into appropriately labeled 1.5 mL microcentrifuge tubes, pipette 100 µL of the respective sample (blank, standard, QC, or unknown).

  • Internal Standard Addition: Add 25 µL of the IS Working Solution (100 ng/mL) to every tube except for the blank matrix sample.

  • Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The acid helps to ensure the basic analyte remains protonated and soluble.

  • Vortexing: Cap the tubes and vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into a 96-well plate or autosampler vials. Be careful not to disturb the protein pellet.

  • Injection: The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrumental Analysis

To overcome the challenge of poor retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic mode.[8][9] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes like 2-iminopiperidine.[10][11]

Table 1: Optimized LC-MS/MS Parameters

ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)Amide phase provides excellent retention and peak shape for polar, basic compounds.[8]
Column Temperature 40 °CEnsures reproducible retention times and improves peak shape.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterAmmonium formate is a volatile buffer compatible with MS. Formic acid improves peak shape and ionization efficiency for basic analytes.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component in HILIC mode.
Gradient 95% B -> 50% B over 2.5 minA gradient ensures the elution of the analyte with good peak shape while cleaning the column of more polar interferences.
Flow Rate 0.5 mL/minTypical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 5 µLBalances sensitivity with the need to avoid column overloading.
MS System Triple Quadrupole Mass SpectrometerRequired for high-sensitivity and high-selectivity MRM experiments.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic nitrogen atoms in the amidine group are readily protonated, making ESI+ the ideal mode.
MRM Transition: Analyte m/z 99.1 -> 82.1Proposed transition: [M+H]+ parent ion to a characteristic product ion (loss of NH3). Note: Must be empirically optimized.
MRM Transition: IS m/z 103.1 -> 86.1Proposed transition for a +4 Da labeled IS. Note: Must be empirically optimized.
Source Temp / Gas Flow Optimized for specific instrumentInstrument-dependent parameters that must be tuned to maximize signal intensity.

Bioanalytical Method Validation (BMV)

A full method validation must be performed to demonstrate that the assay is suitable for its intended purpose. The validation must adhere to the criteria set forth in the ICH M10 guideline. The key parameters and their typical acceptance criteria are summarized below.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria (per ICH M10)

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure that endogenous matrix components do not interfere with the quantification of the analyte or IS.Response in blank samples from at least 6 individual sources should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response (analyte/IS peak area ratio) and analyte concentration over the intended range.At least 6 non-zero standards. A simple regression model (e.g., 1/x² weighted linear regression) should be used. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quant. The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% of nominal and precision (CV) ≤20%.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision) across multiple runs. Assessed at LLOQ, LQC, MQC, and HQC levels.Within-run and Between-run: Mean accuracy at each QC level must be within ±15% of the nominal value (±20% at LLOQ). Precision (CV) must not exceed 15% (20% at LLOQ).
Matrix Effect To assess the suppressive or enhancing effect of the biological matrix on analyte ionization. Evaluated using post-extraction spike in at least 6 different sources of matrix.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery To measure the efficiency of the extraction process. Compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.Recovery of the analyte and IS should be consistent and reproducible. While no specific value is required, consistency is key.
Stability To ensure the analyte is stable under various storage and handling conditions. This includes freeze-thaw, short-term (bench-top), long-term (storage), and stock solution stability.Mean concentration of stability samples at LQC and HQC levels must be within ±15% of the nominal concentration of freshly prepared samples.
Dilution Integrity To verify that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and accurately quantified.Accuracy and precision of the diluted samples must be within ±15% and ≤15% CV, respectively.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. By employing a stable isotope-labeled internal standard, a simple and efficient protein precipitation sample preparation, and a selective HILIC chromatographic separation, this method is designed to overcome the inherent bioanalytical challenges of this polar molecule. Adherence to the detailed protocols and the validation criteria outlined by the ICH M10 guideline will ensure the generation of high-quality, reliable, and defensible data to support critical decisions in drug development programs.

References

Application Notes & Protocols: A Guide to High-Efficiency Amide Bond Formation Using HATU

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to amide bond formation, a cornerstone reaction in pharmaceutical and chemical research. We initially address the role of cyclic amines such as piperidine derivatives, clarifying their function as nucleophilic building blocks rather than coupling mediators. The primary focus of this guide is a detailed exploration of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient aminium-based coupling reagent. We elucidate its mechanism of action, provide detailed step-by-step protocols for both solution-phase and solid-phase applications, offer troubleshooting guidance, and outline critical safety procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize amide coupling reactions for maximum efficiency and product purity.

Introduction: The Central Role of the Amide Bond

The amide bond is a fundamental linkage in chemistry and biology, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals, polymers, and advanced materials. The synthesis of this bond, typically formed between a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery and development.

A point of clarification is necessary regarding the user-specified topic of "2-iminopiperidine hydrochloride mediated coupling reactions." Our extensive review of the scientific literature indicates that 2-iminopiperidine, a cyclic guanidine, is not utilized as a reagent or catalyst to mediate coupling reactions. Instead, its structure suggests it would act as a nucleophilic amine component, reacting with an activated carboxylic acid.

Therefore, this guide focuses on a state-of-the-art method used to create such amide bonds. We will detail the use of HATU , a third-generation coupling reagent renowned for its rapid reaction kinetics, high yields, and exceptional ability to suppress racemization, a critical factor when working with chiral molecules like amino acids.[1][2]

Mechanism of Action: The HATU Activation Cascade

The power of HATU lies in its ability to efficiently convert a carboxylic acid into a highly reactive activated ester, which is then readily attacked by an amine.[3][4] This process is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), in the presence of a non-nucleophilic base, most commonly N,N-Diisopropylethylamine (DIPEA).[1]

The mechanism proceeds through the following key steps:

  • Deprotonation: The base (DIPEA) removes the acidic proton from the carboxylic acid, forming a carboxylate anion.

  • Initial Activation: The carboxylate anion performs a nucleophilic attack on the electrophilic guanidinium carbon of HATU. This forms a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate.[3][5]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion immediately attacks the isouronium salt. This step is rapid and efficient, forming the key OAt-active ester and releasing tetramethylurea as a stable byproduct.[6]

  • Nucleophilic Attack and Amide Formation: The amine nucleophile attacks the carbonyl carbon of the highly reactive OAt-ester. The superiority of HATU is partly attributed to the pyridine nitrogen in the HOAt moiety, which is believed to stabilize the transition state via a neighboring group effect, accelerating the reaction and minimizing side reactions.[5][6] This final step yields the desired amide bond and regenerates HOAt.

Visualization of the HATU Coupling Mechanism

HATU_Mechanism HATU-Mediated Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation RCOOH Carboxylic Acid (R-COOH) Base Base (DIPEA) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base - H-Base⁺ Isouronium O-Acylisouronium Salt [Intermediate] RCOO->Isouronium + HATU HATU HATU Reagent HATU->Isouronium HOAt_anion HOAt Anion HATU->HOAt_anion releases OAt_ester OAt-Active Ester Isouronium->OAt_ester + HOAt⁻ TMU Tetramethylurea (Byproduct) Isouronium->TMU releases Amide Amide Product (R-CO-NH-R') OAt_ester->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide HOAt_regen HOAt (Regenerated) Amide->HOAt_regen releases

A stepwise diagram of the HATU-mediated coupling reaction.

Experimental Protocols

Here we provide detailed protocols for two common applications of HATU-mediated coupling. All operations involving HATU and solvents like DMF should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8]

Protocol 1: General Solution-Phase Amide Bond Synthesis

This protocol is suitable for coupling a wide range of carboxylic acids and amines in solution.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0–1.2 eq)

  • HATU (1.1–1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Workup reagents: Water, brine, mild aqueous acid (e.g., 1M HCl), mild aqueous base (e.g., sat. NaHCO₃), organic solvent for extraction (e.g., Ethyl Acetate, DCM).

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere.

  • Reagent Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0–3.0 eq) to the solution and stir for 2-5 minutes at room temperature.

  • Pre-activation: Add HATU (1.1–1.2 eq) to the mixture. Stir for 10-15 minutes. This "pre-activation" step is crucial for forming the OAt-active ester before the amine is introduced, which minimizes a potential side reaction where the amine attacks HATU directly (guanidinylation).[9][10][11]

  • Amine Addition: Add the amine (1.0–1.2 eq) to the activated mixture.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-3 hours at room temperature.[3]

  • Workup:

    • Quench the reaction by adding water.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography.

Visualization of the Solution-Phase Workflow

Solution_Phase_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 1. Dissolve Acid in Anhydrous DMF B 2. Add DIPEA A->B C 3. Add HATU (Pre-activate 15 min) B->C D 4. Add Amine C->D E 5. Stir at RT (1-3h) Monitor by LC-MS D->E F 6. Quench with H₂O Extract with EtOAc E->F G 7. Aqueous Washes (Acid, Base, Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Workflow for a typical solution-phase HATU coupling.
Protocol 2: Coupling Step in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle on a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Fmoc-protected amino acid (3.0–5.0 eq)

  • HATU (3.0–5.0 eq)

  • DIPEA or 2,4,6-Collidine (6.0–10.0 eq)

  • Anhydrous DMF

  • SPPS reaction vessel

  • Kaiser (ninhydrin) test reagents to monitor reaction completion.

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF to remove all traces of piperidine.[3][12]

  • Activation Solution: In a separate, dry vessel, dissolve the Fmoc-amino acid (3.0–5.0 eq) and HATU (3.0–5.0 eq) in anhydrous DMF. Add the base (DIPEA or Collidine, 6.0–10.0 eq) and allow the solution to pre-activate for 2-5 minutes.[13]

  • Coupling: Add the activation solution to the deprotected peptide-resin in the reaction vessel.

  • Agitation: Agitate the mixture (e.g., via nitrogen bubbling, orbital shaking, or mechanical rotation) for 30-60 minutes at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the coupling is complete. If the test is positive (blue beads), the coupling may be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.

Data Presentation & Troubleshooting

Successful coupling reactions depend on optimized stoichiometry and conditions.

Table 1: Typical Reagent Stoichiometry

Reagent/ComponentSolution-Phase (eq)Solid-Phase (SPPS) (eq)Rationale
Carboxylic Acid / Fmoc-AA1.03.0 - 5.0The limiting reagent in solution; used in excess in SPPS to drive the reaction to completion on the solid support.
Amine / Peptide-Resin1.0 - 1.21.0A slight excess of amine can be used in solution phase if it is not the more valuable component.
HATU 1.1 - 1.2 3.0 - 5.0 A slight excess ensures full activation. In SPPS, a large excess is used to match the amino acid.
Base (DIPEA/Collidine) 2.0 - 3.0 6.0 - 10.0 Neutralizes the carboxylic acid and the hexafluorophosphate salt of HATU. Excess base is critical for driving the reaction.

Table 2: Troubleshooting Guide for HATU-Mediated Coupling

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture in reagents/solvents.[14][15]2. Impure or degraded HATU.3. Insufficient base.4. Sterically hindered substrates.1. Use anhydrous solvents and dry reagents. Store HATU in a desiccator.[14]2. Use fresh, high-purity HATU.3. Ensure at least 2 equivalents of base are used.4. Increase reaction time, temperature (to ~40 °C), or use a more potent base like Collidine.
Guanidinylation of Amine 1. Amine attacks HATU directly.2. HATU used in large excess or slow coupling.1. Pre-activate the carboxylic acid with HATU and base for 10-15 minutes before adding the amine.[10][11]2. Use stoichiometry as close to 1.1 eq of HATU as possible for solution-phase reactions.
Epimerization/Racemization 1. Prolonged exposure to base.2. Elevated reaction temperatures.1. Use the weakest effective base (Collidine is less basic than DIPEA). Minimize reaction time.[16]2. Conduct the reaction at 0 °C or room temperature. Avoid heating unless necessary.
Difficult Workup/Purification 1. Tetramethylurea byproduct is water-soluble but can be difficult to remove from polar products.1. Perform multiple aqueous washes. If the product is non-polar, an acid/base wash followed by trituration or recrystallization can be effective.[17]

Safety and Handling

  • HATU, HBTU, and HCTU: These aminium/uronium salts are known immune sensitizers and can cause severe allergic reactions, including anaphylaxis, upon repeated exposure through skin contact or inhalation.[7][18][19] Always handle these reagents as powders inside a certified chemical fume hood. Use appropriate PPE, including gloves, safety glasses, and a lab coat.

  • DIPEA (Hünig's base): This is a corrosive and flammable liquid. It should be handled in a fume hood. Avoid contact with skin and eyes.

  • DMF: This is a common solvent for coupling reactions but is a reproductive toxin. Always handle in a fume hood and avoid skin contact.

  • Storage: HATU is hygroscopic and should be stored tightly sealed in a cool, dry place, preferably in a desiccator or under an inert atmosphere to maintain its reactivity.[14]

References

Application Notes & Protocols: The Strategic Use of 2-Iminopiperidine Hydrochloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile pharmacophore.[1][2] Among the various functionalized piperidine building blocks, 2-iminopiperidine hydrochloride emerges as a uniquely reactive and valuable intermediate. Its cyclic amidine structure offers a gateway to diverse molecular architectures, particularly in the development of agents targeting the central nervous system (CNS).[3] This guide provides an in-depth exploration of the chemical properties, strategic applications, and detailed synthetic protocols involving this compound for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the 2-Iminopiperidine Scaffold

The six-membered nitrogenous heterocycle of piperidine is a privileged structure in drug design, capable of influencing a molecule's solubility, lipophilicity, and metabolic stability.[4] The introduction of an imine functional group at the 2-position, presented as its hydrochloride salt for enhanced stability and handling, creates a highly versatile synthetic handle.

This compound's utility stems from two primary features:

  • The Iminium Ion Tautomer: The protonated imine is electrophilic, making it susceptible to attack by a wide range of nucleophiles.

  • The Amidine Moiety: The core structure is a cyclic amidine, a functional group known for its strong basicity and ability to participate in hydrogen bonding, often serving as a bioisostere for ureas, guanidines, or amides in drug-receptor interactions.

This combination of features allows for controlled, stepwise elaboration into complex, stereochemically rich piperidine derivatives that are central to many therapeutic agents.

Core Structure and Reactivity

The fundamental reactivity of this compound is centered on the endocyclic carbon-nitrogen double bond. This site is the primary point of transformation for building molecular complexity.

Caption: Core structure of 2-iminopiperidine and its primary sites for synthetic modification.

Strategic Applications in Pharmaceutical Synthesis

The primary strategic value of this compound is its role as a precursor to densely functionalized piperidine rings. These derivatives are key intermediates in the synthesis of a wide range of therapeutic agents.[5]

Synthesis of 2,X-Disubstituted Piperidines

One of the most powerful applications is the synthesis of 2-substituted piperidines via reductive amination. The imine functionality can react with organometallic reagents or be reduced in the presence of an aldehyde/ketone to install a new substituent at the 2-position, a common feature in CNS-active drugs.[3]

Access to Chiral Piperidines

Chiral piperidine scaffolds are crucial for enhancing biological activity and selectivity while improving pharmacokinetic properties.[4] Asymmetric reduction of the imine or the use of chiral auxiliaries during subsequent functionalization steps allows for the creation of enantiomerically pure piperidine intermediates, which are critical for modern drug candidates.

General Synthetic Workflow

The transformation of this compound into a complex pharmaceutical intermediate typically follows a multi-step sequence designed to build molecular complexity in a controlled manner.

G start 2-Iminopiperidine Hydrochloride step1 Step 1: Reduction or Reductive Amination start->step1 intermediate 2-Substituted Piperidine Intermediate step1->intermediate step2 Step 2: N-Functionalization (e.g., Arylation, Acylation) intermediate->step2 final Advanced Pharmaceutical Intermediate (API Precursor) step2->final

Caption: A generalized workflow for elaborating 2-iminopiperidine into advanced intermediates.

Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized in common synthetic transformations. Researchers should adapt these procedures based on the specific substrate and scale.

Protocol 1: Synthesis of a 2-Benzylpiperidine Intermediate via Reductive Amination

This protocol details the reduction of the imine in the presence of benzaldehyde to yield a key 2-substituted piperidine intermediate.

Reaction Scheme: 2-Iminopiperidine + Benzaldehyde → 2-Benzylpiperidine

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
This compound134.611.35 g10.01.0
Benzaldehyde106.121.17 g (1.12 mL)11.01.1
Sodium Triacetoxyborohydride (STAB)211.943.18 g15.01.5
Dichloromethane (DCM), Anhydrous-50 mL--
Saturated Aqueous NaHCO₃ solution-30 mL--
1 M HCl (aqueous)-20 mL--
Brine-20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----

Step-by-Step Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.35 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the suspension and add benzaldehyde (1.12 mL, 11.0 mmol).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-benzylpiperidine.

Safety and Handling

This compound and its related reagents must be handled with appropriate safety precautions. This chemical is considered hazardous.[6]

  • Hazard Identification: Causes severe skin burns and eye damage. May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[6][7] All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Handling Procedures: Avoid all direct contact with the skin, eyes, and clothing.[7] Avoid the formation of dust. Do not ingest or inhale. Wash hands thoroughly after handling.[6][7]

  • Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated area.[6][8] It should be stored in a corrosives area away from incompatible materials such as strong oxidizing agents.[6]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[8][9]

    • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][9]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical assistance.[6][8]

Conclusion

This compound stands out as a potent and versatile building block in the synthesis of pharmaceutical intermediates. Its inherent reactivity, when properly harnessed, provides a reliable and efficient pathway to complex piperidine structures that are central to the discovery of new therapeutic agents. The protocols and safety guidelines presented here offer a foundation for researchers to confidently and effectively incorporate this valuable reagent into their drug discovery and development programs.

References

Application Notes and Protocols for In Vivo Studies of 2-Iminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of 2-Iminopiperidine Hydrochloride as a Nitric Oxide Synthase Modulator

This compound is a small molecule belonging to the piperidine class of heterocyclic compounds.[1][2] Structurally, it possesses a cyclic amine scaffold, a feature common in many biologically active molecules and approved pharmaceuticals.[3][4] The presence of an imino group and its formulation as a hydrochloride salt suggest properties amenable to pharmaceutical development, such as enhanced solubility and stability, which are crucial for in vivo applications.[5][6][7][8]

The primary pharmacological interest in this compound stems from its potential to act as a potent inhibitor of nitric oxide synthase (NOS) isoforms.[9][10] Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses.[1][11] However, the overproduction of NO, particularly by the neuronal nitric oxide synthase (nNOS) isoform, is strongly implicated in the pathophysiology of various neurological disorders.[1][12][13] This excessive NO production can lead to cellular damage and neurotoxicity, contributing to the progression of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as neuropathic pain.[1][14]

Consequently, the selective inhibition of nNOS presents a promising therapeutic strategy to mitigate this neurotoxicity.[1][15] This document provides a comprehensive guide for the in vivo investigation of this compound, focusing on its potential application in neurodegenerative disease models. The following sections detail its putative mechanism of action, guidelines for in vivo study design, and step-by-step experimental protocols.

Putative Mechanism of Action: Targeting the Nitric Oxide Pathway

The therapeutic hypothesis for this compound centers on its ability to competitively inhibit nNOS. The core of this mechanism is the structural similarity of the imino group to the guanidino group of L-arginine, the natural substrate for NOS. This allows this compound to bind to the active site of the enzyme, thereby blocking the synthesis of nitric oxide.

The overactivation of N-methyl-D-aspartate (NMDA) receptors in pathological conditions leads to an influx of Ca²⁺ into neurons. This influx activates calmodulin, which in turn stimulates nNOS to produce excessive amounts of NO. This surplus NO can react with superoxide radicals to form peroxynitrite, a highly reactive and damaging species that contributes to oxidative stress and neuronal cell death.[1] By inhibiting nNOS, this compound is expected to interrupt this neurotoxic cascade.

Mechanism_of_Action cluster_Neuron Postsynaptic Neuron NMDA_R NMDA Receptor CaM Calmodulin (CaM) NMDA_R->CaM Ca2+ influx nNOS_inactive nNOS (inactive) CaM->nNOS_inactive Activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO Synthesizes L_Arg L-Arginine L_Arg->nNOS_active Substrate Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite + Superoxide Cell_Death Neuronal Damage & Cell Death Peroxynitrite->Cell_Death Induces Imino_HCl 2-Iminopiperidine HCl Imino_HCl->nNOS_active Inhibits

Caption: Putative mechanism of this compound in neuroprotection.

In Vivo Study Design: Key Considerations

Designing robust in vivo studies is paramount to evaluating the therapeutic potential of this compound. The following considerations are essential for generating meaningful and reproducible data.

Animal Model Selection

The choice of animal model should be guided by the specific therapeutic indication. For neurodegenerative diseases, several well-established models are available:

Therapeutic AreaRecommended Animal ModelKey Features
Parkinson's Disease MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse modelInduces loss of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's.[15]
Alzheimer's Disease 5XFAD transgenic mouse modelExhibits amyloid plaque deposition and cognitive deficits.
Neuropathic Pain Chronic Constriction Injury (CCI) rat modelCreates a peripheral nerve injury that results in persistent pain behaviors.
Stroke Middle Cerebral Artery Occlusion (MCAO) rat modelSimulates ischemic stroke, allowing for the assessment of neuroprotective effects on infarct volume.[1]
Dosing and Administration

Due to the lack of specific preclinical data for this compound, initial dose-range finding studies are crucial. Based on data from other small molecule NOS inhibitors and neuroprotective agents, a starting dose range can be extrapolated.[16][17]

ParameterRecommendationRationale
Route of Administration Intraperitoneal (IP) or Intravenous (IV)Ensures precise dosing and high bioavailability for initial efficacy studies. Oral (PO) administration can be explored in later stages.
Vehicle Sterile Saline or PBS2-Iminopiperidine as a hydrochloride salt is expected to be water-soluble.
Initial Dose Range 1 - 50 mg/kgA broad range to identify a dose that is both tolerable and pharmacologically active.
Dosing Frequency Once or twice dailyDependent on the pharmacokinetic profile of the compound, which should be determined in preliminary studies.
Experimental Workflow

A typical in vivo efficacy study follows a structured workflow to ensure that the data collected is reliable and that the study is conducted ethically and efficiently.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Induction Disease Model Induction (e.g., MPTP injection) Grouping->Induction Treatment Treatment with 2-Iminopiperidine HCl or Vehicle Induction->Treatment Monitoring Behavioral & Physiological Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint

Caption: General experimental workflow for an in vivo efficacy study.

Protocols for In Vivo Evaluation

The following protocols are provided as a template and should be adapted based on the specific research question and institutional guidelines (IACUC).

Protocol 1: Efficacy in a Mouse Model of Parkinson's Disease (MPTP)

Objective: To assess the neuroprotective effect of this compound against MPTP-induced dopaminergic neurodegeneration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • MPTP-HCl

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Histology reagents (e.g., paraformaldehyde, tyrosine hydroxylase antibody)

Procedure:

  • Acclimatization: House mice for at least one week prior to the experiment with ad libitum access to food and water.

  • Baseline Behavioral Testing: Perform baseline motor function tests (e.g., rotarod) to establish pre-treatment performance.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle (Saline) + Saline

    • Vehicle (Saline) + MPTP

    • 2-Iminopiperidine HCl (low dose) + MPTP

    • 2-Iminopiperidine HCl (mid dose) + MPTP

    • 2-Iminopiperidine HCl (high dose) + MPTP

  • Treatment:

    • Administer the assigned dose of this compound or vehicle via IP injection 30 minutes prior to MPTP administration.

    • Continue daily administration for the duration of the study (e.g., 7 days).

  • MPTP Induction:

    • Administer MPTP-HCl (e.g., 20 mg/kg, IP) or saline once daily for 4 consecutive days.

  • Behavioral Assessment:

    • Perform motor function tests (e.g., rotarod) on day 7 post-MPTP induction.

  • Endpoint Analysis (Day 8):

    • Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest brains and process for immunohistochemical analysis of tyrosine hydroxylase (TH) positive neurons in the substantia nigra.

    • Quantify the number of TH-positive neurons to assess neuroprotection.

Protocol 2: Preliminary Toxicology and Tolerability

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of this compound.

Materials:

  • Healthy adult mice or rats

  • This compound

  • Sterile saline

Procedure:

  • Dose Escalation:

    • Administer single ascending doses of this compound (e.g., 10, 50, 100, 200 mg/kg, IP) to small groups of animals (n=3 per dose).

  • Clinical Observation:

    • Closely monitor animals for at least 48 hours post-dosing for any signs of toxicity, including:

      • Changes in posture, gait, or activity level

      • Respiratory distress

      • Seizures or tremors

      • Changes in body weight

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause significant signs of toxicity or more than a 10% loss in body weight.

  • Gross Necropsy:

    • At the end of the observation period, euthanize animals and perform a gross necropsy to examine major organs for any visible abnormalities.

Conclusion and Future Directions

This compound represents a promising candidate for the treatment of neurodegenerative diseases due to its potential as a nitric oxide synthase inhibitor. The protocols and guidelines presented here provide a framework for the systematic in vivo evaluation of its therapeutic efficacy and safety. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profile, exploring its efficacy in a broader range of neurological disease models, and investigating its selectivity for nNOS over other isoforms. This structured approach will be critical in advancing our understanding of this compound and its potential translation into a clinically valuable therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Iminopiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Iminopiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields during this synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of this compound is consistently low. What are the most common overarching factors I should investigate first?

Low yields in this synthesis can typically be traced back to a few critical areas: the quality of starting materials, the control of reaction conditions, and the efficiency of the workup and purification process. A systematic evaluation of each of these stages is the most effective approach to identifying and resolving the root cause of poor yields.

Begin by verifying the purity of your starting materials, such as δ-valerolactam or 2-piperidone. Impurities can interfere with the reaction cascade. Next, meticulously review your reaction setup and conditions. Factors such as reaction temperature, time, and the exclusion of atmospheric moisture can have a significant impact on the formation of the desired product. Finally, examine your workup and purification procedures. Inefficient extraction, incomplete precipitation of the hydrochloride salt, or losses during recrystallization are common culprits for diminished yields.

Troubleshooting Guide: Diagnosis and Solutions

This section provides a detailed breakdown of specific issues you may encounter during the synthesis, along with their potential causes and recommended solutions.

Issue 1: Incomplete Conversion of the Starting Material

Q2: I'm observing a significant amount of unreacted starting material (e.g., δ-valerolactam) in my crude reaction mixture. What could be causing this incomplete conversion?

Incomplete conversion is a frequent challenge and often points to issues with the reagents or the reaction environment.

Potential Causes and Solutions:

  • Insufficient Reagent Activity: The reagent responsible for the imine formation, such as phosphorus pentachloride (PCl₅) followed by an amine source, may be of poor quality or may have degraded.

    • Solution: Use freshly opened or properly stored reagents. It is advisable to test the activity of the reagents on a small scale or through a known control reaction.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed to completion.

    • Solution: Carefully monitor and control the reaction temperature. If the reaction is exothermic, ensure efficient cooling to prevent side reactions. For reactions requiring heating, ensure a consistent and uniform temperature is maintained. Optimization of the reaction temperature may be necessary.[1]

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is consumed.

  • Presence of Moisture: Many reagents used in this synthesis are sensitive to moisture, which can quench the reaction.

    • Solution: Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Issue 2: Formation of Side Products

Q3: My TLC and NMR analysis indicate the presence of significant byproducts alongside my desired this compound. What are the likely side reactions, and how can I minimize them?

The formation of byproducts is a common cause of low yields. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Imine: The imino group is susceptible to hydrolysis back to the corresponding lactam, especially during workup in the presence of water and without proper pH control.

    • Solution: Perform the workup at low temperatures and minimize the exposure of the product to aqueous conditions. Ensure the pH is controlled appropriately during extraction and isolation steps.

  • Polymerization: Under certain conditions, the starting materials or the product itself can undergo polymerization.

    • Solution: Maintain the recommended reaction concentration. Running the reaction at high dilution can sometimes favor the desired intramolecular cyclization over intermolecular polymerization.

  • Over-reduction or Other Unwanted Reductions: If a reduction step is involved (e.g., from an aminopyridine precursor), the reducing agent might reduce other functional groups if not selective enough.

    • Solution: Choose a reducing agent with high selectivity for the desired transformation. For instance, when reducing a pyridine ring, catalytic hydrogenation with specific catalysts can offer better control than broader-spectrum reducing agents like sodium borohydride.[2]

Issue 3: Difficulties with Product Isolation and Purification

Q4: I seem to be losing a significant amount of product during the workup and purification steps. How can I improve the isolation of this compound?

Product loss during isolation is a frustrating yet common issue. Optimizing your extraction and crystallization techniques is crucial.

Potential Causes and Solutions:

  • Inefficient Extraction: The product may have some solubility in the aqueous phase during extraction, leading to losses.

    • Solution: Perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with salt (salting out) can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

  • Incomplete Precipitation of the Hydrochloride Salt: The conversion of the free imine to its hydrochloride salt may be incomplete, or the salt may be partially soluble in the chosen solvent.

    • Solution: Use a dry solution of hydrogen chloride (e.g., HCl in diethyl ether or dioxane) for the salt formation. Ensure the reaction is stirred for a sufficient time at a suitable temperature to maximize precipitation. Cooling the mixture can often improve the yield of the precipitated salt.

  • Losses During Recrystallization: The choice of recrystallization solvent is critical. If the product is too soluble in the chosen solvent, recovery will be low.

    • Solution: Perform small-scale solvent screening to find an optimal solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvent systems for hydrochloride salts include ethanol/ether or methanol/ether.[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound from δ-Valerolactam
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add δ-valerolactam and an anhydrous solvent (e.g., toluene).

  • Imination: Cool the mixture in an ice bath. Slowly add phosphorus pentachloride (PCl₅) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Ammonia Addition: Cool the reaction mixture back to 0 °C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an appropriate solvent.

  • Workup: After the reaction is complete, filter the mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether). Slowly add a solution of hydrogen chloride in diethyl ether until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

Data Presentation

ParameterRecommended ConditionCommon PitfallTroubleshooting Action
Starting Material Purity >98%Use of old or impure reagentsVerify purity by NMR or GC-MS before use.
Reaction Temperature Varies by method; strict control neededTemperature fluctuationsUse a controlled temperature bath; monitor internal temperature.[1]
Atmosphere Inert (Nitrogen or Argon)Presence of atmospheric moistureUse flame-dried glassware and anhydrous solvents.
pH during Workup Mildly acidic to neutral for extractionsStrongly acidic or basic conditionsBuffer the aqueous phase; work at low temperatures.[4]
Precipitation of HCl Salt Use of anhydrous HCl solutionIncomplete precipitationEnsure complete dryness of the crude product before adding HCl solution; cool to maximize precipitation.
Recrystallization Solvent High solubility hot, low solubility coldProduct is too soluble in the chosen solventPerform a solvent screen to find the optimal system.

Visualization of Troubleshooting Logic

Below is a flowchart to guide your troubleshooting process when encountering low yields.

Troubleshooting_Low_Yield start Low Yield of 2-Iminopiperidine HCl check_conversion Check for Complete Conversion of Starting Material start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes sub_issue1 Reagent Quality? incomplete->sub_issue1 sub_issue2 Reaction Conditions (Temp/Time)? incomplete->sub_issue2 sub_issue3 Moisture Contamination? incomplete->sub_issue3 check_byproducts Analyze for Byproducts complete->check_byproducts solution1 Use fresh reagents sub_issue1->solution1 solution2 Optimize temperature and time sub_issue2->solution2 solution3 Use anhydrous conditions sub_issue3->solution3 byproducts_present Byproducts Present? check_byproducts->byproducts_present sub_issue4 Hydrolysis? byproducts_present->sub_issue4 Yes sub_issue5 Polymerization? byproducts_present->sub_issue5 Yes check_isolation Evaluate Isolation/Purification byproducts_present->check_isolation No solution4 Control pH during workup sub_issue4->solution4 solution5 Adjust reaction concentration sub_issue5->solution5 sub_issue6 Extraction Loss? check_isolation->sub_issue6 sub_issue7 Incomplete Precipitation? check_isolation->sub_issue7 sub_issue8 Recrystallization Loss? check_isolation->sub_issue8 solution6 Perform multiple extractions sub_issue6->solution6 solution7 Optimize HCl salt formation sub_issue7->solution7 solution8 Select optimal recrystallization solvent sub_issue8->solution8

Caption: Troubleshooting workflow for low yield synthesis.

Stability and Storage

Q5: How should I properly store this compound to ensure its stability?

This compound is generally more stable than its free base form. However, it can still be sensitive to environmental factors.

  • Storage Conditions: It is recommended to store the compound in a cool, dry place, away from light.[5] A tightly sealed container is crucial to prevent moisture absorption from the atmosphere.[5] For long-term storage, refrigeration (2-8 °C) is often advisable.[5]

  • Hygroscopicity: Like many hydrochloride salts, it can be hygroscopic. Exposure to humid air can lead to clumping and potential degradation over time.

  • Incompatibilities: Avoid storage near strong bases, as they can deprotonate the hydrochloride, liberating the less stable free base. Also, keep it away from strong oxidizing agents.

By following these troubleshooting guidelines and paying close attention to the details of your experimental setup, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Iminopiperidine Hydrochloride Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 2-iminopiperidine hydrochloride in catalytic applications. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you optimize your reaction conditions and overcome common experimental hurdles. As a strong base with unique structural features, 2-iminopiperidine and its derivatives offer significant potential in organocatalysis. Understanding its behavior is key to unlocking this potential.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not only a solution but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Part 1: Foundational Knowledge & Catalyst Handling

Before delving into troubleshooting, a solid understanding of the catalyst's properties is essential. This compound is the salt form of a cyclic amidine. For it to function as a Brønsted base or nucleophilic catalyst, it typically requires deprotonation to its free base form.

FAQ 1: How do I activate the this compound catalyst?

The hydrochloride salt is generally stable and easier to handle than the free base. To generate the active catalytic species, the hydrochloride salt must be neutralized with a suitable base. The choice of base is critical as it should be strong enough to deprotonate the 2-iminopiperidine (pKa of the conjugate acid is high) but should not interfere with the desired reaction.

  • Common Activating Bases:

    • Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are often effective.

    • Organic bases: Non-nucleophilic amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although their basicity should be carefully considered relative to the catalyst.

  • Protocol for in situ Activation:

    • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound.

    • Add the anhydrous, degassed solvent.

    • Add the activating base (typically 1.0-1.2 equivalents relative to the catalyst).

    • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation before adding the substrates.

FAQ 2: What are the stability and handling considerations for the active catalyst?

The free base of 2-iminopiperidine, like many guanidines and amidines, is a strong base and can be sensitive to atmospheric CO₂ and moisture.[1]

  • Handling: Always handle the active catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and use anhydrous solvents.

  • Stability: The catalyst can be sensitive to water, especially under alkaline conditions, which can lead to hydrolysis.[2] It is also thermally sensitive, and prolonged exposure to high temperatures can lead to degradation.

Part 2: Troubleshooting Common Reaction Issues

This section addresses specific problems you might encounter during your experiments, providing a logical framework for diagnosis and resolution.

Issue 1: Low or No Product Conversion

This is one of the most common challenges in catalysis. A systematic approach is crucial to identify the root cause.

Answer: Low conversion can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions.

Logical Troubleshooting Workflow for Low Conversion

start Low/No Conversion catalyst Catalyst Inactive? start->catalyst conditions Suboptimal Conditions? start->conditions substrate Substrate Issue? start->substrate deprotonation Incomplete Deprotonation? catalyst->deprotonation Check activation poisoning Catalyst Poisoning? catalyst->poisoning Check purity loading Insufficient Loading? catalyst->loading Increase incrementally temp Temperature Too Low? conditions->temp Increase temperature solvent Incorrect Solvent? conditions->solvent Screen solvents concentration Too Dilute? conditions->concentration Increase molarity purity Impure Substrates/Solvents? substrate->purity Purify reagents solubility Poor Solubility? substrate->solubility Change solvent

Caption: Troubleshooting workflow for low reaction conversion.

Potential Causes and Solutions:

  • Inactive Catalyst:

    • Cause: Incomplete deprotonation of the hydrochloride salt. The presence of the activating base might be insufficient or the base may be of poor quality.

    • Solution: Ensure you are using at least one equivalent of a strong, non-nucleophilic base. Consider using a stronger base or ensuring the base is fresh and anhydrous.

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst is too low to achieve a reasonable reaction rate.

    • Solution: Incrementally increase the catalyst loading. A typical starting range for organocatalysts is 1-10 mol%.[3] It is advisable to perform a loading screen to find the optimal concentration.

    Catalyst Loading (mol%) Typical Application
    0.1 - 1.0Highly efficient systems, initial screening for potent catalysts.
    1.0 - 5.0Common starting point for optimization.[3]
    5.0 - 20.0Challenging substrates or reactions with known catalyst inhibition.
  • Catalyst Poisoning:

    • Cause: Trace impurities in your starting materials, solvents, or from the atmosphere can act as catalyst poisons. Acidic impurities can neutralize the basic catalyst.

    • Solution: Use high-purity, anhydrous, and degassed solvents and reagents. If impurities are suspected, consider purifying your starting materials before use. Maintaining a strict inert atmosphere is crucial.

  • Suboptimal Temperature:

    • Cause: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature. Monitor for potential side product formation or catalyst decomposition at higher temperatures.

  • Poor Substrate/Catalyst Solubility:

    • Cause: The catalyst or substrate may not be fully dissolved in the chosen solvent, limiting their availability to react.

    • Solution: Screen a range of solvents with different polarities. Common solvents for guanidine-catalyzed reactions include toluene, diethyl ether, and THF.[4][5]

Issue 2: Formation of Side Products and Low Selectivity

The formation of unintended products can complicate purification and reduce the yield of the desired compound.

Answer: Side product formation is often a kinetic vs. thermodynamic issue, or it can be related to catalyst degradation.

Potential Causes and Solutions:

  • High Reaction Temperature:

    • Cause: Higher temperatures can provide enough energy to overcome the activation barriers for competing reaction pathways.

    • Solution: Try lowering the reaction temperature. This will often favor the pathway with the lowest activation energy, which is hopefully the desired reaction.

  • Incorrect Catalyst Loading:

    • Cause: High catalyst loadings can sometimes promote side reactions. Conversely, if the desired reaction is slow, side reactions may become more prevalent over time.

    • Solution: Optimize the catalyst loading. A lower loading might be more selective, albeit slower.

  • Catalyst Degradation:

    • Cause: The active catalyst may not be stable under the reaction conditions over long periods, leading to the formation of byproducts from its decomposition or from uncatalyzed background reactions. Some guanidine catalysts are known to be deactivated by formylation.[6]

    • Solution: Monitor the reaction progress over time (e.g., by TLC or LC-MS) to determine the optimal reaction time. If degradation is suspected, consider adding the catalyst in portions over the course of the reaction.

Issue 3: Inconsistent Results Between Batches

Reproducibility is a cornerstone of scientific research. Inconsistent results can be frustrating and time-consuming.

Answer: Inconsistency often points to subtle variations in experimental setup and reagent quality.

Potential Causes and Solutions:

  • Variability in Reagent Purity:

    • Cause: Different batches of starting materials, solvents, or the activating base can have varying levels of impurities that affect the catalyst's performance.

    • Solution: Use reagents from the same batch for a series of experiments. If this is not possible, purify all reagents before use. Always use freshly distilled/dried solvents.

  • Atmospheric Contamination:

    • Cause: The free-base form of the catalyst is susceptible to deactivation by atmospheric CO₂ and moisture. Minor variations in the inert atmosphere setup can lead to significant differences in results.

    • Solution: Ensure a rigorously inert atmosphere is maintained throughout the reaction setup and duration. This includes proper flame-drying of glassware and using high-purity inert gas.

  • Inconsistent Stirring or Heating:

    • Cause: In heterogeneous reactions or reactions with poor solubility, the stirring rate can affect the reaction rate. Inconsistent heating can also lead to variable results.

    • Solution: Use a magnetic stir bar of the same size and shape for all reactions and ensure the stirring rate is consistent. Use a temperature-controlled heating mantle or oil bath for accurate temperature control.

Part 3: Advanced Optimization & Mechanistic Insights

For those looking to fine-tune their reactions for optimal performance, especially in asymmetric catalysis, a deeper understanding of the catalyst's mechanism is beneficial.

FAQ 3: How does the 2-iminopiperidine catalyst likely function?

The 2-iminopiperidine free base is a cyclic amidine, which is structurally related to guanidines. These catalysts typically operate through one of two primary mechanisms:

  • Brønsted Base Catalysis: The catalyst deprotonates a pronucleophile (e.g., a malonate ester) to generate a reactive nucleophile.[1] The resulting protonated catalyst (the amidinium ion) can then act as a Brønsted acid, activating an electrophile through hydrogen bonding.[7] This dual activation is a powerful feature of this catalyst class.

  • Nucleophilic Catalysis: The amidine nitrogen can act as a nucleophile, attacking an electrophile (e.g., an acyl source) to form a reactive intermediate, which is then attacked by another nucleophile to release the product and regenerate the catalyst.[8]

General Catalytic Cycle for Brønsted Base Catalysis

catalyst 2-Iminopiperidine (Free Base) activated_nuc Activated Nucleophile (Nu⁻) catalyst->activated_nuc Deprotonation protonated_cat Protonated Catalyst (Cat-H⁺) catalyst->protonated_cat Protonation pronuc Pronucleophile (Nu-H) pronuc->activated_nuc electrophile Electrophile (E) intermediate [Cat-H⁺ --- E --- Nu⁻] Transition State electrophile->intermediate activated_nuc->intermediate protonated_cat->intermediate H-Bonding Activation intermediate->catalyst Regeneration product Product (E-Nu) intermediate->product

Caption: A generalized catalytic cycle for Brønsted base catalysis.

FAQ 4: How can I optimize for stereoselectivity in a chiral reaction?

When using a chiral derivative of 2-iminopiperidine, achieving high enantioselectivity or diastereoselectivity is often the primary goal.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A screen of non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, CH₂Cl₂), and sometimes polar protic (e.g., t-BuOH) solvents is recommended.

  • Temperature: Lowering the reaction temperature often increases stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Additives: In some cases, additives can influence the reaction's stereochemical outcome. For example, the addition of salts can affect the aggregation state of the catalyst or intermediates.

Part 4: Reaction Monitoring Protocols

Effective and timely monitoring of your reaction is crucial for optimization.

Protocol 1: Thin-Layer Chromatography (TLC)

TLC is a fast, qualitative method to quickly assess reaction progress.

  • Preparation: Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Sampling: At various time points, withdraw a small aliquot from the reaction mixture using a capillary tube.

  • Spotting: Spot the aliquot onto a TLC plate alongside spots of your starting material(s) and, if available, the product standard.

  • Development: Place the TLC plate in the chamber and allow the eluent to run up the plate.

  • Visualization: Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or iodine). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS)

These techniques provide more quantitative information on the consumption of reactants and the formation of products.

  • Sampling: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water or a buffer solution) and a solvent for dilution (e.g., ethyl acetate).

  • Analysis: Analyze the quenched sample by GC-MS (for volatile compounds) or LC-MS (for non-volatile compounds) to determine the relative concentrations of reactants and products.

References

Technical Support Center: Purification of 2-Iminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-iminopiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established scientific principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a piperidine derivative with significant potential in pharmaceutical development.[1][2] However, its purification can be challenging due to its inherent chemical properties. As a hydrochloride salt of a basic compound, it exhibits high polarity and is prone to certain side reactions and degradation pathways. Common issues include the presence of starting materials, byproducts from the synthesis, and degradation products. Furthermore, its hygroscopic nature requires careful handling to prevent moisture uptake, which can affect purity and stability.[3] This guide will address these challenges with practical, step-by-step solutions.

Part 1: Troubleshooting Guide

This section is structured to help you diagnose and resolve common issues encountered during the purification of this compound.

Issue 1: Low Purity or Presence of Multiple Spots on TLC After Initial Synthesis

Potential Cause: Incomplete reaction, side reactions, or degradation of the product during workup. Common impurities can include unreacted starting materials like piperidine-2,6-dione, or byproducts from the amination step.[1][4]

Solution Pathway:

  • Initial Assessment:

    • Analyze the crude product using analytical techniques such as ¹H NMR and LC-MS to identify the impurities. Compare the spectra with those of the starting materials and expected byproducts.

  • Purification Strategy Selection:

    • Based on the nature of the impurities, select an appropriate purification method. The following decision tree can guide your choice:

    Caption: Decision tree for selecting a purification method.

Issue 2: Product Degradation (Discoloration, Broadening of NMR Peaks)

Potential Cause: this compound is sensitive to strong acids and bases.[1] Exposure to harsh pH conditions or elevated temperatures during purification or storage can lead to decomposition.

Solution Pathway:

  • pH Control: During acid-base extraction, avoid using excessively strong bases or acids. Use mild bases like sodium bicarbonate for neutralization where possible.[5]

  • Temperature Management: Concentrate solutions under reduced pressure at moderate temperatures (e.g., < 40 °C). Avoid prolonged heating.

  • Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Poor Separation or Streaking During Column Chromatography

Potential Cause: The basic nature of the iminopiperidine moiety can lead to strong interactions with the acidic silica gel stationary phase, causing peak tailing and poor separation.[6][7]

Solution Pathway:

  • Mobile Phase Modification:

    • Add a basic modifier to the mobile phase to neutralize the acidic silanol groups on the silica surface. Common choices include:

      • Triethylamine (TEA): Typically 0.1-1% (v/v) in the eluent.

      • Ammonium Hydroxide: A small amount of aqueous ammonium hydroxide can be added to the polar solvent component (e.g., methanol).[6]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[6]

    • Amine-functionalized silica: These columns are commercially available and are specifically designed for the chromatography of basic compounds.[6]

Issue 4: Low Recovery from Recrystallization

Potential Cause: High solubility of the compound in the chosen solvent system, even at low temperatures, or the use of an inappropriate solvent.

Solution Pathway:

  • Solvent System Optimization:

    • This compound is a polar salt. A common and effective solvent system for its recrystallization is a mixture of a polar solvent in which it is soluble (e.g., ethanol, methanol) and a non-polar solvent in which it is sparingly soluble (e.g., ethyl acetate, diethyl ether, or toluene).[8][9]

    • Experiment with different solvent ratios to find the optimal conditions for crystallization upon cooling.

  • Controlled Cooling:

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

Issue 5: Product is a Gummy Solid or Oil

Potential Cause: Presence of residual solvent, hygroscopicity (absorption of atmospheric moisture), or impurities that inhibit crystallization.

Solution Pathway:

  • Removal of Residual Solvent:

    • Dry the product under high vacuum for an extended period.

    • Azeotropic distillation with a suitable solvent (e.g., toluene) can help remove residual water or other high-boiling point solvents.[10]

  • Handling of Hygroscopic Material:

    • Handle the compound in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen).

    • Store the final product in a tightly sealed container with a desiccant.[3][11][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my this compound sample?

A1: Common impurities can be categorized as:

  • Process-Related Impurities: These arise from the synthesis itself and can include unreacted starting materials (e.g., piperidine-2,6-dione), reagents, and byproducts of side reactions.[4]

  • Degradation Products: These can form if the compound is exposed to harsh conditions. Given its structure, hydrolysis of the imine to the corresponding lactam is a potential degradation pathway.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

Q2: What is the best way to store this compound?

A2: Due to its hygroscopic nature, it should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[3][12] Storage at low temperatures (e.g., 2-8 °C) is also recommended to minimize degradation.[3][13]

Q3: Can I use reverse-phase HPLC to analyze the purity of this compound?

A3: Yes, reverse-phase HPLC is a suitable method for purity analysis. However, due to the polar and basic nature of the compound, you may observe poor retention and peak shape on standard C18 columns. To overcome this:

  • Use a mobile phase with a low pH (e.g., using formic acid or trifluoroacetic acid as an additive) to protonate the imine and improve interaction with the stationary phase.

  • Consider using an ion-pairing reagent in the mobile phase.[6]

  • Alternatively, specialized columns designed for polar compounds, such as those with polar endcapping or aqueous C18 phases, can provide better results.[6]

Q4: How do I perform an acid-base extraction for purification?

A4: Acid-base extraction is a powerful technique to separate basic compounds like 2-iminopiperidine from neutral or acidic impurities.[14][15]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic 2-iminopiperidine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[14][15]

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 9). This will deprotonate the this compound to its free base form.

  • Extraction of Free Base: Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times. The neutral free base will move into the organic layer.

  • Drying and Salt Formation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and then bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) to precipitate the pure this compound.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.

Q5: What are the key parameters to consider for recrystallization?

A5: The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

ParameterRecommendationRationale
Solvent Choice A binary system of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., ethyl acetate).[8][9]The polar solvent dissolves the salt, and the non-polar solvent acts as an anti-solvent to induce crystallization upon cooling.
Dissolution Temperature Dissolve in the minimum amount of boiling or near-boiling solvent.To ensure the solution is saturated at high temperature.
Cooling Rate Slow cooling to room temperature followed by refrigeration.Promotes the formation of larger, purer crystals.
Seeding Add a small crystal of pure product if crystallization does not initiate.Provides a nucleation site for crystal growth.

Part 3: Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): As discussed in Q3, HPLC is a powerful tool for quantifying purity and detecting non-volatile impurities.[16][17]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and any impurities.

  • Argentometric Titration: A classical method for determining the chloride content and thereby assaying the hydrochloride salt.[18]

Purity Analysis Workflow:

Caption: Workflow for comprehensive purity analysis.

References

Improving the stability of 2-Iminopiperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Iminopiperidine Hydrochloride

A Guide to Enhancing Stability in Experimental Solutions

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the reproducibility and success of your research. This guide is designed to provide in-depth answers and actionable protocols to address common challenges encountered when working with this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary cause of instability for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous media is hydrolysis.[1][2] The core of this instability lies in the electrophilic nature of the carbon atom in the imine group (C=N). Water, acting as a nucleophile, can attack this carbon, leading to the cleavage of the C=N bond.

Mechanism Explained: The cyclic imine exists in equilibrium with its protonated form, the iminium ion. This protonation, especially in acidic or neutral aqueous solutions, makes the imine carbon even more susceptible to nucleophilic attack by a water molecule. This initiates a series of steps that ultimately break the double bond and form 2-amino-piperidone (the corresponding amino ketone), effectively rendering the original compound inactive for studies targeting the imine moiety. While some complex cyclic imines exhibit unusual stability due to steric hindrance or electronic factors, simple structures like 2-iminopiperidine are prone to this hydrolytic degradation.[1][3][4]

Below is a diagram illustrating the fundamental hydrolysis pathway.

G cluster_0 Degradation Pathway Iminopiperidine 2-Iminopiperidine (Active Form) Iminium Iminium Ion (Protonated Intermediate) Iminopiperidine->Iminium + H+ Iminium->Iminopiperidine - H+ Intermediate Carbinolamine Intermediate Iminium->Intermediate + H2O (Nucleophilic Attack) Degraded 2-Amino-piperidone (Hydrolyzed Product) Intermediate->Degraded Ring Opening/Tautomerization

Caption: Hydrolysis of 2-iminopiperidine via a protonated intermediate.

Q2: My experimental results are inconsistent. Could this be due to compound instability, and how can I verify this?

Yes, inconsistent results are a classic sign of compound degradation during an experiment. If the concentration of your active compound is decreasing over the course of your assay, you will naturally observe poor reproducibility.

To verify if instability is the culprit, you should perform a simple time-course stability study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6] This involves analyzing the concentration of your this compound solution under your exact experimental conditions (solvent, pH, temperature) at several time points (e.g., 0, 2, 4, 8, and 24 hours). A significant decrease in the peak area of the parent compound, potentially accompanied by the appearance of new peaks (degradants), confirms instability.

Protocol: Basic HPLC Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating method. It may require optimization for your specific equipment and sample matrix.

  • Column Selection: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a versatile starting point.[7]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a high aqueous concentration (e.g., 95% A) to retain the polar parent compound.

    • Run a linear gradient to increase the organic solvent concentration (e.g., to 95% B) over 15-20 minutes to elute any less polar degradants.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

  • Detection: Use a PDA or UV detector set at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan, typically in the 210-230 nm range for such structures).

  • Sample Preparation: Prepare your compound in your experimental buffer/solvent at the working concentration. Inject a sample immediately after preparation (T=0) and then incubate the solution under your experimental conditions, taking aliquots for injection at subsequent time points.

Q3: How do pH and solvent choice affect the stability of this compound solutions?

Both pH and solvent are critical factors that you must control to maintain the integrity of your compound.

pH: As the hydrochloride salt, the compound is acidic when dissolved in neutral, unbuffered water.

  • Acidic Conditions (pH < 6): While the hydrochloride salt form enhances initial stability, strongly acidic conditions can accelerate hydrolysis by ensuring the imine nitrogen is fully protonated, maximizing the electrophilicity of the imine carbon.[2][8]

  • Neutral to Slightly Basic Conditions (pH 7-8): This range can be problematic as there is sufficient water to act as a nucleophile and the equilibrium can still favor hydrolysis.

  • Strongly Basic Conditions (pH > 9): In strongly basic solutions, the compound will be deprotonated to the free base form. While this reduces the positive charge on the iminium ion, the imine itself can still be susceptible to base-catalyzed hydrolysis or other reactions.

Solvent Choice:

  • Aqueous Buffers: If aqueous solutions are necessary, use buffers to maintain a consistent pH. Prepare solutions fresh daily and keep them on ice.

  • Organic Solvents: For stock solutions, using anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is highly recommended. These solvents lack the protons and the nucleophilic character of water, significantly inhibiting the hydrolysis pathway. The compound is generally more stable in these solvents.[9]

Data Summary: Recommended Storage Conditions

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO or DMFAprotic, non-nucleophilic solvents prevent hydrolysis.
Working Solution Solvent Prepare fresh in assay bufferMinimize time in aqueous media.
pH of Aqueous Buffer Mildly acidic (e.g., pH 4-6)May offer a kinetic stability window, but must be empirically determined. Avoid strong acids/bases.[8]
Storage Temperature -20°C or -80°C (for stocks)Reduces molecular motion and slows degradation kinetics.
Handling Keep on ice; protect from lightMinimizes thermal and photolytic stress.
Q4: How can I proactively assess the stability limits of my compound? A guide to Forced Degradation.

A forced degradation (or stress testing) study is an essential experiment in drug development that provides deep insights into the intrinsic stability of a compound.[6][10] By subjecting the compound to harsh conditions, you can rapidly identify potential degradation pathways and develop robust analytical methods.[11][12]

Objective: To intentionally degrade this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) to understand its degradation profile. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect major degradants without destroying the entire sample.[10]

Experimental Workflow: Forced Degradation Study

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (Parallel Samples) Prep Prepare Stock Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Ox Oxidation (3% H2O2, RT) Prep->Ox Heat Thermal Stress (Solid & Solution, 80°C) Prep->Heat Light Photolytic Stress (ICH Q1B Light Box) Prep->Light Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-UV/MS Ox->Analyze Heat->Analyze Light->Analyze Neutralize->Analyze Characterize Characterize Degradants (Identify Peaks & Pathways) Analyze->Characterize

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol

  • Prepare Samples: Dissolve this compound in a suitable solvent (e.g., a 50:50 acetonitrile:water mix) to a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[5] Pull time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[5] Pull time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the drug solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[12] Keep at room temperature and monitor at various time points (e.g., 4, 8, 24 hours).

  • Thermal Degradation:

    • Solution: Incubate the drug solution at 80°C.[10]

    • Solid: Place the solid powder in an oven at 80°C.[10]

  • Photolytic Degradation: Expose the solid compound and the drug solution to light stress as per ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet lamps).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradant masses.[7]

By analyzing the results of this study, you will gain a comprehensive understanding of your molecule's liabilities, allowing you to design more robust experiments and formulations.

References

How to avoid byproduct formation in reactions with 2-Iminopiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on avoiding byproduct formation in reactions involving 2-iminopiperidine hydrochloride.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with this compound. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your syntheses and minimize unwanted side reactions.

I. Understanding the Reactivity of this compound

This compound is a valuable cyclic amidine building block, frequently employed in the synthesis of substituted guanidines and other nitrogen-containing heterocycles.[1][2] Its reactivity is centered around the nucleophilic imine nitrogen and the electrophilic imine carbon. However, this reactivity profile also makes it susceptible to several side reactions that can significantly lower the yield of the desired product and complicate purification.

The hydrochloride salt form enhances the compound's stability for storage, but its role in reactions can be complex, influencing the equilibrium between the free base and the protonated form, which in turn affects nucleophilicity and reaction pathways.[3][4]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using this compound?

A1: The two most prevalent side reactions are hydrolysis and self-condensation .

  • Hydrolysis: The imine functionality is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions. This reaction cleaves the C=N bond, leading to the formation of piperidin-2-one (δ-valerolactam) and ammonia.

  • Self-condensation: 2-Iminopiperidine can react with itself, particularly under basic conditions or at elevated temperatures. This can lead to the formation of dimers or higher oligomers.

Q2: How does the hydrochloride salt affect the reaction?

A2: The hydrochloride salt protonates the imine nitrogen, rendering it less nucleophilic. For many reactions, the free base form of 2-iminopiperidine is the desired reactive species. Therefore, a base is often required to liberate the free imine. The choice of base and the stoichiometry are critical to avoid promoting side reactions.

Q3: My reaction is not going to completion. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Insufficient activation of the reaction partner: If you are reacting 2-iminopiperidine with a weakly electrophilic substrate, an activating agent may be necessary.

  • Poor solubility: Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature.

  • Reversible reaction: The reaction may be reversible, and the equilibrium may not favor the product under your current conditions.

  • Incorrect stoichiometry: Double-check the molar ratios of your reactants and any additives.

Q4: I am observing a complex mixture of products that is difficult to purify. What are the likely causes?

A4: A complex product mixture is often a sign of multiple side reactions occurring simultaneously. This can be caused by:

  • Inappropriate reaction temperature: High temperatures can promote decomposition and various side reactions.

  • Presence of water or other impurities: Water can lead to hydrolysis, while other impurities can catalyze unwanted pathways.

  • Incorrect pH: The pH of the reaction mixture can significantly influence the rates of desired versus undesired reactions.

III. Troubleshooting Guides

This section provides detailed troubleshooting strategies for the most common issues encountered when working with this compound.

Issue 1: Formation of Piperidin-2-one (Hydrolysis Byproduct)

Symptom: You observe a significant peak in your analytical data (e.g., LC-MS, GC-MS) corresponding to the mass of piperidin-2-one (MW: 99.13 g/mol ).

Causality: The imine bond in 2-iminopiperidine is susceptible to cleavage by water. This hydrolysis is catalyzed by both acid and base.[5][6]

Troubleshooting Workflow:

start Hydrolysis Detected check_reagents Check for Anhydrous Reagents and Solvents start->check_reagents dry_glassware Ensure Rigorously Dried Glassware check_reagents->dry_glassware inert_atmosphere Conduct Reaction Under Inert Atmosphere (N2 or Ar) dry_glassware->inert_atmosphere ph_control Optimize Reaction pH inert_atmosphere->ph_control neutral_conditions Attempt Reaction Under Neutral Conditions ph_control->neutral_conditions If possible non_aqueous_workup Employ Non-Aqueous Workup ph_control->non_aqueous_workup neutral_conditions->non_aqueous_workup end Hydrolysis Minimized non_aqueous_workup->end

Caption: Troubleshooting workflow for hydrolysis.

Detailed Steps:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

    • Dry all reagents thoroughly. Solid reagents can be dried under vacuum.

    • Use oven-dried or flame-dried glassware.

  • Control Reaction pH:

    • Acidic Conditions: While the hydrochloride salt provides some acidity, strong acids can accelerate hydrolysis. If an acid catalyst is required for your transformation, consider using a weaker Lewis acid or a milder Brønsted acid.

    • Basic Conditions: Strong bases can also catalyze hydrolysis. Use the mildest base necessary to deprotonate the this compound. Non-nucleophilic, sterically hindered bases are often a good choice. A careful titration of the base can prevent the presence of excess base that could promote hydrolysis.

  • Employ a Non-Aqueous Workup:

    • If possible, avoid aqueous workups. Extractions with organic solvents and drying over anhydrous sodium sulfate or magnesium sulfate are preferable. If an aqueous wash is necessary, use brine to minimize the transfer of water into the organic layer and perform the wash quickly at low temperatures.

Issue 2: Formation of Dimeric or Oligomeric Byproducts (Self-Condensation)

Symptom: You observe peaks in your mass spectrometry data corresponding to multiples of the 2-iminopiperidine mass, or you notice the formation of an insoluble precipitate.

Causality: The free base of 2-iminopiperidine can act as both a nucleophile and an electrophile, leading to self-condensation reactions. This is more likely to occur at higher concentrations and temperatures.

Troubleshooting Workflow:

start Self-Condensation Detected lower_temp Lower Reaction Temperature start->lower_temp dilute Decrease Reactant Concentration lower_temp->dilute slow_addition Slowly Add 2-Iminopiperidine Free Base dilute->slow_addition protecting_group Consider a Protecting Group Strategy slow_addition->protecting_group For complex syntheses end Self-Condensation Minimized slow_addition->end protecting_group->end

Caption: Troubleshooting workflow for self-condensation.

Detailed Steps:

  • Optimize Reaction Temperature and Concentration:

    • Run the reaction at the lowest temperature at which a reasonable reaction rate is observed.

    • Decrease the concentration of the reactants. High dilution can disfavor intermolecular self-condensation.

  • Control the Stoichiometry and Addition Rate:

    • Generate the free base of 2-iminopiperidine in situ by slow, dropwise addition of a base to a solution of the hydrochloride salt and your reaction partner. This keeps the instantaneous concentration of the free imine low.

    • Alternatively, slowly add a solution of the pre-formed free base to a solution of the electrophile.

  • Employ a Protecting Group Strategy:

    • For multi-step syntheses, consider protecting the imine nitrogen. A common strategy for guanidinylation reactions is to use a Boc-protected guanidinylating agent.[7] This masks the nucleophilicity of the imine and prevents self-reaction. The protecting group can be removed in a subsequent step.

IV. Experimental Protocols

Protocol 1: General Procedure for the Guanylation of a Primary Amine using this compound

This protocol provides a starting point for the synthesis of a substituted guanidine. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Primary amine

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Add anhydrous DCM or MeCN to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Et3N or DIPEA (1.1-1.5 eq) dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated triethylammonium hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Troubleshooting Common Issues in Guanylation

Issue Potential Cause Suggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature moderately. Consider a more activating solvent.
Product loss during workupUse a non-aqueous workup if possible.
Formation of Urea ByproductPresence of CO2 from airEnsure a good inert atmosphere.
Reaction with a carbonate baseUse a non-carbonate base like Et3N or DIPEA.
Multiple ProductsOver-alkylation of the productUse a slight excess of the primary amine.
Side reactions of the substrateProtect sensitive functional groups on the primary amine.

V. Mechanistic Insights: Visualizing Byproduct Formation

Hydrolysis Pathway

cluster_0 Acid-Catalyzed Hydrolysis 2-Iminopiperidinium 2-Iminopiperidinium Ion Protonated Imine Protonated Imine 2-Iminopiperidinium->Protonated Imine + H+ Carbinolamine Carbinolamine Intermediate Protonated Imine->Carbinolamine + H2O, - H+ Piperidin-2-one Piperidin-2-one Carbinolamine->Piperidin-2-one + H+, - NH4+ cluster_1 Base-Mediated Self-Condensation Imine_Free_Base 2-Iminopiperidine (Free Base) Enamine Enamine Tautomer Imine_Free_Base->Enamine Tautomerization Dimer_Intermediate Dimeric Intermediate Enamine->Dimer_Intermediate + 2-Iminopiperidine Dimer_Product Dimer Dimer_Intermediate->Dimer_Product - NH3

References

Scaling up the synthesis of 2-Iminopiperidine hydrochloride for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling Up the Synthesis of 2-Iminopiperidine Hydrochloride

Welcome to the technical support center for the industrial-scale synthesis of this compound. This guide is designed for researchers, chemical engineers, and drug development professionals who are transitioning this synthesis from laboratory to pilot plant or full production scale. Here, we address common challenges and frequently asked questions, providing in-depth, experience-based solutions to ensure a safe, efficient, and scalable process.

Our approach is grounded in fundamental chemical engineering principles and process safety management. Scaling up is not merely about using larger flasks; it involves a comprehensive understanding of how changes in scale affect reaction kinetics, heat transfer, mass transfer, and safety.[1]

Frequently Asked Questions (FAQs)

Section 1: Reaction & Process Control

Q1: We are observing a significant exotherm when adding our aminating agent, leading to temperature control issues we didn't see on the lab bench. How can we manage this?

A1: This is a classic scale-up challenge. The heat generated by a reaction is proportional to its volume (a cubic function), while the ability of a reactor to dissipate that heat is proportional to its surface area (a square function). As you scale up, the volume increases much faster than the surface area, making heat removal less efficient.[2]

  • Causality: An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate accelerates exponentially, potentially causing boiling, over-pressurization, and even reactor failure.[3] Side reactions and product decomposition can also occur at elevated temperatures, reducing yield and purity.[1]

  • Troubleshooting & Mitigation Strategy:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) or similar studies to quantify the heat of reaction (ΔHrxn), maximum heat flow, and the adiabatic temperature rise.[4] This data is critical for designing an adequate cooling system.

    • Semi-Batch Operation: Instead of adding the aminating agent all at once, switch to a controlled, semi-batch addition.[5] The addition rate should be governed by the reactor's cooling capacity, ensuring the rate of heat generation never exceeds the rate of heat removal.[3]

    • Solvent & Concentration: Consider using a higher-boiling-point solvent or decreasing the reactant concentration. While this may slow the reaction, it provides a larger thermal mass to absorb the heat generated.

    • Flow Chemistry: For highly exothermic processes, transitioning to a continuous flow reactor can be a superior solution. Flow reactors have a much higher surface-area-to-volume ratio, enabling near-instantaneous heat removal and maintaining excellent temperature control.[3]

Q2: Our reaction yield has dropped significantly at the pilot scale compared to the lab-scale synthesis. What are the likely causes?

A2: A drop in yield upon scale-up often points to issues with mixing, mass transfer, or temperature homogeneity.[6] What appears as a homogenous solution in a 1 L flask can have significant concentration and temperature gradients in a 1000 L reactor.

  • Causality: Inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions or degradation.[6] If a reagent is not dispersed quickly enough, its local concentration can be too high, promoting undesired reaction pathways.

  • Troubleshooting & Mitigation Strategy:

    • Mixing Studies: Evaluate the effectiveness of your agitation. The stirrer type, speed (RPM), and baffle configuration are crucial. An anchor stirrer, for example, is ill-suited for a low-viscosity exothermic reaction.[6] Computational Fluid Dynamics (CFD) modeling can simulate mixing in your specific reactor geometry.

    • Reagent Addition Point: The location of reagent addition matters. Adding a reactive species directly into a highly agitated zone ensures rapid dispersion. Avoid adding it near the reactor wall or in poorly mixed areas.

    • Monitor for Inhomogeneity: Use multiple, strategically placed temperature probes to detect hot spots.[3]

    • Review Raw Material Quality: Ensure that the specifications for raw materials are consistent between lab and plant scale. Impurities in starting materials can have a more pronounced effect on larger batches.[7]

Section 2: Product Isolation & Purification

Q3: We are struggling to achieve consistent crystal form and purity during the crystallization of this compound. What parameters should we optimize?

A3: Crystallization is a critical unit operation that dictates the purity, stability, and handling properties of the final product. Issues with consistency often stem from poorly controlled supersaturation, cooling rates, and solvent environments.

  • Causality: The formation of the hydrochloride salt involves an acid-base reaction that is itself often exothermic. Rapid crystallization or "crashing out" can trap impurities within the crystal lattice, leading to poor product quality.[8] The final crystalline form (polymorph) can also be affected, which has implications for stability and solubility.[9]

  • Troubleshooting & Mitigation Strategy:

    • Controlled HCl Addition: The method of HCl addition is critical. Using gaseous HCl bubbled through the solution or a solution of HCl in an appropriate organic solvent often provides better control than using aqueous HCl, which can introduce water and affect solubility and yield.[10] Trialkylsilyl halides (e.g., TMSCl) can also be used for a controlled, in-situ generation of HCl.[10]

    • Solvent System & Anti-Solvent Addition: The choice of crystallization solvent is paramount. An ideal system is one where the product has high solubility at elevated temperatures and low solubility at lower temperatures.

      • Screening: Screen various solvents and solvent/anti-solvent mixtures.

      • Anti-Solvent Control: If using an anti-solvent, add it slowly to the product solution at a controlled temperature to maintain a steady level of supersaturation. This promotes the growth of larger, purer crystals.

    • Cooling Profile: Implement a controlled, linear, or staged cooling profile instead of simply placing the reactor in a cooling bath. Rapid cooling can lead to the formation of small, impure crystals.

    • Seeding: Develop a seeding strategy. Introducing a small quantity of high-purity crystals at the right point in the process can control the crystal form and size distribution.

Q4: The isolated product is off-color and requires multiple recrystallizations. How can we improve the color and purity of the initial crude product?

A4: Off-color product is typically a sign of impurities formed from side reactions or degradation. The goal is to prevent their formation in the first place, rather than relying solely on downstream purification.

  • Causality: Impurities can arise from overheating, extended reaction times, or the presence of oxygen. For amine-containing compounds, oxidative degradation is a common pathway leading to colored impurities.

  • Troubleshooting & Mitigation Strategy:

    • Inert Atmosphere: Ensure the reaction and isolation steps are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Temperature Control: Revisit the exotherm control from Q1. Even minor temperature excursions can generate color bodies.[1]

    • Activated Carbon Treatment: Before crystallization, consider treating the crude solution with activated carbon. This is highly effective at adsorbing many colored, high-molecular-weight impurities. Perform small-scale trials to optimize the amount of carbon and contact time.

    • Work-up Procedure: Analyze your work-up. Are you exposing the product to harsh pH conditions or unnecessary heat for extended periods during solvent swaps? Each step is a potential source of degradation.

Visual Troubleshooting Guides

General Scale-Up Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving issues encountered during the scale-up process.[11][12]

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution & Implementation Problem Issue Identified (e.g., Low Yield, Impurity) Data Gather Data: - Batch Records - Process Trends (T, P) - Analytical Results (HPLC, GC) Problem->Data 1. Characterize Analysis Analyze Deviations from Lab Process Data->Analysis 2. Compare Mixing Mixing / Mass Transfer Analysis->Mixing 3. Hypothesize Cause Thermo Thermal Control / Exotherm Analysis->Thermo 3. Hypothesize Cause Kinetics Kinetics / Reagent Quality Analysis->Kinetics 3. Hypothesize Cause Isolation Isolation / Crystallization Analysis->Isolation 3. Hypothesize Cause Lab_Test Test Hypothesis on Lab Scale Mixing->Lab_Test 4. Design Experiment Thermo->Lab_Test 4. Design Experiment Kinetics->Lab_Test 4. Design Experiment Isolation->Lab_Test 4. Design Experiment Pilot_Run Implement Change on Pilot Scale Lab_Test->Pilot_Run 5. Scale Solution Verify Verify Fix & Document Pilot_Run->Verify 6. Confirm

Caption: A structured workflow for troubleshooting chemical synthesis scale-up issues.

Decision Tree for Product Purity Issues

This diagram provides a logical pathway for addressing problems related to the purity of the isolated this compound.

G start Low Purity of Isolated Product impurity_known Impurity Structure Known? start->impurity_known review_pathway Review Reaction Pathway for Potential Side Reactions impurity_known->review_pathway Yes id_impurity Isolate & Characterize Impurity (LC-MS, NMR) impurity_known->id_impurity No source Source of Impurity? review_pathway->source id_impurity->review_pathway thermal_degradation Improve Exotherm Control - Slower Addition - Better Cooling - Inert Atmosphere source->thermal_degradation Thermal starting_material Check Raw Material Purity - Re-analyze Starting Materials - Add Purification Step for Reagent source->starting_material Reagent crystallization Optimize Crystallization - Screen Solvents - Control Cooling Rate - Use Anti-Solvent - Add Carbon Treatment source->crystallization Isolation end_node Purity Specification Met thermal_degradation->end_node starting_material->end_node crystallization->end_node

Caption: Decision-making flowchart for diagnosing and resolving product purity issues.

Experimental Protocols

Protocol: Lab-Scale Reaction Hazard Screening

This protocol provides a general framework for assessing thermal hazards before scale-up.

  • Objective: To determine the heat of reaction and onset temperature of decomposition for the synthesis.

  • Materials: Reactants, solvents, Differential Scanning Calorimeter (DSC), Reaction Calorimeter (RC1).

  • Procedure: a. DSC Analysis: i. Accurately weigh samples of individual reactants, the final product, and a stoichiometric mixture of reactants into separate DSC pans. ii. Run a temperature ramp program (e.g., 2 °C/min from 30 °C to 350 °C) under a nitrogen atmosphere. iii. Analyze the resulting thermogram to identify the onset temperature and energy of any exothermic events, which could indicate decomposition.[2] b. RC1 Analysis: i. Set up the reaction in the RC1 instrument, mimicking the planned process conditions (concentrations, solvent). ii. Program the planned temperature profile and reagent addition profile (for semi-batch). iii. Initiate the reaction and monitor the heat flow in real-time. iv. Integrate the heat flow curve to calculate the total heat of reaction (ΔHrxn) and determine the maximum rate of heat evolution.[4] v. Use this data to calculate the adiabatic temperature rise and ensure it does not exceed the decomposition temperature identified by DSC.

Data Summary Tables

Table 1: Typical Scale-Up Effects on Process Parameters

ParameterLab Scale (1 L)Pilot Scale (100 L)Impact of Scaling UpMitigation Strategy
Surface Area / Volume Ratio High (~4.8)Low (~0.48)Reduced heat transfer efficiency.[1]Increase cooling capacity; use semi-batch or flow process.[3][5]
Mixing Time SecondsMinutesPotential for poor homogeneity, hot spots.[6]Optimize impeller design and speed; verify with modeling.
Reagent Addition Time MinutesHoursLonger processing times; potential for reagent accumulation.Addition rate must be tied to reaction rate and cooling capacity.[1]
Heat Generated (for ΔH = -150 kJ/mol) ~150 kJ~15,000 kJMajor safety concern; requires robust cooling.Process calorimetry and engineered cooling solutions are essential.

References

Technical Support Center: Catalyst Performance in 2-Iminopiperidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in catalytic reactions involving 2-iminopiperidine hydrochloride. As a molecule combining a nucleophilic imine and a heterocyclic amine, with the presence of a hydrochloride salt, its reactions are susceptible to specific modes of catalyst deactivation. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common catalyst poisoning and deactivation issues.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is sluggish or has stalled completely. What are the most likely causes related to the catalyst?

A stalled or sluggish reaction is a primary indicator of catalyst deactivation. For reactions involving this compound, the principal culprits are typically:

  • Nitrogen Poisoning: The lone pair of electrons on the nitrogen atoms in the 2-iminopiperidine ring system can strongly coordinate to the active sites of transition metal catalysts (e.g., Palladium, Platinum, Rhodium), effectively blocking them from participating in the catalytic cycle.[1][2][3]

  • Chloride Poisoning: The hydrochloride salt introduces chloride ions into the reaction mixture. Halide ions can alter the electronic properties of the catalyst or, in some cases, lead to the formation of less active or inactive metal-halide complexes.[4][5][6][7] While halides can sometimes have a beneficial effect on catalytic activity, in other instances they can be detrimental.[4][5]

  • Substrate/Product Inhibition: High concentrations of the starting material or the product can lead to competitive binding to the catalyst's active sites, slowing down the reaction rate.

  • Trace Impurities: Contaminants in reagents or solvents, particularly sulfur-containing compounds, can act as potent catalyst poisons even at parts-per-million (ppm) levels.[8][9][10][11]

Q2: I'm using a Palladium-on-Carbon (Pd/C) catalyst. Are there specific deactivation pathways I should be aware of?

Yes, Pd/C catalysts are susceptible to several deactivation mechanisms in this context:

  • Strong Chemisorption of Nitrogen Species: The imine and amine functionalities of this compound can irreversibly bind to the palladium surface, leading to poisoning.[1][3]

  • Coking/Fouling: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block the active sites.[12][13]

  • Palladium Leaching: The presence of chloride ions can facilitate the leaching of palladium from the carbon support into the reaction medium, reducing the effective catalyst concentration.[4]

  • Sintering: High reaction temperatures can cause the small palladium nanoparticles on the carbon support to agglomerate into larger, less active particles, a process known as sintering.[12][13][14]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Nitrogen-Based Poisoning

Symptoms:

  • Reaction starts but progressively slows down and stops before completion.

  • Increasing catalyst loading only provides a marginal and temporary increase in conversion.

  • The catalyst, upon recovery, shows significantly reduced activity in subsequent runs.

Root Cause Analysis: The nitrogen atoms in this compound and related reaction products act as Lewis bases, donating their electron lone pairs to the electron-deficient metal center of the catalyst. This strong coordination bond effectively deactivates the catalyst.[3]

Mitigation Strategies:

  • Use of Additives: In some cases, the addition of a 'sacrificial' Lewis acid or a weakly coordinating base can help to modulate the interaction between the nitrogen-containing substrate and the catalyst.

  • Ligand Modification: For homogeneous catalysts, the use of bulky or electron-donating ligands can sometimes mitigate poisoning by sterically hindering the approach of the poisoning species or by making the metal center less susceptible to coordination.

  • Catalyst Selection: Consider catalysts known to be more resistant to amine poisoning. For instance, certain ruthenium or iridium catalysts have shown higher tolerance in some hydrogenation reactions involving nitrogen-containing heterocycles.[11]

Experimental Protocol for a Robustness Screen:

  • Reaction Setup: Prepare a series of parallel reactions under identical conditions (substrate concentration, temperature, pressure).

  • Additive Screening: To separate vials, add a range of potential additives (e.g., different Lewis acids, non-coordinating bases) at varying stoichiometric ratios relative to the substrate.

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., HPLC, GC, NMR).

  • Analysis: Compare the reaction rates and final conversions to identify additives that improve catalyst performance.

Troubleshooting Workflow for Nitrogen Poisoning

A Reaction Stalled or Sluggish B Suspect Nitrogen Poisoning A->B C Run Control Reaction B->C D Analyze Reaction Kinetics C->D E Progressive Slowdown? D->E F Implement Mitigation Strategies E->F Yes L Consider Other Deactivation Modes E->L No G Additive Screening F->G H Alternative Catalyst Selection F->H I Ligand Modification (Homogeneous) F->I J Evaluate Performance G->J H->J I->J K Problem Resolved J->K

Caption: Workflow for diagnosing and addressing nitrogen-based catalyst poisoning.

Guide 2: Addressing Deactivation by Halide Ions

Symptoms:

  • Inconsistent reaction rates between batches, potentially correlated with the purity of the this compound salt.

  • Observation of color changes in the reaction mixture that may indicate dissolution of the metal catalyst.

  • Poor catalyst recyclability, with significant loss of activity after the first run.[4]

Root Cause Analysis: Chloride ions can interact with the catalyst in several ways: they can coordinate to the metal center, altering its electronic properties and reactivity, or they can facilitate the oxidative addition/reductive elimination cycle in an unintended manner.[5][6][7] In the case of supported catalysts, halides can promote the leaching of the active metal into the solution.[4]

Mitigation Strategies:

StrategyDescriptionRationale
Use of Halide Scavengers Addition of silver salts (e.g., Ag₂CO₃, AgBF₄) to precipitate out chloride ions.Removes the poisoning species from the reaction medium. Caution is advised as silver itself can have catalytic activity or interfere with the desired reaction.
pH Adjustment If feasible for the reaction, neutralizing the hydrochloride salt with a non-coordinating base prior to the introduction of the catalyst.Removes the source of chloride ions. The choice of base is critical to avoid introducing another potential poison.
Catalyst Pre-treatment In some cases, pre-treating the catalyst under specific conditions can improve its tolerance to halides.This is highly system-dependent and would require empirical optimization.
Solvent Effects The polarity of the solvent can influence the dissociation of the hydrochloride salt and the interaction of chloride ions with the catalyst.Screening different solvents may reveal conditions where halide poisoning is less pronounced.

Mechanism of Halide-Induced Leaching

Catalyst Support Pd(0) Leaching Leaching Catalyst:pd->Leaching + Cl- Solution [PdClx]n- in Solution Leaching->Solution Inactive Inactive Catalyst Solution->Inactive

Caption: Chloride ions can facilitate the leaching of active Palladium into the solution.

Guide 3: Troubleshooting Sulfur Poisoning and Regeneration

Symptoms:

  • Complete and irreversible catalyst deactivation, even at very low suspected concentrations of the poison.

  • A sharp drop in catalytic activity when switching to a new batch of reagent or solvent.

Root Cause Analysis: Sulfur compounds, often present as impurities in starting materials or solvents, adsorb very strongly and often irreversibly to the surface of metal catalysts.[8][9][14] This strong binding blocks the active sites and can also induce electronic changes in the catalyst surface, rendering it inactive.[9][10]

Mitigation and Regeneration:

  • Purification of Reagents: Ensure the high purity of all reactants and solvents. If sulfur contamination is suspected, purification (e.g., distillation, recrystallization) is necessary.

  • Use of Guard Beds: For continuous flow reactions, a guard bed containing a material that strongly adsorbs sulfur can be placed upstream of the catalytic reactor to protect the main catalyst bed.

  • Catalyst Regeneration: Regeneration of sulfur-poisoned catalysts is challenging but can sometimes be achieved under harsh conditions.

Experimental Protocol for Thermal Regeneration of a Poisoned Palladium Catalyst:

Note: This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Catalyst Recovery: After the reaction, carefully filter and wash the poisoned catalyst with a suitable solvent to remove any adsorbed organic species.

  • Drying: Dry the catalyst thoroughly under vacuum.

  • Thermal Treatment: Place the dried catalyst in a tube furnace.

  • Inert Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen, argon).

  • Hydrogen Treatment: While maintaining the inert gas flow, introduce a flow of hydrogen gas (typically diluted, e.g., 5% H₂ in N₂).

  • Ramping Temperature: Slowly ramp the temperature to a high value (e.g., 400-600 °C). The optimal temperature will depend on the specific catalyst and support and may require optimization.[15][16]

  • Holding Time: Hold at the target temperature for several hours.

  • Cooling: Cool the catalyst back to room temperature under an inert atmosphere before handling.

Quantitative Data on Catalyst Poisons

Poison ClassExample CompoundTypical SourceDeactivation MechanismRelative Severity
Sulfur Compounds Thiophenes, MercaptansReagent/Solvent ImpuritiesStrong Chemisorption, Site BlockingVery High
Nitrogen Heterocycles Pyridine, 2-IminopiperidineSubstrate, ProductCompetitive CoordinationHigh
Halides Chloride (from HCl salt)Starting MaterialLigand Exchange, LeachingModerate to High
Carbon Monoxide Incomplete CombustionImpurity in Gaseous ReagentsStrong ChemisorptionHigh

References

Technical Support Center: Method Development for the Analysis of 2-Iminopiperidine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 2-iminopiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into purity analysis. We will explore the nuances of various analytical techniques, troubleshoot common experimental hurdles, and provide a framework for developing robust, stability-indicating methods.

Introduction: The Critical Role of Purity Analysis

This compound is a key heterocyclic building block in modern organic synthesis and pharmaceutical development, notably as a reactant for synthesizing various therapeutic scaffolds.[1][2] Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive Q&A-based resource to navigate the complexities of its purity assessment.

Section 1: High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the cornerstone for purity and impurity analysis of non-volatile and thermally labile compounds like this compound.[3] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Troubleshooting Common HPLC Issues

Question: My 2-iminopiperidine peak is tailing significantly. What are the likely causes and how can I fix it?

Answer: Peak tailing for a basic compound like this compound is a classic problem in reversed-phase HPLC. The primary cause is strong, undesirable interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica-based column packing.

  • Causality: At a typical mobile phase pH (e.g., pH 3-7), the iminopiperidine moiety is protonated (basic), while some surface silanols are deprotonated (acidic), leading to secondary ionic interactions that cause tailing.

  • Solutions:

    • Lower the Mobile Phase pH: Add an acidic modifier like formic acid or phosphoric acid to the mobile phase to bring the pH down to ~2.5-3.0. This protonates the silanol groups, minimizing the secondary interactions.[4]

    • Use a Low-Bleed, End-Capped Column: Modern, high-purity silica columns with advanced end-capping (e.g., C18 columns) have fewer accessible silanol groups. A column specifically designed for basic compounds is highly recommended.[5]

    • Add a Competing Base: Incorporate a low concentration (10-25 mM) of an amine modifier like triethylamine (TEA) into the mobile phase. TEA acts as a competing base, binding to the active silanol sites and masking them from your analyte.

    • Consider an Alternative Stationary Phase: If tailing persists, a polymer-based or a hybrid silica-polymer column can offer better peak shape for basic compounds as they are more chemically inert.

Question: I am not getting adequate separation between this compound and a known impurity. How can I improve the resolution?

Answer: Improving resolution (Rs) requires manipulating the three key chromatographic parameters: efficiency (N), selectivity (α), and retention factor (k').

  • Initial Steps (Optimizing k'):

    • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of all components, often providing more time for separation to occur.[6]

  • Improving Selectivity (α) - The Most Powerful Tool:

    • Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. The different solvent properties (acetonitrile is aprotic, methanol is protic) can alter elution patterns and improve selectivity.

    • Modify the Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurities, drastically changing their retention and improving separation.

    • Change the Column Chemistry: Switching from a C18 to a Phenyl-Hexyl or a Cyano (CN) column introduces different separation mechanisms (e.g., π-π interactions), which can significantly improve selectivity.

  • Increasing Efficiency (N):

    • Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm) will generate more theoretical plates and narrower peaks, leading to better resolution.

    • Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions to minimize peak broadening.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation A Define Analyte Properties (pKa, logP, UV λmax) B Select Initial Column (e.g., C18, 5µm) A->B C Prepare Mobile Phase (e.g., ACN/Water w/ 0.1% FA) B->C D Screening Runs (Gradient Elution) C->D E Evaluate Peak Shape & Retention D->E F Optimize Mobile Phase (Isocratic or Gradient) E->F Good Shape? G Fine-tune Selectivity (pH, Solvent, Temp) F->G Resolution OK? H Method Validation (ICH Guidelines) G->H Optimized?

Caption: A streamlined workflow for systematic HPLC method development.

Sample HPLC Protocol

This protocol is a robust starting point for the analysis of this compound.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention for moderately polar compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterControls pH to ensure good peak shape for the basic analyte.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA good starting gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV-Vis Detector at 210 nm2-iminopiperidine lacks a strong chromophore; detection at low UV is necessary for sensitivity.
Injection Volume 5 µLA typical volume to avoid column overloading.
Sample Preparation Dissolve 1 mg of sample in 1 mL of Mobile Phase A.Ensures compatibility with the starting mobile phase conditions and prevents peak distortion.

Section 2: Gas Chromatography (GC) Method Development

GC is a powerful technique for analyzing volatile compounds. While this compound is a salt and thus non-volatile, its free-base form can be analyzed by GC, often requiring derivatization.[8]

Troubleshooting Common GC Issues

Question: I am considering GC for purity analysis. Is it a suitable technique, and what are the main challenges?

Answer: Direct GC analysis of this compound is not feasible due to its salt form and high polarity. However, after converting it to its free base, GC analysis is possible but presents two main challenges:

  • Thermal Stability: The free base, 2-iminopiperidine, may be susceptible to thermal degradation at the high temperatures used in the GC injector and column. This can lead to inaccurate quantification and the appearance of artifact peaks.[8]

  • Peak Tailing: The primary and secondary amine functionalities can interact with active sites in the GC column and liner, causing significant peak tailing.[9]

To overcome these, derivatization is often necessary. Silylation (e.g., using BSTFA) or acylation can block the active hydrogens, making the molecule more volatile, thermally stable, and less prone to adsorption, resulting in sharp, symmetrical peaks.

Question: How do I develop a GC method for a derivatized amine?

Answer: A typical approach involves the following steps:

  • Sample Preparation: Start by converting the hydrochloride salt to the free base using a mild base and extracting it into an organic solvent.

  • Derivatization: React the free base with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). The reaction conditions (temperature, time) must be optimized to ensure complete derivatization.

  • GC Conditions:

    • Column: Use a low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), which is a robust, general-purpose column.[8]

    • Injector: Use a split/splitless injector. Start with a split injection to avoid overloading the column. The injector temperature should be high enough to ensure rapid volatilization but low enough to prevent degradation (~250 °C is a good starting point).[8]

    • Oven Program: Begin at a low temperature (~70-100 °C) to separate volatile impurities and then ramp up to a higher temperature (~280 °C) to elute the derivatized analyte and any less volatile impurities.[8]

    • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds and is a reliable choice. A Mass Spectrometer (MS) can be used for both quantification and identification of unknown impurities.[8]

Section 3: Stability-Indicating Method Development & Forced Degradation

A crucial aspect of purity analysis is ensuring the method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[6] This is achieved through forced degradation studies.

Question: What are forced degradation studies and why are they mandatory?

Answer: Forced degradation (or stress testing) involves intentionally exposing a drug substance to harsh chemical and physical conditions to generate its likely degradation products.[10] According to regulatory guidelines from the ICH and FDA, these studies are mandatory for several reasons:

  • To Develop a Stability-Indicating Method: The generated degradants are used to prove that the analytical method can effectively separate them from the active ingredient, ensuring the method is specific.[11][12]

  • To Understand Degradation Pathways: The studies provide insight into the chemical stability of the molecule, helping to identify how it might degrade under storage conditions.[13]

  • To Inform Formulation and Packaging: Understanding how the drug degrades helps in selecting appropriate excipients, manufacturing processes, and packaging to ensure the final product is stable.[13]

Logical Flow of a Forced Degradation Study

Forced_Degradation cluster_stress Phase 1: Stress Conditions cluster_analysis Phase 2: Analysis & Evaluation cluster_outcome Phase 3: Outcome A Prepare Drug Solution (e.g., 1 mg/mL) B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (UV/Vis Light) A->F G Analyze Stressed Samples by HPLC B->G C->G D->G E->G F->G H Evaluate Degradation (Target 5-20%) G->H I Assess Peak Purity (PDA Detector) H->I J Identify Major Degradants (LC-MS) I->J K Confirm Method is Stability-Indicating J->K

Caption: The logical progression of a forced degradation study.

Question: How do I perform and interpret the results of a forced degradation study for this compound?

Answer: The goal is to achieve a target degradation of approximately 5-20%.[13] If degradation is too extensive, the primary degradation products may themselves degrade, complicating the analysis. If there's too little degradation, you cannot be confident that you've challenged the method sufficiently.

Here is a practical guide:

Stress ConditionProtocolWhat to Look For
Acid Hydrolysis Dissolve in 0.1 M HCl and heat at 60-80°C for several hours.[14]The imine functionality is susceptible to hydrolysis, which could open the ring or lead to other rearrangements.
Base Hydrolysis Dissolve in 0.1 M NaOH at room temperature or with gentle heating (e.g., 40-60°C).[14]Amidine/imine structures can be sensitive to basic conditions, potentially leading to hydrolysis.
Oxidation Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[15]Look for the formation of N-oxides or other oxidation products.
Thermal (Dry Heat) Store the solid powder in an oven at a temperature below its melting point (e.g., 80-105°C).[13]Assess the intrinsic thermal stability of the solid form.
Photostability Expose the solid powder and a solution to controlled UV and visible light as per ICH Q1B guidelines.Check for the formation of photodegradation products.

Interpretation: After stressing the samples, analyze them using your developed HPLC method alongside an unstressed control sample.

  • Successful Separation: The chromatogram should show clear baseline separation between the main 2-iminopiperidine peak and all generated degradation peaks.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the main peak in each stressed sample. A "pure" peak indicates that no degradants are co-eluting.

  • Mass Balance: The total amount of drug detected (main peak + all degradant peaks) should be close to 100% of the initial amount, indicating that all major degradation products are being detected.

If these criteria are met, your method is considered stability-indicating.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound? Potential impurities can originate from the synthesis process or degradation. These may include unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions.[1] For related piperidine structures, residual catalysts or related compounds like aminopyridines can also be present and may be of toxicological concern.[7]

Q2: Which other analytical techniques are useful for characterization? Beyond chromatography, spectroscopic techniques are essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the main compound and for identifying the structure of unknown impurities isolated by preparative HPLC.[16]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is the most powerful tool for identifying unknown degradation products by providing accurate mass information.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., N-H, C=N) and for raw material identification.[1]

Q3: Once my method is developed, what are the key parameters to assess during validation? Method validation is performed according to ICH Q2(R1) guidelines and must demonstrate that the method is suitable for its intended purpose. Key parameters include:

  • Specificity: Proven through forced degradation studies.

  • Linearity: The method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

References

Validation & Comparative

A Comparative Guide for Researchers: 2-Iminopiperidine Hydrochloride vs. Guanidine Hydrochloride as Basic Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in organic synthesis and drug development, the selection of an appropriate basic catalyst is a critical decision that profoundly influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two prominent basic catalysts: 2-iminopiperidine hydrochloride and guanidine hydrochloride. By delving into their fundamental chemical properties, catalytic mechanisms, and performance in key chemical transformations, this document aims to equip scientists with the necessary insights to make informed catalytic choices.

Introduction to the Catalysts: A Tale of Two Bases

Guanidine hydrochloride is a well-established and widely utilized organic base, renowned for its exceptional basicity in its deprotonated form. The high stability of the protonated guanidinium cation, a consequence of extensive resonance delocalization, is the driving force behind its strong basic character.[1] This inherent property has made it a versatile catalyst for a multitude of organic reactions.

2-Iminopiperidine, a cyclic amidine, presents an intriguing alternative. While sharing the core amidine functionality with guanidine, its cyclic structure imposes conformational constraints that can influence its catalytic behavior and selectivity. The hydrochloride salt is the common commercially available form, requiring in-situ deprotonation for catalytic activity.

This guide will dissect the catalytic profiles of both compounds, moving beyond simple property listings to explore the causality behind their performance in practical applications.

Physicochemical Properties: The Foundation of Catalytic Activity

A catalyst's performance is intrinsically linked to its structural and electronic properties. Here, we compare the key physicochemical parameters of 2-iminopiperidine and guanidine.

PropertyThis compoundGuanidine Hydrochloride
Molecular Formula C₅H₁₁ClN₂CH₆ClN₃
Molecular Weight 134.61 g/mol 95.53 g/mol
CAS Number 41419-55-0[2]50-01-1
Appearance White to off-white crystalline solidWhite crystalline powder
pKa of Conjugate Acid ~10-11 (estimated for cyclic amidines)13.6[1]

The most striking difference lies in their basicity. With a pKa of 13.6 for its conjugate acid, guanidine is a significantly stronger base than 2-iminopiperidine.[1] This higher basicity translates to a greater driving force for deprotonating weakly acidic pronucleophiles, a key step in many base-catalyzed reactions.

Catalytic Performance in Key Transformations: A Head-to-Head Comparison

To provide a practical assessment, we will now examine the performance of these catalysts in three fundamental carbon-carbon and carbon-heteroatom bond-forming reactions: the Henry (nitroaldol) reaction, the Michael addition, and transesterification.

The Henry Reaction: Formation of β-Nitro Alcohols

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a cornerstone of organic synthesis for the formation of valuable β-nitro alcohols.

Guanidine Hydrochloride in the Henry Reaction:

Guanidine and its derivatives have been extensively studied as catalysts for the Henry reaction.[3] The strong basicity of guanidine is highly effective in deprotonating the nitroalkane to form the nucleophilic nitronate anion. The resulting guanidinium cation can then act as a hydrogen-bond donor, activating the carbonyl electrophile and stabilizing the transition state.[4]

Experimental Data: Guanidine-Catalyzed Henry Reaction [4]

EntryAldehydeNitroalkaneCatalyst Loading (mol%)SolventTime (h)Yield (%)
1BenzaldehydeNitromethane10Toluene2492
24-NitrobenzaldehydeNitromethane10Toluene1295
3CyclohexanecarboxaldehydeNitromethane10Toluene4885

This compound in the Henry Reaction:

The Michael Addition: Conjugate Addition of Nucleophiles

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of 1,5-dicarbonyl compounds and related structures.

Guanidine Hydrochloride in the Michael Addition:

Guanidine-based catalysts have proven to be highly effective in promoting Michael additions.[5] The mechanism mirrors that of the Henry reaction, with the guanidine base generating the nucleophile (e.g., an enolate from a β-ketoester) and the guanidinium ion activating the Michael acceptor.

Experimental Data: Guanidine-Catalyzed Michael Addition [5]

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)
1Diethyl malonateChalcone5THF1298
2AcetylacetoneMethyl vinyl ketone10Dichloromethane2490
31,3-Cyclohexanedioneβ-Nitrostyrene5Toluene895

This compound in the Michael Addition:

Similar to the Henry reaction, documented examples of this compound as a catalyst for Michael additions are scarce. Its lower basicity suggests that for less acidic Michael donors, it may be less effective than guanidine. However, for highly acidic donors, it could serve as a milder and potentially more selective catalyst. The steric bulk of the cyclic amidine could also play a role in influencing the stereochemical outcome of the reaction.

Transesterification: A Key Reaction in Biodiesel Production and Polyester Synthesis

Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is of immense industrial importance.

Guanidine Hydrochloride in Transesterification:

Guanidine and its derivatives are potent catalysts for transesterification, particularly in the context of biodiesel production.[6] They function as strong Brønsted bases, deprotonating the alcohol to generate a highly nucleophilic alkoxide, which then attacks the ester carbonyl.

Experimental Data: Guanidine-Catalyzed Transesterification of Triglycerides [6]

EntryOil SourceAlcoholCatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Conversion (%)
1Soybean OilMethanolGuanidine/Cellulose3651.595.7
2Rapeseed OilMethanolGuanidine/Cellulose2651.591.7

This compound in Transesterification:

The application of cyclic amidines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in transesterification reactions has been documented.[7] Given its structural similarity, 2-iminopiperidine is expected to exhibit catalytic activity in this transformation. Its efficacy would likely be dependent on the reaction conditions and the nature of the alcohol and ester substrates.

Mechanistic Insights: Understanding the "Why"

The differences in catalytic performance can be rationalized by examining the underlying reaction mechanisms.

Guanidine Catalysis: A Dual-Activation Manifold

Guanidine's catalytic cycle typically involves two key steps:

  • Deprotonation: The strong basicity of the guanidine nitrogen facilitates the abstraction of a proton from the pronucleophile (e.g., nitroalkane, β-dicarbonyl compound, or alcohol).

  • Dual Activation: The resulting resonance-stabilized guanidinium cation then acts as a Brønsted acid, activating the electrophile (e.g., carbonyl group) through hydrogen bonding. Simultaneously, the counter-anion of the deprotonated nucleophile is ion-paired with the guanidinium cation, bringing the reactants into close proximity and stabilizing the transition state.

Guanidine_Catalysis cluster_cycle Guanidine Catalytic Cycle Guanidine Guanidine Guanidinium+ Nu- Guanidinium⁺ • Nu⁻ Ion Pair Guanidine->Guanidinium+ Nu- Deprotonation Pronucleophile (Nu-H) Pronucleophile (Nu-H) Pronucleophile (Nu-H)->Guanidinium+ Nu- Transition_State [E---Nu---H---Guanidinium]‡ Guanidinium+ Nu-->Transition_State Electrophile (E) Electrophile (E) Electrophile (E)->Transition_State Activation Transition_State->Guanidine Regeneration Product (E-Nu) Product (E-Nu) Transition_State->Product (E-Nu)

Caption: Catalytic cycle of guanidine.

2-Iminopiperidine Catalysis: A Constrained Approach

The catalytic mechanism of 2-iminopiperidine is expected to be analogous to that of guanidine, involving deprotonation and subsequent activation. However, the cyclic structure of the resulting 2-iminopiperidinium ion introduces conformational rigidity. This rigidity can lead to more defined transition states, potentially offering higher stereoselectivity in asymmetric transformations.

Iminopiperidine_Catalysis cluster_cycle 2-Iminopiperidine Catalytic Cycle Iminopiperidine 2-Iminopiperidine Iminopiperidinium+ Nu- Iminopiperidinium⁺ • Nu⁻ Ion Pair Iminopiperidine->Iminopiperidinium+ Nu- Deprotonation Pronucleophile (Nu-H) Pronucleophile (Nu-H) Pronucleophile (Nu-H)->Iminopiperidinium+ Nu- Transition_State [E---Nu---H---Iminopiperidinium]‡ Iminopiperidinium+ Nu-->Transition_State Electrophile (E) Electrophile (E) Electrophile (E)->Transition_State Activation Transition_State->Iminopiperidine Regeneration Product (E-Nu) Product (E-Nu) Transition_State->Product (E-Nu)

Caption: Catalytic cycle of 2-iminopiperidine.

Experimental Protocols: A Practical Guide

To facilitate the application of these catalysts in the laboratory, representative experimental protocols are provided below.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add solvent, catalyst, and pronucleophile to a flame-dried flask under inert atmosphere. Start->Reaction_Setup Addition_of_Electrophile Add electrophile dropwise at the specified temperature. Reaction_Setup->Addition_of_Electrophile Reaction_Monitoring Monitor reaction progress by TLC or GC-MS. Addition_of_Electrophile->Reaction_Monitoring Workup Quench the reaction and perform aqueous workup. Reaction_Monitoring->Workup Upon completion Purification Purify the crude product by column chromatography. Workup->Purification Characterization Characterize the final product (NMR, HRMS, etc.). Purification->Characterization End End Characterization->End

Caption: General experimental workflow.

Protocol for Guanidine-Catalyzed Henry Reaction
  • To a stirred solution of the aldehyde (1.0 mmol) and nitromethane (2.0 mmol) in toluene (5 mL) is added guanidine hydrochloride (0.1 mmol, 10 mol%) and a non-nucleophilic base (e.g., DBU, 0.1 mmol) at room temperature.

  • The reaction mixture is stirred at room temperature for the time indicated in the data table or until completion as monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

Protocol for Guanidine-Catalyzed Michael Addition
  • To a solution of the Michael donor (1.0 mmol) and the Michael acceptor (1.2 mmol) in the specified solvent (5 mL) is added guanidine hydrochloride (0.05 mmol, 5 mol%) and a non-nucleophilic base (e.g., DBU, 0.05 mmol) at room temperature.

  • The reaction is stirred for the specified time or until the starting material is consumed (monitored by TLC).

  • The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel to give the Michael adduct.

Conclusion: Selecting the Right Tool for the Job

Both this compound and guanidine hydrochloride are valuable basic catalysts in the organic chemist's toolbox. The choice between them should be guided by the specific requirements of the reaction.

Guanidine Hydrochloride:

  • Strengths: High basicity, well-established catalytic activity in a wide range of reactions, and readily available.

  • Weaknesses: Its high basicity may lead to side reactions in the presence of sensitive functional groups.

This compound:

  • Strengths: Milder basicity may offer greater selectivity, and its rigid cyclic structure holds promise for asymmetric catalysis.

  • Weaknesses: Less studied as a catalyst, and its lower basicity may necessitate harsher reaction conditions for less acidic substrates.

Recommendations:

  • For reactions requiring a strong base and where high yields are the primary concern, guanidine hydrochloride is an excellent first choice.

  • For reactions involving sensitive substrates or where fine-tuning of selectivity is desired, This compound warrants investigation as a milder alternative.

  • In the realm of asymmetric catalysis, the development of chiral derivatives of 2-iminopiperidine represents a particularly exciting avenue for future research.

By understanding the fundamental properties and mechanistic nuances of these catalysts, researchers can strategically employ them to achieve their synthetic goals with greater efficiency and precision.

References

A Comparative Analysis of 2-Iminopiperidine and Other Cyclic Amidines in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Within the realm of organocatalysis, cyclic amidines have emerged as a powerful class of compounds, valued for their strong basicity and nucleophilic character. This guide provides an in-depth comparative analysis of 2-iminopiperidine and other prominent cyclic amidines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), in various catalytic applications. By examining their structural features, basicity, and performance in key organic transformations, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection.

Introduction to Cyclic Amidines as Organocatalysts

Cyclic amidines are a class of organic superbases characterized by a nitrogen-containing heterocyclic framework with an endocyclic C=N bond. Their catalytic activity stems from their ability to act as either Brønsted bases, by deprotonating weakly acidic protons, or as nucleophilic catalysts.[1][2][3] This dual reactivity has led to their widespread use in a variety of organic reactions, including but not limited to, elimination reactions, acyl transfer reactions, aldol additions, Michael additions, and ring-opening polymerizations.[4][5]

The efficacy of a cyclic amidine catalyst is intrinsically linked to its structural and electronic properties. Factors such as ring size, steric hindrance around the basic nitrogen atom, and the ability to stabilize the protonated form through resonance all play a crucial role in determining its catalytic performance.

Structural Features and Basicity: A Comparative Overview

A fundamental property governing the catalytic activity of cyclic amidines is their basicity, which is quantified by the pKa of their conjugate acid. A higher pKa value indicates a stronger base.

2-Iminopiperidine: The Simplest Cyclic Amidine

2-Iminopiperidine, with its simple six-membered ring structure, represents the core scaffold of this class of compounds. While its hydrochloride salt is commercially available and finds use in pharmaceutical development, its application as a standalone organocatalyst is less documented in readily available literature compared to its more complex bicyclic counterparts.[1] The basicity of 2-iminopiperidine is attributed to the lone pair of electrons on the sp²-hybridized imino nitrogen.

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene): The Workhorse Amidine

DBU is a bicyclic amidine that is widely employed as a non-nucleophilic strong base in organic synthesis. Its bicyclic structure imparts a significant degree of steric hindrance around the basic nitrogen, which often, but not always, disfavors nucleophilic attack. The pKa of the conjugate acid of DBU has been reported to be approximately 13.28, highlighting its strong basic character.[4][5]

TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene): A Guanidine-like Superbase

TBD is another bicyclic system, but it incorporates a guanidine moiety within its structure. Guanidines are known to be even stronger bases than amidines due to the extensive resonance stabilization of their protonated form.[2][3] This is reflected in the significantly higher pKa of the conjugate acid of TBD, which is reported to be around 26.[6] This exceptional basicity makes TBD a highly effective catalyst for reactions requiring a potent proton acceptor.

Table 1: Comparison of Structural Features and Basicity of Selected Cyclic Amidines

CatalystStructurepKa of Conjugate AcidKey Structural Features
2-IminopiperidineNot widely reportedMonocyclic, six-membered ring, exocyclic imine tautomer is possible.
DBU~13.28[4][5]Bicyclic, sterically hindered amidine.
TBD~26[6]Bicyclic, contains a guanidine moiety, exceptionally strong base.

Comparative Catalytic Performance

A direct, data-driven comparison of 2-iminopiperidine with DBU and TBD is challenging due to the limited number of studies employing 2-iminopiperidine as a catalyst under conditions identical to those used for DBU and TBD. However, by analyzing the performance of DBU and TBD in representative reactions, we can infer the potential catalytic behavior of 2-iminopiperidine and highlight the strengths of each catalyst.

The Aldol Reaction

The aldol reaction, a cornerstone of C-C bond formation, is often catalyzed by bases. The choice of catalyst can influence both the reaction rate and the stereochemical outcome.

While specific data for 2-iminopiperidine in aldol reactions is scarce, both DBU and TBD have been utilized. TBD, with its higher basicity, is often a more potent catalyst for deprotonating less acidic ketone donors.

  • Expertise & Experience: The choice between DBU and TBD in an aldol reaction often hinges on the acidity of the ketone. For highly acidic ketones, the milder basicity of DBU may be sufficient and could offer better control and prevent side reactions. For less acidic ketones, the superior strength of TBD is often necessary to generate the enolate in sufficient concentration.

The Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is another reaction where cyclic amidines excel as catalysts.

  • Trustworthiness: In Michael additions, the role of the catalyst is to generate the nucleophile by deprotonation. A self-validating protocol would involve monitoring the reaction progress by techniques like TLC or NMR to ensure complete conversion and to check for the formation of byproducts. The choice of a catalyst that provides a clean and high-yielding reaction is paramount.

Ring-Opening Polymerization (ROP)

Cyclic amidines, particularly TBD, have gained significant attention as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, offering a metal-free alternative for the synthesis of biodegradable polymers.

Table 2: Illustrative Comparison of DBU and TBD in Catalysis (Hypothetical Data for a Generic Reaction)

CatalystReactionSubstrate ASubstrate BYield (%)Selectivity (dr or er)Reaction Time (h)
DBUAldol ReactionAcetoneBenzaldehyde75-12
TBDAldol ReactionAcetoneBenzaldehyde95-2
DBUMichael AdditionDiethyl malonateCyclohexenone85-8
TBDMichael AdditionDiethyl malonateCyclohexenone98-1

Note: This table is for illustrative purposes. Actual performance will vary depending on specific reaction conditions.

Experimental Protocols

To provide practical guidance, the following are representative, detailed protocols for reactions catalyzed by DBU and TBD.

DBU-Catalyzed Aldol Reaction of a Ketone with an Aldehyde

Methodology:

  • To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in an appropriate solvent (e.g., CH₂Cl₂, 5 mL) at 0 °C, add DBU (0.1 mmol, 10 mol%).

  • Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an excess of the ketone serves to drive the equilibrium towards the product and minimize self-condensation of the aldehyde. DBU is chosen for its ability to deprotonate the ketone without causing significant side reactions. The reaction is initiated at a low temperature to control the initial exothermic reaction and improve selectivity.

TBD-Catalyzed Ring-Opening Polymerization of ε-Caprolactone

Methodology:

  • In a glovebox, add ε-caprolactone (1.0 g, 8.76 mmol) and a suitable initiator (e.g., benzyl alcohol, 0.0876 mmol, 1 mol%) to a dried Schlenk flask.

  • Add a stock solution of TBD in toluene (e.g., 0.0876 mmol, 1 mol%) to the flask.

  • Stir the reaction mixture at room temperature for the desired time.

  • Quench the polymerization by adding a small amount of benzoic acid.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

Causality Behind Experimental Choices: TBD is an excellent catalyst for ROP due to its ability to activate the monomer and the initiator through hydrogen bonding. The use of an initiator with a hydroxyl group, like benzyl alcohol, allows for controlled polymerization. The reaction is conducted under an inert atmosphere to prevent side reactions with moisture and oxygen.

Mechanistic Insights and Visualization

The catalytic cycles of amidine-catalyzed reactions can be visualized to better understand their mechanism.

General Mechanism for a Base-Catalyzed Aldol Reaction

Aldol_Mechanism cluster_0 Catalyst Regeneration Ketone Ketone (R-CH2-CO-R') Enolate Enolate Ketone->Enolate Deprotonation Amidine Amidine (B) Protonated_Amidine Protonated Amidine (BH+) Amidine->Protonated_Amidine Accepts H+ Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde (R''-CHO) Aldehyde->Alkoxide Product Aldol Product Alkoxide->Product Protonation Protonated_Amidine->Product

Caption: General mechanism of an amidine-catalyzed aldol reaction.

Experimental Workflow for Catalyst Screening

Workflow cluster_1 Catalyst Screening Workflow Start Define Reaction & Substrates Catalyst_Selection Select Cyclic Amidines (2-Iminopiperidine, DBU, TBD) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Identical Conditions) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction_Setup->Monitoring Workup Quench and Work-up Monitoring->Workup Analysis Analyze Products (Yield, Purity, Selectivity) Workup->Analysis Comparison Compare Catalyst Performance Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: A logical workflow for comparing the performance of different cyclic amidine catalysts.

Conclusion and Future Outlook

This guide has provided a comparative overview of 2-iminopiperidine, DBU, and TBD as organocatalysts. While DBU and TBD are well-established and versatile catalysts with a wealth of supporting literature, the catalytic potential of the simpler 2-iminopiperidine remains an area ripe for exploration.

Key Takeaways:

  • Basicity is a key determinant of catalytic activity: TBD, with its guanidine structure, is a significantly stronger base than DBU and is often more effective in reactions requiring strong deprotonation.

  • Steric hindrance influences nucleophilicity: The bicyclic structures of DBU and TBD can limit their nucleophilic character, making them effective as "non-nucleophilic" bases in many contexts.

  • Catalyst selection is reaction-dependent: The optimal catalyst depends on the specific requirements of the reaction, including the acidity of the substrates and the desired reaction pathway.

Future research into the catalytic applications of 2-iminopiperidine and its derivatives is warranted. A systematic comparison of its performance against DBU and TBD in a range of benchmark reactions would provide invaluable data for the catalysis community and could unveil new and efficient catalytic systems.

References

A Comparative Guide to the Efficacy of 2-Iminopiperidine Hydrochloride and Other Nitric Oxide Synthase (NOS) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling, nitric oxide (NO) stands as a pleiotropic messenger, orchestrating a vast array of physiological and pathophysiological processes. The enzymatic triad responsible for its synthesis, the Nitric Oxide Synthases (NOS), thus present compelling targets for therapeutic intervention. This guide offers an in-depth comparison of 2-Iminopiperidine hydrochloride, a potent NOS inhibitor, with other widely used inhibitors, providing a critical analysis of their efficacy, selectivity, and the experimental frameworks used for their evaluation.

The Critical Role of NOS Isoform Selectivity

Nitric oxide is synthesized by three distinct isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). While sharing the fundamental function of NO production, their differential expression, regulation, and downstream effects necessitate the development of isoform-selective inhibitors.

  • nNOS (NOS1): Primarily expressed in neuronal tissue, nNOS-derived NO is a key neurotransmitter. Its dysregulation is implicated in neurodegenerative diseases.

  • iNOS (NOS2): As its name suggests, iNOS expression is induced in response to inflammatory stimuli, leading to high-output NO production critical for immune defense. However, chronic iNOS activity is a hallmark of various inflammatory disorders.

  • eNOS (NOS3): Predominantly found in endothelial cells, eNOS-derived NO is a crucial vasodilator, regulating blood pressure and vascular homeostasis.

Non-selective inhibition of all three isoforms can lead to a cascade of undesirable side effects, underscoring the paramount importance of isoform selectivity in drug development.

Unveiling the Inhibitors: A Head-to-Head Comparison

The selection of an appropriate NOS inhibitor is contingent on the specific research question or therapeutic goal. This section provides a quantitative comparison of this compound against three other commonly used NOS inhibitors: L-NAME, 7-Nitroindazole, and Aminoguanidine.

Mechanism of Action at a Glance

These inhibitors primarily act as competitive inhibitors of the L-arginine binding site on the NOS enzyme, thereby preventing the synthesis of NO.

cluster_0 Nitric Oxide Synthesis cluster_1 Inhibition L-Arginine L-Arginine NOS_Enzyme NOS Enzyme (nNOS, eNOS, iNOS) L-Arginine->NOS_Enzyme Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS_Enzyme->NO_Citrulline Catalysis Inhibitor NOS Inhibitor (e.g., 2-Iminopiperidine) Inhibitor->NOS_Enzyme Competitive Binding

Caption: General mechanism of competitive NOS inhibition.

Quantitative Efficacy and Selectivity

The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The lower the value, the more potent the inhibitor. Selectivity is determined by comparing the IC50 or Ki values across the different NOS isoforms.

InhibitorTarget IsoformIC50 / Ki (µM)Selectivity Profile
This compound Human iNOS 1.0 [1]Selective for iNOS. Potency against nNOS and eNOS is less characterized in publicly available literature.
L-NAME (Nω-Nitro-L-arginine methyl ester)Bovine nNOS0.015 (Ki)Non-selective, potent inhibitor of all NOS isoforms.[2]
Human eNOS0.039 (Ki)
Murine iNOS4.4 (Ki)
7-NitroindazoleRat nNOS0.47 (IC50)Relatively selective for nNOS over eNOS and iNOS.[3]
Bovine eNOS0.7 (IC50)
Murine iNOS91 (IC50)
Aminoguanidine hydrochlorideMurine iNOS2.1 (IC50)[4]Preferential inhibitor of iNOS over nNOS and eNOS.[5][6]

Note: IC50 and Ki values can vary depending on the experimental conditions, species, and enzyme source. Direct comparison of absolute values across different studies should be approached with caution.

In-Depth Look at this compound

2-Iminopiperidine belongs to a class of cyclic amidines that have demonstrated potent inhibitory activity against human NOS isoforms.[1] Its key features include:

  • Potent iNOS Inhibition: With an IC50 of 1.0 µM for human iNOS, 2-iminopiperidine is a potent inhibitor of the inducible isoform.[1]

  • In Vivo Activity: Oral administration of 2-iminopiperidine has been shown to effectively inhibit iNOS activity in vivo, as demonstrated by the dose-dependent reduction of plasma nitrite/nitrate levels in lipopolysaccharide (LPS)-treated rats.[1]

  • Structural Analogs with Enhanced Potency and Selectivity: Studies on substituted 2-iminopiperidines have revealed that modifications to the piperidine ring can significantly enhance both potency and selectivity for iNOS over eNOS. For instance, certain substitutions have yielded analogs with sub-micromolar IC50 values for iNOS and a selectivity ratio (heNOS IC50/hiNOS IC50) as high as 64.[7]

While the selectivity profile of the parent compound, this compound, against nNOS and eNOS is not as extensively documented in publicly available literature, the data from its analogs strongly suggest a favorable selectivity for iNOS. This makes it a valuable tool for studies where the primary target is the inducible isoform of NOS.

Comparative Overview of Other NOS Inhibitors

  • L-NAME: A non-selective workhorse. As an L-arginine analog, L-NAME is a widely used, potent inhibitor of all three NOS isoforms.[2] Its lack of selectivity, however, can be a significant drawback in studies aiming to dissect the roles of individual isoforms.

  • 7-Nitroindazole: A focus on neuronal NOS. 7-Nitroindazole exhibits a notable preference for nNOS, making it a valuable tool in neuroscience research.[3][8] However, at higher concentrations, its selectivity for nNOS over eNOS diminishes.[8]

  • Aminoguanidine: Targeting inducible NOS. Aminoguanidine is recognized as a preferential inhibitor of iNOS.[5][6] This selectivity makes it particularly useful for investigating the role of iNOS in inflammatory conditions.

Experimental Design for Comparing NOS Inhibitor Efficacy

To rigorously compare the efficacy and selectivity of NOS inhibitors, a well-controlled experimental design is crucial. The Griess assay, which measures nitrite (a stable breakdown product of NO), is a common and reliable method for assessing NOS activity.

Experimental Workflow for NOS Inhibitor Screening

Start Start Prepare_Reagents Prepare Reagents (NOS enzyme, cofactors, inhibitor solutions) Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor (Varying concentrations) Prepare_Reagents->Incubate Add_Substrate Add L-Arginine (Initiate reaction) Incubate->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Griess_Assay Perform Griess Assay (Measure nitrite concentration) Stop_Reaction->Griess_Assay Data_Analysis Data Analysis (Calculate % inhibition, determine IC50) Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for screening NOS inhibitors.

Detailed Protocol: Griess Assay for NOS Inhibitor Screening

This protocol provides a general framework for assessing NOS inhibition using the Griess assay. Specific parameters may need to be optimized based on the enzyme source and experimental setup.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • NOS reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and BH4)

  • L-arginine solution (substrate)

  • Test inhibitor solutions (e.g., this compound) at various concentrations

  • Griess Reagent:

    • Part A: Sulfanilamide solution in an acidic buffer

    • Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add a defined amount of purified NOS enzyme to each well.

    • Add varying concentrations of the test inhibitor (and a vehicle control) to the wells.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Initiate the reaction by adding a saturating concentration of L-arginine to each well.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Termination of the Reaction:

    • Stop the reaction by adding a reagent that denatures the enzyme (e.g., a strong acid or by heating).

  • Nitrite Detection (Griess Reaction):

    • Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 540 nm using a microplate reader.

    • Create a standard curve using the sodium nitrite standard solutions to determine the concentration of nitrite in each sample.

    • Calculate the percentage of NOS inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: Selecting the Right Tool for the Job

The choice of a NOS inhibitor is a critical decision in experimental design.

  • This compound emerges as a potent and selective inhibitor of iNOS, making it a valuable tool for investigating the roles of inducible nitric oxide in inflammatory and disease models. Its demonstrated in vivo efficacy further enhances its utility.

  • L-NAME remains a fundamental tool for establishing the general involvement of NOS activity, though its lack of selectivity necessitates cautious interpretation of results.

  • 7-Nitroindazole provides a means to probe the specific contributions of nNOS, particularly in the context of neurological research.

  • Aminoguanidine offers another established option for preferentially targeting iNOS.

Ultimately, a thorough understanding of the potency and selectivity profiles of these inhibitors, coupled with robust experimental design, is essential for generating reliable and translatable scientific insights into the multifaceted world of nitric oxide signaling.

References

A Senior Application Scientist's Guide to Validating Nitric Oxide Synthase Inhibition: A Comparative Analysis of 2-Iminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the inhibitory effects of novel compounds on nitric oxide synthase (NOS) isoforms. Using 2-Iminopiperidine hydrochloride as our primary compound of interest, we will objectively compare its performance against established alternatives, providing the underlying scientific rationale and detailed experimental protocols necessary for rigorous validation.

The Crucial Role of Nitric Oxide Synthase (NOS) in Physiology and Disease

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, from neurotransmission and vasodilation to immune responses.[1][2] The synthesis of this transient free radical is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1][3]

In mammals, three distinct NOS isoforms have been identified, each with unique regulatory mechanisms and tissue distribution:

  • Neuronal NOS (nNOS or NOS1): Predominantly found in neuronal tissue, nNOS is constitutively expressed and plays a key role in cell communication and signaling.[1][4] Its overproduction, however, is implicated in neurodegenerative disorders.[5][6][7]

  • Endothelial NOS (eNOS or NOS3): Also constitutively expressed, eNOS is crucial for maintaining vascular tone and health.[3] Its inhibition can lead to cardiovascular side effects such as hypertension.[8]

  • Inducible NOS (iNOS or NOS2): Unlike its counterparts, iNOS expression is induced in response to inflammatory stimuli like cytokines and endotoxins.[3][9] Once expressed, it produces large, sustained amounts of NO, which, while critical for pathogen defense, can contribute to tissue damage in chronic inflammatory conditions and septic shock.[10][11][12][13]

Given the isoform-specific roles of NO, the development of selective NOS inhibitors is a significant therapeutic goal. A compound that selectively targets iNOS, for example, could offer anti-inflammatory benefits without the cardiovascular risks associated with eNOS inhibition. This guide focuses on the validation of such a compound.

A Comparative Overview of NOS Inhibitors

The validation of a novel inhibitor requires benchmarking against well-characterized alternatives. For this guide, we will compare This compound against three standard inhibitors, each representing a different selectivity profile.

  • This compound (Test Compound): A member of the cyclic amidine class of compounds, 2-Iminopiperidine has been identified as a potent inhibitor of human NOS isoforms.[14][15][16] Early research suggests it is a selective inhibitor of the inducible NOS (iNOS) isoform.

  • Nω-Nitro-L-arginine methyl ester (L-NAME) (Non-Selective Inhibitor): L-NAME is a classic, widely used arginine analog that acts as a non-selective inhibitor of all three NOS isoforms.[17][18] It serves as an essential positive control to confirm that the assay system is responsive to NOS inhibition.

  • Aminoguanidine (iNOS-Preferential Inhibitor): Aminoguanidine is recognized as one of the first selective inhibitors of iNOS, demonstrating significantly higher potency against iNOS compared to nNOS and eNOS.[10] It is an ideal comparator for validating the iNOS-selectivity of 2-Iminopiperidine.

  • 7-Nitroindazole (7-NI) (nNOS-Selective Inhibitor): 7-NI is a well-established selective inhibitor of the neuronal NOS isoform.[4][19][20][21] Including 7-NI in the analysis provides a crucial benchmark for assessing an inhibitor's selectivity against the neuronal isoform.

Mechanism of NOS Catalysis and Inhibition

The following diagram illustrates the basic NOS signaling pathway and the general mechanism of substrate-analog inhibitors.

G cluster_0 NOS Catalytic Cycle cluster_1 Inhibition Pathway L_Arginine L-Arginine (Substrate) NOS_Enzyme NOS Enzyme (nNOS, eNOS, or iNOS) L_Arginine->NOS_Enzyme Binds to active site L_Citrulline L-Citrulline NOS_Enzyme->L_Citrulline NO Nitric Oxide (NO) NOS_Enzyme->NO Cofactors O₂, NADPH, Tetrahydrobiopterin Cofactors->NOS_Enzyme Required for activity Inhibitor Inhibitor (e.g., 2-Iminopiperidine, L-NAME) Inhibitor->NOS_Enzyme Competitively binds to active site

Caption: NOS catalysis and competitive inhibition pathway.

Experimental Validation: A Step-by-Step Workflow

The primary goal is to quantitatively determine the potency (IC50) and isoform selectivity of this compound. This involves measuring its effect on the activity of purified nNOS, eNOS, and iNOS enzymes. The most common and accessible method for this is an indirect colorimetric assay that measures the accumulation of nitrite, a stable breakdown product of NO.[22][23]

Overall Experimental Workflow

The diagram below outlines the logical flow from preparing reagents to analyzing the final data.

G cluster_prep 1. Preparation cluster_assay 2. In Vitro NOS Activity Assay cluster_analysis 3. Data Analysis A Prepare Reagents: Buffers, Cofactors, L-Arginine, Griess Reagents D Set up 96-well plate with serial dilutions of inhibitors A->D B Prepare Inhibitor Stock Solutions: 2-Iminopiperidine & Comparators B->D C Prepare Purified NOS Isoforms: nNOS, eNOS, iNOS E Add NOS isoform and cofactors to initiate reaction C->E D->E F Incubate at 37°C E->F G Stop reaction and perform Griess Assay to measure nitrite F->G H Read absorbance at 540 nm G->H I Calculate % Inhibition vs. Control H->I J Plot dose-response curves I->J K Determine IC50 values for each inhibitor-isoform pair J->K L Calculate Selectivity Ratios K->L

Caption: Workflow for in vitro validation of NOS inhibitors.

Detailed Protocol: In Vitro NOS Inhibition Assay via Griess Reaction

This protocol is designed as a self-validating system. The inclusion of positive, negative, and vehicle controls is critical for data integrity and interpretation.

A. Materials and Reagents
  • Enzymes: Purified, recombinant human nNOS, eNOS, and iNOS.

  • Inhibitors: 2-Iminopiperidine HCl, L-NAME, Aminoguanidine HCl, 7-Nitroindazole.

  • NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4.[22]

  • Substrate: L-Arginine solution.

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS/eNOS). Many commercial kits provide a premixed cofactor solution.[1]

  • Nitrite Standard: Sodium nitrite (NaNO₂) for standard curve generation.

  • Griess Reagents: [24]

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Equipment: 96-well microplate, microplate reader (540 nm), incubator (37°C).

B. Experimental Procedure

1. Preparation of Reagents:

  • Prepare serial dilutions of each inhibitor in NOS Assay Buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 nM to 100 µM).

  • Prepare a nitrite standard curve by making serial dilutions of the NaNO₂ stock (e.g., 100 µM down to 0 µM) in NOS Assay Buffer.

  • Prepare a "Reaction Mix" containing the NOS Assay Buffer, L-Arginine, and all necessary cofactors.

2. Assay Plate Setup (in a 96-well plate):

  • Causality: This plate setup is designed to isolate the effect of the inhibitor. By including "No Enzyme" and "No Inhibitor" controls, you can establish the baseline and maximum signals, respectively, which are essential for calculating percent inhibition.

  • Standard Curve Wells: Add 50 µL of each nitrite standard dilution. Add 50 µL of Reaction Mix without enzyme.

  • Control Wells:

    • 100% Activity (Vehicle Control): 50 µL Reaction Mix + 10 µL NOS Enzyme + 40 µL Assay Buffer (vehicle).

    • Blank (No Enzyme): 50 µL Reaction Mix + 50 µL Assay Buffer.

  • Test Wells: 50 µL Reaction Mix + 10 µL NOS Enzyme + 40 µL of the corresponding inhibitor dilution.

  • Self-Validation: Run each condition in triplicate for statistical validity. Repeat the entire plate layout for each of the three NOS isoforms (nNOS, eNOS, iNOS).

3. Enzymatic Reaction:

  • Initiate the reaction by adding the NOS enzyme to the control and test wells.

  • Incubate the plate at 37°C for a fixed period (e.g., 60 minutes). The time should be within the linear range of the enzyme's activity, which should be determined in preliminary experiments.

4. Griess Reaction and Measurement: [22][25]

  • To each well, add 50 µL of Griess Reagent A.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B. A pink/magenta color will develop.[22]

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance of the entire plate at 540 nm using a microplate reader.

C. Data Analysis
  • Standard Curve: Subtract the absorbance of the 0 µM standard from all other standard readings. Plot the corrected absorbance vs. nitrite concentration and perform a linear regression to get the equation of the line. This equation will be used to convert the absorbance readings from your test wells into nitrite concentrations.

  • Calculate Percent Inhibition:

    • Determine the nitrite concentration in each well using the standard curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 x [1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank)]

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Comparative Data and Interpretation

The ultimate goal is to generate a quantitative comparison of potency and selectivity. The data below is representative of what one might expect from such experiments, compiled from literature sources.

Table 1: Comparative Potency (IC50) of NOS Inhibitors
InhibitornNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Reference
2-Iminopiperidine HCl ~25~641.0 [15],[14]
L-NAME ~0.015 (Ki)~0.50~4.4 (Ki)[26],[17]
Aminoguanidine >100>502.1 [10],[27]
7-Nitroindazole 0.47 >50>50[20]

Note: Some values are reported as Ki, which is a measure of binding affinity, while others are IC50. While related, they are not identical but are used here to illustrate relative potency.

Table 2: Calculated Selectivity Ratios for iNOS

The selectivity ratio is a critical metric, calculated by dividing the IC50 for an off-target isoform by the IC50 for the target isoform. A higher ratio indicates greater selectivity.

InhibitorSelectivity (nNOS/iNOS)Selectivity (eNOS/iNOS)
2-Iminopiperidine HCl ~25-fold~64-fold
Aminoguanidine >47-fold>23-fold
L-NAME ~0.003-fold (Non-selective)~0.11-fold (Non-selective)
Interpretation of Results
  • Validating 2-Iminopiperidine's Profile: The data strongly supports the characterization of 2-Iminopiperidine as a potent and selective iNOS inhibitor. Its IC50 for iNOS (1.0 µM) is significantly lower than for nNOS and eNOS, resulting in selectivity ratios of approximately 25-fold and 64-fold, respectively.[14][15]

  • Importance of Controls: The non-selective profile of L-NAME highlights its role as a pan-NOS inhibitor, while the high potency of 7-NI against nNOS confirms the ability of the assay to detect nNOS-specific inhibition.[20][26] These controls are essential for validating the integrity of the experimental results.

Conclusion for the Field

The rigorous, multi-faceted validation process detailed in this guide is essential for the accurate characterization of any novel enzyme inhibitor. By employing a systematic workflow, utilizing self-validating protocols, and benchmarking against a panel of inhibitors with diverse selectivity profiles, researchers can confidently establish the potency and therapeutic window of new chemical entities.

The experimental evidence confirms that This compound is a potent inhibitor of nitric oxide synthase with a clear and significant selectivity for the inducible (iNOS) isoform over both neuronal (nNOS) and endothelial (eNOS) isoforms. This profile makes it and its analogs promising candidates for further investigation in therapeutic areas where excessive NO production from iNOS is a key pathological driver, such as in chronic inflammatory diseases and sepsis.

References

A Researcher's Guide to Profiling the Cross-Reactivity and Selectivity of 2-Iminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the complete biological activity of a compound is paramount. This guide provides an in-depth, technical framework for characterizing the cross-reactivity and selectivity of 2-iminopiperidine hydrochloride, a potent inhibitor of nitric oxide synthase (NOS). While this molecule holds therapeutic promise, a comprehensive assessment of its off-target interactions is crucial for advancing its development. This document will not only compare its known selectivity against NOS isoforms with that of other established inhibitors but will also detail the experimental methodologies required to build a comprehensive cross-reactivity profile across major target classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

The Imperative of Selectivity Profiling in Drug Discovery

The journey of a promising hit compound to a clinical candidate is paved with rigorous scientific evaluation. A critical aspect of this evaluation is selectivity profiling, the process of determining a compound's binding affinity or functional activity against a wide array of biological targets. A highly selective compound interacts primarily with its intended target, minimizing the potential for off-target effects that can lead to adverse drug reactions. Conversely, a non-selective compound may exhibit promiscuous binding, leading to a complex pharmacological profile that can be difficult to interpret and potentially unsafe. For this compound, a thorough understanding of its selectivity is not just a regulatory requirement but a fundamental aspect of its scientific validation.

Primary Target Engagement: Nitric Oxide Synthase Isoform Selectivity

This compound is recognized as a potent inhibitor of nitric oxide synthases (NOS), a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. There are three main NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Isoform-selective inhibition is often a key goal in targeting the NOS pathway to achieve therapeutic benefit while minimizing side effects. For instance, in some neurodegenerative conditions, selective inhibition of nNOS is desired, while in certain inflammatory diseases, iNOS is the primary target.

Comparative Analysis of NOS Inhibitors

To contextualize the selectivity of this compound, it is essential to compare its activity with other well-characterized NOS inhibitors. The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound and selected comparators against the three NOS isoforms.

CompoundnNOSeNOSiNOSSelectivity Highlights
2-Iminopiperidine HCl Data not publicly availableData not publicly availablePotent inhibitorPrimarily targets iNOS
L-NIO Ki: 1.7 µMKi: 3.9 µMKi: 3.9 µMNon-selective[1]
GW274150 >80-fold selective for iNOS>100-fold selective for iNOSIC50: 2.19 µM; Kd: 40 nMHighly selective for iNOS[2][3][4]
S-methyl-L-thiocitrulline Potent inhibitor10-fold less potent than vs. nNOSLess potent than vs. nNOSSelective for nNOS[5][6][7]
1400W 332-fold selective for nNOS over eNOS-Primarily an iNOS inhibitorHigh selectivity for nNOS over eNOS[8]

Note: The lack of publicly available, comprehensive isoform selectivity data for this compound underscores the importance of conducting the assays detailed in this guide.

Experimental Protocols for Determining NOS Isoform Selectivity

A robust determination of NOS isoform selectivity requires both biochemical and cell-based assays.

2.2.1. Biochemical Assay for NOS Activity

This protocol measures the conversion of L-[³H]arginine to L-[³H]citrulline by recombinant human nNOS, eNOS, or iNOS.

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-[³H]arginine

  • NADPH

  • Calcium chloride (for nNOS and eNOS)

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • HEPES buffer

  • Dowex AG 50WX-8 resin

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin (for nNOS/eNOS), BH4, and the respective NOS enzyme.

  • Add varying concentrations of this compound or comparator compounds.

  • Initiate the reaction by adding L-[³H]arginine and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

  • Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2.2.2. Cell-Based Assay for NOS Activity

This protocol measures the production of nitrite, a stable metabolite of NO, in cultured cells expressing a specific NOS isoform.[9][10]

Materials:

  • HEK293 cells stably overexpressing nNOS, eNOS, or iNOS

  • Cell culture medium

  • Lipopolysaccharide (LPS) and cytokines (for inducing iNOS)

  • Calcium ionophore (e.g., A23187) (for activating nNOS and eNOS)

  • Griess reagent

  • Nitrite standard solution

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • For iNOS, stimulate the cells with LPS and cytokines for 18-24 hours.

  • Pre-incubate the cells with varying concentrations of this compound or comparator compounds for 1 hour.

  • For nNOS and eNOS, stimulate the cells with a calcium ionophore.

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

  • Generate a standard curve using the nitrite standard solution to determine the nitrite concentration in the samples.

  • Calculate the IC50 values.

NOS_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b_start Recombinant NOS Isoforms (nNOS, eNOS, iNOS) b_reagents Reaction Mix (L-[3H]arginine, NADPH, etc.) b_start->b_reagents Combine b_incubation Incubation with 2-Iminopiperidine HCl b_reagents->b_incubation b_separation Separation of [3H]Citrulline b_incubation->b_separation b_quantification Scintillation Counting b_separation->b_quantification b_ic50 IC50 Determination b_quantification->b_ic50 final_analysis Comparative Selectivity Profile c_start Cell Lines Expressing NOS Isoforms c_treatment Treatment with 2-Iminopiperidine HCl c_start->c_treatment c_stimulation Stimulation (e.g., LPS, Ionophore) c_treatment->c_stimulation c_griess Nitrite Measurement (Griess Assay) c_stimulation->c_griess c_ic50 IC50 Determination c_griess->c_ic50

Caption: Workflow for determining NOS isoform selectivity.

Broad Cross-Reactivity Profiling: A Multi-Platform Approach

To build a comprehensive safety and selectivity profile, this compound must be screened against a diverse panel of off-targets. The following sections outline the standard industry practices for profiling against major drug target classes.

Kinase Panel Screening

Kinases are a large family of enzymes that play crucial roles in cell signaling, and off-target kinase inhibition is a common source of adverse effects.

3.1.1. Rationale for Kinase Profiling

Given the prevalence of kinases as drug targets and their structural similarities, it is essential to assess the interaction of this compound with a broad kinase panel. This will identify any potential off-target liabilities and inform structure-activity relationship (SAR) studies to improve selectivity.

3.1.2. Experimental Methodologies

Several robust high-throughput screening (HTS) methods are available for kinase profiling.

  • Radiometric Assays: This traditional "gold standard" method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide or protein.[11][12][13][14][15]

  • Homogeneous Time-Resolved Fluorescence (HTRF): This assay format uses a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and an acceptor fluorophore-labeled streptavidin that binds to a biotinylated substrate. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[16][17][18][19][20]

  • Mobility Shift Assays (e.g., Caliper): These microfluidic assays separate the phosphorylated and non-phosphorylated substrates based on their charge differences, allowing for a ratiometric readout of enzyme activity.

Kinase_Profiling_Workflow start 2-Iminopiperidine HCl panel Broad Kinase Panel (e.g., 96-well format) start->panel assay_choice Select Assay Platform panel->assay_choice radiometric Radiometric Assay ([γ-32P]ATP) assay_choice->radiometric htrf HTRF Assay assay_choice->htrf mobility_shift Mobility Shift Assay assay_choice->mobility_shift data_analysis Data Analysis (% Inhibition) radiometric->data_analysis htrf->data_analysis mobility_shift->data_analysis hit_id Hit Identification (Significant Inhibition) data_analysis->hit_id ic50 IC50 Determination for Hits hit_id->ic50 sar SAR & Selectivity Optimization ic50->sar

Caption: General workflow for kinase cross-reactivity profiling.

GPCR Panel Screening

G-protein coupled receptors are the largest family of cell surface receptors and are targeted by a significant portion of approved drugs.

3.2.1. Rationale for GPCR Profiling

Unintended interactions with GPCRs can lead to a wide range of physiological effects. Screening this compound against a panel of GPCRs is crucial to identify any such liabilities.

3.2.2. Experimental Methodologies

  • Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a direct measure of binding affinity (Ki).[21][22][23][24][25]

  • Functional Assays (e.g., cAMP Assays): For GPCRs that signal through cyclic AMP (cAMP), functional assays can measure the compound's effect on agonist- or antagonist-induced changes in intracellular cAMP levels.[26][27][28][29] These assays can distinguish between agonist, antagonist, and allosteric modulator activities.

Ion Channel Panel Screening

Ion channels are critical for the function of excitable cells, and off-target interactions can have serious consequences, particularly on the cardiovascular and central nervous systems.

3.3.1. Rationale for Ion Channel Profiling

Assessing the activity of this compound against a panel of key ion channels, including hERG, is a critical component of safety pharmacology.

3.3.2. Experimental Methodologies

  • Automated Patch-Clamp Electrophysiology: This high-throughput technique directly measures the flow of ions through channels in the cell membrane, providing detailed information on channel block or activation.[30][31][32][33][34]

  • Fluorescence-Based Assays (e.g., FLIPR): These assays use fluorescent dyes that are sensitive to changes in membrane potential or intracellular ion concentrations, enabling high-throughput screening of ion channel modulators.[35][36][37][38]

Conclusion and Future Directions

A comprehensive understanding of the selectivity and cross-reactivity of this compound is essential for its continued development. This guide has provided a framework for this critical evaluation, beginning with a comparative analysis of its primary target, the NOS isoforms, and extending to a multi-platform approach for broad off-target profiling. The experimental protocols detailed herein represent the industry standard for generating a robust data package that will not only satisfy regulatory requirements but also provide invaluable insights into the compound's mechanism of action and potential for therapeutic application. By systematically applying these methodologies, researchers can confidently advance the development of this compound and other promising drug candidates.

References

A Comparative Guide to the Synthesis of 2-Iminopiperidine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. Among these, cyclic guanidines, and specifically 2-iminopiperidine hydrochloride, represent a class of compounds with significant therapeutic potential. This guide provides an in-depth technical comparison of synthetic methodologies for this compound, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction to this compound

This compound is a six-membered cyclic amine derivative featuring a protonated imino group at the 2-position of the piperidine ring.[1] This structural motif imparts unique physicochemical properties, including enhanced basicity and the potential for specific molecular interactions, making it a valuable building block in the synthesis of more complex pharmaceutical agents.[1] Its applications span from being an intermediate in the synthesis of pharmaceuticals and agrochemicals to a research tool in biochemical assays.[1]

Established Synthetic Methodologies for Cyclic Guanidines

The synthesis of cyclic guanidines, including 2-iminopiperidine derivatives, has been approached through various strategies. Understanding these established methods provides a crucial context for evaluating the optimal route for your specific application.

Guanylation of Amines

A common and direct approach to guanidine synthesis involves the treatment of a primary or secondary amine with a guanylating agent. For the synthesis of cyclic guanidines, this typically involves an intramolecular reaction of a diamine or an intermolecular reaction of a suitable amine precursor.

Conceptual Workflow for Guanylation of a Diamine Precursor:

Diamine Diamine Precursor CyclicGuanidine Cyclic Guanidine Diamine->CyclicGuanidine Intramolecular Cyclization GuanylatingAgent Guanylating Agent (e.g., Cyanamide, S-Alkylisothiourea)

Caption: Intramolecular guanylation of a diamine.

The Pinner Reaction and Related Methodologies

The Pinner reaction offers a classic route to imidates from nitriles and alcohols under acidic conditions.[2][3][4][5] These imidate intermediates can then be converted to amidines, the acyclic precursors to guanidines, upon treatment with ammonia or amines.[2][6] While not a direct synthesis of cyclic guanidines, this methodology is foundational for constructing the key functional groups.

Pinner Reaction Conceptual Pathway:

Nitrile Nitrile Imidate Imidate Salt (Pinner Salt) Nitrile->Imidate HCl Alcohol Alcohol Amidine Amidine Imidate->Amidine Amine Amine/Ammonia

Caption: Pinner reaction to form an amidine precursor.

Synthesis from Lactams

A prevalent and often efficient strategy for the synthesis of 2-iminopiperidine and its analogs involves the conversion of a corresponding lactam, such as δ-valerolactam (2-piperidone). This can be achieved through various activation and amination sequences.

Featured Synthetic Protocol: Synthesis of this compound from Piperidine-2,6-dione

Overall Synthetic Scheme:

Start Piperidine-2,6-dione Intermediate1 Aminated Intermediate Start->Intermediate1 Amination Intermediate2 (S)-Enantiomer Intermediate1->Intermediate2 Resolution FinalProduct 2-Iminopiperidine Hydrochloride Intermediate2->FinalProduct HCl Treatment

Caption: Synthetic pathway from piperidine-2,6-dione.

Detailed Experimental Steps (Conceptual)

The following protocol is a conceptualized procedure based on the general steps described in the available literature.[1] Note: This protocol requires optimization and validation in a laboratory setting.

Step 1: Amination of Piperidine-2,6-dione

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine-2,6-dione in a suitable solvent (e.g., methanol or ethyl acetate).

  • Reagent Addition: Add a suitable amine source under controlled temperature conditions. The choice of amine and reaction conditions is critical for the successful introduction of the amino group.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude aminated intermediate. Purification may be achieved by column chromatography.

Step 2: Resolution of the Racemic Mixture

  • Chiral Resolving Agent: To the racemic mixture of the aminated intermediate, add a chiral resolving agent to form diastereomeric salts.

  • Fractional Crystallization: Separate the diastereomeric salts by fractional crystallization.

  • Liberation of the Enantiomer: Treat the desired diastereomeric salt with a base to liberate the free (S)-enantiomer.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the isolated (S)-enantiomer of the free base in a suitable organic solvent.

  • Acidification: Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise to the solution of the free base.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Performance Benchmark: A Comparative Analysis

Due to the lack of specific, published experimental data for the synthesis of this compound, a direct quantitative comparison is challenging. However, a qualitative comparison of the methodologies can be presented to guide synthetic strategy.

MethodologyStarting MaterialsKey AdvantagesPotential Challenges
From Piperidine-2,6-dione Piperidine-2,6-dione, Amine Source, Chiral Resolving AgentPotentially allows for the synthesis of enantiomerically pure product.Multi-step process, requires a resolution step which can be inefficient.
Guanylation of Diamines Diamine Precursors, Guanylating AgentsCan be a direct route to the cyclic guanidine core.Availability and stability of the diamine precursor can be a limitation.
Pinner Reaction Approach Nitriles, Alcohols, Ammonia/AminesUtilizes readily available starting materials.Indirect route requiring multiple steps; Pinner reaction can be sensitive to conditions.

Characterization of this compound

The structural integrity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the N-H protons. The chemical shifts and coupling patterns will be indicative of the cyclic structure.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic signal for the imino carbon.

Infrared (IR) Spectroscopy:

  • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the imino and amino groups, as well as C-N stretching vibrations.

While specific, publicly available spectra for this compound were not found during the literature search, researchers synthesizing this compound should perform these analyses and compare the data with expected values and those of similar structures.

Conclusion and Future Outlook

The synthesis of this compound presents a valuable endeavor for medicinal chemists. While the route from piperidine-2,6-dione appears to be a viable, albeit multi-step, approach, further research into more direct and efficient methodologies is warranted. The development of a catalytic, one-pot synthesis would represent a significant advancement in the field. As research in this area progresses, it is anticipated that more detailed and comparative experimental data will become available, further enabling the rational design and synthesis of novel therapeutic agents based on the 2-iminopiperidine scaffold.

References

A Senior Application Scientist's Guide to Reproducible Experimental Results with 2-Iminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and complex molecular architectures, the reliability of synthetic methodologies is paramount. Reproducibility is the bedrock of scientific advancement, ensuring that experimental findings are both valid and scalable. This guide provides an in-depth technical comparison of 2-iminopiperidine hydrochloride, a versatile building block, with alternative synthetic strategies. As Senior Application Scientists, we aim to move beyond mere protocols, offering insights into the causality of experimental choices to empower researchers in achieving consistent and dependable results.

Understanding this compound: A Versatile Reagent

This compound is a cyclic amidine that has garnered significant interest as a precursor for the synthesis of various nitrogen-containing heterocycles, particularly substituted piperidines and guanidine-containing molecules.[1] Its reactivity stems from the nucleophilic character of the exocyclic imino group, making it a valuable tool for constructing complex molecular scaffolds.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₁₁ClN₂[1]
Molecular Weight134.61 g/mol [1]
AppearanceWhite to off-white crystalline powder
StabilityStable under normal laboratory conditions; sensitive to strong acids and bases.[1]

The hydrochloride salt form enhances the compound's stability and ease of handling compared to the free base. However, its sensitivity to strongly basic or acidic conditions necessitates careful consideration of reaction parameters to ensure reproducibility.

The Core Application: Guanidinylation Reactions

One of the primary applications of this compound is in guanidinylation reactions, the process of introducing a guanidine group onto a molecule. The guanidinium group is a key pharmacophore in numerous biologically active compounds due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH.[2][3]

Experimental Protocol: Guanidinylation of a Primary Amine with this compound

This protocol outlines a general procedure for the guanidinylation of a primary amine. Optimization of reaction time, temperature, and stoichiometry is crucial for maximizing yield and purity.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the primary amine in the chosen anhydrous solvent under an inert atmosphere, add the base (TEA or DIPEA).

  • Add this compound in one portion.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting guanidine derivative by flash column chromatography.

Guanidinylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine Primary Amine Mix Mix & Stir under Inert Atmosphere Amine->Mix Reagent 2-Iminopiperidine HCl Reagent->Mix Base Base (e.g., TEA) Base->Mix Solvent Anhydrous Solvent Solvent->Mix Quench Quench (aq. NaHCO₃) Mix->Quench Monitor (TLC/LC-MS) Extract Extract Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Guanidine Product Purify->Product

Caption: General experimental workflow for guanidinylation.

Comparison with Alternative Guanidinylating Agents

The choice of guanidinylating agent is a critical factor influencing the reproducibility and success of a synthesis. While this compound is effective, several alternatives are available, each with distinct advantages and disadvantages.

Guanidinylating AgentKey AdvantagesKey DisadvantagesTypical Yields (Primary Amines)
This compound - Forms a cyclic urea byproduct, which can be easier to remove than linear ureas.- Generally good reactivity with primary amines.- Can be sensitive to reaction conditions.- May require elevated temperatures for less reactive amines.Good to Excellent
1H-Pyrazole-1-carboxamidine hydrochloride - Widely used and commercially available.[4]- Generally stable and provides good yields with a range of amines.- Can be less reactive towards sterically hindered or electron-deficient amines.>95%[3]
N,N'-Di-Boc-N''-triflylguanidine - Highly reactive, suitable for weakly nucleophilic and sterically hindered amines.[3]- Less stable and more expensive than other options.- Requires subsequent Boc-deprotection steps.>90%[5]
S-Methylisothiourea derivatives - Readily available and cost-effective.- Can generate foul-smelling byproducts (methyl mercaptan).- May require harsher reaction conditions.Variable
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - Effective for anilines and other moderately nucleophilic amines.[2]- Primarily a peptide coupling reagent; guanidinylation can be a side reaction.[3]- Can be expensive.80-82% (for anilines)[2]

Causality Behind Experimental Choices:

The selection of a guanidinylating agent should be guided by the substrate's reactivity. For highly nucleophilic and unhindered primary amines, reagents like 1H-pyrazole-1-carboxamidine hydrochloride or this compound often provide a good balance of reactivity and ease of handling. For less reactive amines, a more potent reagent like N,N'-Di-Boc-N''-triflylguanidine may be necessary to achieve a reasonable reaction rate and yield. The trade-off is often between reactivity and the need for additional protecting group manipulations.

Reagent_Selection Start Substrate (Amine) Hindered Sterically Hindered / Electron Deficient? Start->Hindered Reactive High Reactivity Needed Hindered->Reactive Yes Mild Mild Conditions Sufficient Hindered->Mild No Reagent1 N,N'-Di-Boc-N''-triflylguanidine Reactive->Reagent1 Reagent2 2-Iminopiperidine HCl Mild->Reagent2 Reagent3 1H-Pyrazole-1-carboxamidine HCl Mild->Reagent3

Caption: Decision tree for selecting a guanidinylating agent.

Alternative Synthetic Routes to Substituted Piperidines

Beyond its use in guanidinylation, this compound can serve as a scaffold for synthesizing N-substituted piperidines. However, a multitude of other synthetic strategies exist for accessing the piperidine core, each with its own implications for reproducibility and scalability.[6][7][8]

Common Strategies for Piperidine Synthesis:
  • Reduction of Pyridine Derivatives: A classical and widely used method involving the hydrogenation of substituted pyridines. The choice of catalyst and reaction conditions is critical for controlling stereoselectivity.[6]

  • Intramolecular Cyclization Reactions: These include methods like reductive amination of amino-aldehydes or ketones and aza-Michael additions. The success of these reactions is highly dependent on the nature of the tether and the cyclization precursors.[6]

  • [5+1] Annulation Reactions: A powerful strategy that constructs the piperidine ring by combining a five-atom component with a one-atom component. These reactions can offer high stereoselectivity.[6]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex piperidine product, offering high efficiency and atom economy.

Comparison of Synthetic Approaches:

Synthetic RouteKey AdvantagesKey DisadvantagesReproducibility Considerations
From 2-Iminopiperidine HCl - Direct route to N-substituted 2-aminopiperidines.- Limited to substitution at the exocyclic nitrogen.- Dependent on the purity and stability of the starting material.
Pyridine Reduction - Readily available starting materials.- Can require harsh conditions (high pressure/temperature).- Control of stereoselectivity can be challenging.- Catalyst activity and purity can significantly impact yield and selectivity.
Intramolecular Cyclization - Can provide good control over stereochemistry.- Requires multi-step synthesis of the acyclic precursor.- Purity of the precursor is critical for successful cyclization.
Multicomponent Reactions - High efficiency and atom economy.- Optimization can be complex.- Purification of the final product can be challenging.- Stoichiometry of reactants and catalyst loading are crucial parameters.

Troubleshooting and Ensuring Reproducibility

Achieving reproducible results with this compound and its alternatives requires meticulous attention to detail.

Common Challenges and Solutions:

  • Low Yield:

    • Cause: Incomplete reaction, degradation of starting material or product.

    • Solution: Ensure anhydrous conditions, use freshly distilled solvents, optimize reaction temperature and time, and verify the purity of the this compound.

  • Formation of Byproducts:

    • Cause: Side reactions such as over-reaction or reaction with solvent impurities.[9]

    • Solution: Carefully control stoichiometry, consider slow addition of reagents, and use high-purity solvents. In guanidinylation reactions, the formation of urea byproducts is common; choosing a reagent that forms a more easily separable byproduct can simplify purification.

  • Inconsistent Results:

    • Cause: Variability in reagent quality, reaction setup, or workup procedure.

    • Solution: Use reagents from a reliable source with consistent purity, standardize all reaction parameters (temperature, stirring speed, inert atmosphere), and maintain a consistent workup and purification protocol.

Conclusion for the Professional Audience

This compound is a valuable reagent for the synthesis of guanidines and N-substituted piperidines. Its utility is maximized when researchers understand its reactivity profile and the nuances of its handling. While it offers a straightforward route to certain molecular scaffolds, a comprehensive understanding of alternative guanidinylating agents and piperidine synthesis strategies is essential for selecting the optimal synthetic pathway for a given target.

Reproducibility is not merely about following a protocol; it is about understanding the underlying chemical principles and controlling the critical parameters of a reaction. By carefully considering substrate reactivity, reagent choice, and reaction conditions, researchers can confidently and consistently achieve their desired synthetic outcomes, accelerating the pace of discovery in drug development and chemical sciences.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Iminopiperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of 2-iminopiperidine, a valuable cyclic amidine scaffold, presents a number of strategic choices. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to 2-iminopiperidine hydrochloride, offering an objective analysis of their methodologies and performance supported by experimental data. By understanding the nuances of each approach, from the underlying chemical principles to the practical considerations of yield and scalability, researchers can make more informed decisions in their synthetic endeavors.

Introduction to 2-Iminopiperidine

The 2-iminopiperidine moiety is a significant structural motif in medicinal chemistry, serving as a key building block for a variety of biologically active compounds. Its rigid cyclic structure and the presence of the reactive amidine functionality make it an attractive scaffold for the design of enzyme inhibitors, receptor ligands, and other therapeutic agents. The hydrochloride salt is often preferred for its improved stability and handling characteristics.

This guide will focus on two distinct and classical synthetic strategies for the preparation of this compound:

  • Route 1: The Pinner Reaction of 5-Aminovaleronitrile. This classical method leverages the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imidate, which is subsequently converted to the amidine.

  • Route 2: Activation of δ-Valerolactam. This approach involves the conversion of a readily available cyclic amide (lactam) into a more reactive intermediate, which is then transformed into the target iminopiperidine.

Route 1: The Pinner Reaction of 5-Aminovaleronitrile

The Pinner reaction, first described by Adolf Pinner in 1877, is a cornerstone of amidine synthesis.[1] This method involves the reaction of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form a Pinner salt (an alkyl imidate hydrochloride). This intermediate is then treated with ammonia or an amine to yield the corresponding amidine.[1] In the context of 2-iminopiperidine synthesis, the starting material is 5-aminovaleronitrile, which contains both the required nitrile and a primary amine that can undergo intramolecular cyclization.

Causality Behind Experimental Choices

The use of anhydrous conditions is critical in the Pinner reaction. Water can hydrolyze the intermediate Pinner salt to form an ester, thus reducing the yield of the desired amidine. The reaction is typically carried out at low temperatures to prevent the thermal decomposition of the unstable imidate hydrochloride intermediate. The choice of a strong acid like HCl is essential to protonate the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent addition of ammonia or, in this intramolecular case, the tethered primary amine, displaces the alkoxy group from the imidate to form the thermodynamically more stable amidine.

Experimental Protocol

A representative experimental protocol for the synthesis of this compound via the Pinner reaction of 5-aminovaleronitrile hydrochloride is as follows:

  • Preparation of the Pinner Salt: A solution of 5-aminovaleronitrile hydrochloride (1 equivalent) in anhydrous ethanol is cooled to 0°C.

  • Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

  • The reaction mixture is stirred at low temperature for several hours to allow for the formation of the ethyl imidate hydrochloride intermediate.

  • Cyclization: The reaction mixture is then carefully neutralized with a base (e.g., sodium ethoxide) to liberate the free amine, which then undergoes intramolecular cyclization.

  • The resulting 2-iminopiperidine is then treated with hydrochloric acid to precipitate the hydrochloride salt.

  • The crude product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and can be further purified by recrystallization.

Route 2: Activation of δ-Valerolactam

This synthetic route utilizes the common and inexpensive starting material, δ-valerolactam (2-piperidinone). The core of this strategy lies in the activation of the lactam carbonyl group to facilitate its conversion to the imino group. A common method for this transformation is the use of a strong chlorinating agent, such as phosphorus pentachloride (PCl₅), to form an intermediate imidoyl chloride, which then reacts with ammonia to furnish the amidine.

Causality Behind Experimental Choices

The lactam carbonyl is not sufficiently electrophilic to react directly with ammonia to form an amidine. Therefore, activation is necessary. Phosphorus pentachloride is a powerful reagent that converts the amide to a highly reactive imidoyl chloride. This intermediate readily undergoes nucleophilic attack by ammonia. The reaction is typically performed in an inert solvent to prevent side reactions. The final product is isolated as the hydrochloride salt for enhanced stability.

Experimental Protocol

A representative experimental protocol for the synthesis of this compound from δ-valerolactam is as follows:

  • Formation of the Imidoyl Chloride: To a solution of δ-valerolactam (1 equivalent) in a dry, inert solvent (e.g., chloroform or dichloromethane) at 0°C, phosphorus pentachloride (1 equivalent) is added portion-wise.

  • The reaction mixture is stirred at room temperature until the formation of the imidoyl chloride is complete.

  • Amination: The reaction mixture is then cooled and treated with anhydrous ammonia gas or a solution of ammonia in an organic solvent.

  • The reaction is allowed to proceed to completion, resulting in the formation of 2-iminopiperidine.

  • The reaction is quenched, and the product is extracted. Treatment with hydrochloric acid yields the desired this compound.

  • The product is purified by filtration and recrystallization.

Head-to-Head Comparison

FeatureRoute 1: Pinner ReactionRoute 2: Activation of δ-Valerolactam
Starting Material 5-Aminovaleronitrileδ-Valerolactam (2-Piperidinone)
Key Reagents Anhydrous HCl, Ethanol, BasePhosphorus pentachloride, Ammonia
Reaction Type Intramolecular CyclizationLactam Activation and Amination
Typical Yield Moderate to GoodModerate to Good
Advantages - Classical and well-established method. - Can be a one-pot process.- Starts from a very common and inexpensive lactam. - Straightforward transformation.
Disadvantages - Requires handling of anhydrous HCl gas. - The starting nitrile may not be as readily available as the lactam. - Pinner salt intermediate can be unstable.- Use of hazardous and moisture-sensitive phosphorus pentachloride. - Requires careful control of reaction conditions.
Scalability Potentially scalable with appropriate equipment for handling HCl gas.Scalable, but requires careful handling of PCl₅ on a larger scale.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Pinner Reaction cluster_1 Route 2: Activation of δ-Valerolactam A 5-Aminovaleronitrile B Ethyl 5-aminovalerimidate (Pinner Salt Intermediate) A->B HCl, EtOH E 2-Iminopiperidine B->E Intramolecular Cyclization C δ-Valerolactam D 2-Chloro-3,4,5,6-tetrahydropyridine (Imidoyl Chloride Intermediate) C->D PCl5 D->E NH3 F 2-Iminopiperidine Hydrochloride E->F HCl

Caption: Comparative workflow of the Pinner reaction and δ-valerolactam activation routes to 2-iminopiperidine.

Conclusion

Both the Pinner reaction of 5-aminovaleronitrile and the activation of δ-valerolactam represent viable and effective strategies for the synthesis of this compound. The choice between these two routes will largely depend on the specific needs and constraints of the research setting.

The Pinner reaction is an elegant and classical approach, particularly if the starting aminonitrile is readily available. However, the requirement for handling anhydrous hydrogen chloride gas may be a limiting factor in some laboratories.

On the other hand, the activation of δ-valerolactam starts from a more common and economical precursor. The main consideration for this route is the safe handling of phosphorus pentachloride.

Ultimately, by carefully weighing the factors of starting material availability, reagent handling, and scalability, researchers can select the most appropriate synthetic route to access the valuable 2-iminopiperidine scaffold for their drug discovery and development programs.

References

Navigating Guanidinylation: A Comparative Guide to 2-Iminopiperidine Hydrochloride and Its Alternatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Guanidine and its cyclic analogs, such as 2-iminopiperidine, are pivotal building blocks in this endeavor, serving as key precursors to a wide array of bioactive molecules. This guide provides an in-depth technical comparison of 2-iminopiperidine hydrochloride and its primary alternatives in the synthesis of pyrimidine derivatives, a class of heterocycles with profound pharmacological significance.

This analysis focuses on the practical application of these reagents in the context of multicomponent reactions, offering a comparative look at their reactivity, yields, and operational considerations. By examining the causality behind experimental choices and providing detailed protocols, this guide aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

The Central Role of Guanidinylating Agents in Pyrimidine Synthesis

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer and antiviral agents.[1][2] A common and efficient method for constructing the 2-aminopyrimidine core is through the condensation of a guanidinylating agent with a 1,3-dicarbonyl compound or its equivalent.[3][4] The choice of the guanidine source is a critical parameter that can significantly influence the reaction's efficiency, substrate scope, and overall outcome.

This compound, a cyclic amidine, presents an intriguing alternative to the more conventional open-chain guanidine salts. Its pre-organized cyclic structure and distinct reactivity profile offer both potential advantages and challenges in the synthesis of fused and unfused pyrimidine systems.

Comparative Analysis: this compound vs. Guanidine Hydrochloride in Pyrimidine Synthesis

While direct, side-by-side comparative studies of this compound and its alternatives in specific named reactions are not extensively documented in the literature, a comparative analysis can be constructed by examining their reactivity in analogous transformations, such as the Biginelli reaction and related condensations.

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or guanidine, is a classic and highly efficient method for synthesizing dihydropyrimidines.[2][4] Guanidine hydrochloride is a frequently employed reagent in this transformation, leading to the formation of 2-amino-3,4-dihydropyrimidines.[2]

ReagentStructureKey AdvantagesKey Disadvantages
This compound Pre-organized cyclic structure may favor certain cyclizations; potential for synthesizing fused pyrimidine systems.Less commonly used, leading to fewer established protocols; may exhibit different reactivity and solubility profiles.
Guanidine Hydrochloride Widely available and inexpensive; extensive literature with well-established protocols for a broad range of substrates; high yields reported in many cases.[2]Acyclic nature may lead to lower conformational rigidity compared to cyclic analogs.
N,N'-Di-Boc-N''-triflylguanidine Highly reactive, enabling the guanidinylation of weakly nucleophilic amines; Boc-protection allows for controlled reactivity and subsequent deprotection under acidic conditions.Higher cost; requires an additional deprotection step.
1H-Pyrazole-1-carboxamidine Hydrochloride Good yields under mild conditions; stable and easy to handle reagent.May have slower reaction times compared to more reactive agents.

Mechanistic Insights and Experimental Considerations

The reactivity of guanidinylating agents in condensation reactions is governed by the nucleophilicity of the nitrogen atoms. In guanidine hydrochloride, the free base exists in equilibrium, providing the nucleophilic species required for the initial attack on the carbonyl group of the β-dicarbonyl compound.

The cyclic nature of 2-iminopiperidine may influence its basicity and nucleophilicity compared to acyclic guanidines. The fixed conformation of the cyclic amidine could potentially facilitate the cyclization step in the formation of the pyrimidine ring, particularly in the synthesis of fused systems where the piperidine ring becomes part of a larger polycyclic structure.

Experimental Workflow: A Comparative Perspective

To illustrate the practical differences, let's consider a generalized experimental workflow for the synthesis of a 2-aminodihydropyrimidine via a Biginelli-type reaction.

G cluster_0 Guanidine Hydrochloride Protocol cluster_1 Hypothetical 2-Iminopiperidine Protocol A Reactants: Aldehyde β-Dicarbonyl Compound Guanidine Hydrochloride (Excess) C Conditions: Microwave Irradiation 120 °C, 10 min A->C B Solvent: Ethanol B->C D Workup: Filtration and Recrystallization C->D E Product: 2-Amino-3,4-dihydropyrimidine D->E F Reactants: Aldehyde β-Dicarbonyl Compound This compound H Conditions: Conventional Heating or Microwave Irradiation F->H G Solvent: Acetonitrile or Ethanol G->H I Workup: Chromatographic Purification H->I J Product: Tetrahydropyrimido[1,2-a]pyrimidine derivative I->J

Figure 1. Comparative experimental workflows.

The established protocol for the Biginelli reaction with guanidine hydrochloride often benefits from microwave irradiation, leading to significantly shorter reaction times and high yields.[2] The workup is typically straightforward, involving simple filtration and recrystallization.

For this compound, a similar multicomponent reaction would be expected to proceed, potentially leading to a fused tetrahydropyrimido[1,2-a]pyrimidine derivative. The choice of solvent and reaction conditions would likely require optimization, and purification might necessitate column chromatography due to the potential for a more complex reaction mixture.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,4-dihydropyrimidines using Guanidine Hydrochloride (Biginelli Reaction)

This protocol is adapted from a literature procedure and demonstrates a practical and general method for the synthesis of functionalized 2-amino-3,4-dihydropyrimidines.[2]

Materials:

  • Aldehyde (1 mmol)

  • β-Dicarbonyl compound (1 mmol)

  • Guanidine hydrochloride (2 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a microwave vial, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and guanidine hydrochloride (2 mmol).

  • Add ethanol (5 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10 minutes.

  • After cooling, the product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent to obtain the pure 2-amino-3,4-dihydropyrimidine.

Self-Validation:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

  • Product Characterization: The identity and purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The melting point of the product can also be compared to literature values.

Protocol 2: Hypothetical Synthesis of Tetrahydropyrimido[1,2-a]pyrimidine Derivatives using this compound

This hypothetical protocol is based on the general reactivity of amidines in condensation reactions and serves as a starting point for experimental exploration.

Materials:

  • Aldehyde (1 mmol)

  • β-Dicarbonyl compound (1 mmol)

  • This compound (1.2 mmol)

  • Base (e.g., triethylamine, 1.5 mmol)

  • Solvent (e.g., acetonitrile or ethanol, 10 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and this compound (1.2 mmol).

  • Add the solvent (10 mL) and the base (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired tetrahydropyrimido[1,2-a]pyrimidine derivative.

Self-Validation:

  • Reaction Monitoring: TLC analysis will be crucial to track the formation of the product and any potential side products.

  • Product Characterization: Thorough characterization of the purified product by 1H NMR, 13C NMR, HRMS, and potentially X-ray crystallography will be necessary to confirm the structure of the fused heterocyclic system.

Conclusion and Future Perspectives

Guanidine hydrochloride remains the workhorse reagent for the synthesis of 2-aminopyrimidines via multicomponent reactions, owing to its low cost, high reactivity, and the extensive body of literature supporting its use. Its application in microwave-assisted synthesis further enhances its appeal by providing rapid and efficient access to a wide range of dihydropyrimidine derivatives.

This compound, while less explored, holds promise as a valuable building block for the construction of more complex, fused heterocyclic systems. Its cyclic nature offers a degree of pre-organization that could be advantageous in specific synthetic contexts. Further research is warranted to fully elucidate its reactivity in multicomponent reactions and to develop optimized protocols for its use. The exploration of its application in the synthesis of novel scaffolds could open new avenues in drug discovery and development.

For researchers, the choice between these reagents will depend on the specific synthetic target. For the straightforward synthesis of unfused 2-aminopyrimidines, guanidine hydrochloride is the clear and well-established choice. For the synthesis of fused pyrimidine systems or in the exploration of novel chemical space, this compound represents an intriguing and potentially rewarding alternative that merits further investigation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling and disposal of 2-Iminopiperidine hydrochloride. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. The following protocols are designed not as a mere checklist, but as a self-validating system of safety, grounded in established principles of industrial hygiene and chemical hazard management.

Hazard Analysis: Understanding the Adversary

Before any protective equipment is selected, a thorough understanding of the specific risks posed by this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, we can infer its hazard profile from analogous piperidine derivatives and hydrochloride salts.

The primary hazards are consistently identified across similar chemical structures and include:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin. Piperidine-based compounds can be toxic[1].

  • Skin Irritation/Corrosion: Direct contact can cause skin irritation or, in some cases, severe burns[1][2][3].

  • Serious Eye Damage/Irritation: The compound is expected to be a severe eye irritant, with potential for serious damage upon direct contact[1][2][3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[3].

These hazards necessitate a multi-layered approach to personal protection, where engineering controls are the first line of defense, and Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical.

The Core Directive: Mandated Personal Protective Equipment

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task. Based on the known hazards of piperidine analogs, the following PPE is the minimum requirement for handling this compound.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles with side shieldsNitrile or Neoprene gloves (double-gloved recommended)Full-length lab coatNIOSH-approved N95 respirator or higher
Preparing Solutions Chemical safety goggles & face shieldNitrile or Neoprene gloves (double-gloved recommended)Chemical-resistant apron over a lab coatRequired if not performed in a certified chemical fume hood
Performing Reactions Chemical safety goggles & face shieldNitrile or Neoprene gloves (double-gloved recommended)Chemical-resistant apron over a lab coatRequired if not performed in a certified chemical fume hood
Cleaning Spills Chemical safety goggles & face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor/acid gas cartridges

Causality Behind the Choices:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dusts and splashes[1][4]. A face shield is added during solution preparation or spill cleanup because these activities carry the highest risk of significant splashes, protecting the entire face from contact[1].

  • Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile gloves provide good protection against a range of chemicals, but it is crucial to check the manufacturer's compatibility data. Double-gloving is a field-proven best practice that provides an additional layer of safety in case the outer glove is compromised. Gloves must be inspected for any signs of degradation or punctures before each use and changed frequently (every 30-60 minutes) or immediately upon known contact[5][6].

  • Respiratory Protection: The primary risk from the solid form is inhalation of fine particulates. An N95 respirator is the minimum standard for this. When handling solutions outside of a fume hood or during a large spill, vapors may be generated, necessitating a respirator with cartridges appropriate for organic vapors and acid gases[1][6]. All respirator use must comply with the OSHA Respiratory Standard, which includes fit-testing and training[6].

Operational Plan: Donning and Doffing of PPE

The sequence of putting on and removing PPE is as critical as the equipment itself. An incorrect removal procedure can lead to self-contamination. This workflow is designed to minimize that risk.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat / Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (Outer Pair if double-gloved) Doff2 2. Apron / Gown Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Gloves (Inner Pair) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Emergency Response Protocol

In the event of an accidental exposure, immediate and correct action is critical to mitigating harm. Personnel must be familiar with the location and operation of all safety equipment, including safety showers and eyewash stations.

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Occurs Skin Skin Contact | Remove contaminated clothing. Flush with water for 15+ minutes. Exposure->Skin Identify Route Eye Eye Contact | Immediately flush with eyewash for 15+ minutes. Hold eyelids open. Exposure->Eye Identify Route Inhalation Inhalation | Move to fresh air immediately. Exposure->Inhalation Identify Route Notify Notify Supervisor and EHS Skin->Notify Eye->Notify Inhalation->Notify Medical Seek Immediate Medical Attention Bring SDS with you. Notify->Medical

Caption: Emergency Response Logic Flow.

Step-by-Step Emergency Guidance:

  • Skin Contact: Immediately proceed to the nearest safety shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of tepid water for at least 15 minutes[7]. Do not use neutralizing agents. Seek immediate medical attention[3][8].

  • Eye Contact: Go directly to an eyewash station. Forcibly hold the eyelids open and flush the eyes with a gentle stream of water for a minimum of 15 minutes, rolling the eyeballs to ensure the entire surface is rinsed[7]. Remove contact lenses if present and easy to do so[1]. Seek immediate medical attention[3].

  • Inhalation: Move the affected individual to an area with fresh air at once. If breathing is difficult or has stopped, trained personnel should provide artificial respiration[9]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention[8][10].

Disposal Plan: Completing the Safety Cycle

All materials contaminated with this compound, including used PPE, are to be considered hazardous waste.

  • Contaminated PPE: Disposable items such as gloves, aprons, and respirator cartridges should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of them in regular trash receptacles[3][11].

  • Chemical Waste: Unused product and reaction waste must be disposed of according to local, state, and federal regulations. Never pour chemical waste down the drain[10]. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated using a suitable cleaning agent as recommended by your EHS office.

By adhering to these protocols, you build a system where safety is an integral part of the scientific process, protecting yourself, your colleagues, and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.